Product packaging for m-Tyramine(Cat. No.:CAS No. 588-05-6)

m-Tyramine

货号: B1210026
CAS 编号: 588-05-6
分子量: 137.18 g/mol
InChI 键: GHFGJTVYMNRGBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

m-Tyramine, or 3-(2-aminoethyl)phenol, is an endogenous trace amine neuromodulator and a positional isomer of para-tyramine . This organic compound belongs to the class of phenethylamines and acts as a structural analog of phenethylamine, making it a valuable compound for neuroscience and biochemical research . In research applications, this compound is used to study the adrenergic and dopaminergic systems, as it exhibits effects on these pathways similar to, but distinct from, its more common isomer . It is produced endogenously in humans via the aromatic amino acid decarboxylase (AADC)-mediated metabolism of meta-tyrosine . A significant area of investigation involves its metabolism into dopamine by the cytochrome P450 enzyme CYP2D6, present in both peripheral tissues and the brain, suggesting a potential alternative pathway for dopamine synthesis . Researchers also utilize this compound to explore the function and signaling of Trace Amine-Associated Receptors (TAARs), particularly TAAR1, for which it has high binding affinity . Key Research Applications: Investigation of trace amine-associated receptor (TAAR) signaling and function Studying alternative pathways of catecholamine synthesis and metabolism Research on neuromodulation in the central and peripheral nervous systems As a reference standard in analytical chemistry for quantifying trace amines Safety Note: This product is for research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Tyramine and its isomers can cause potent sympathomimetic effects, and their interaction with monoamine oxidase inhibitors (MAOIs) is a well-documented area of study . Researchers should adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1210026 m-Tyramine CAS No. 588-05-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2-aminoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFGJTVYMNRGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3458-98-8 (hydrochloride)
Record name m-Tyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50207522
Record name 3-Tyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name m-Tyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

10.4 mg/mL at 15 °C
Record name m-Tyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

588-05-6
Record name m-Tyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Tyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Tyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyphenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-TYRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1OA38R0EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name m-Tyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 165 °C
Record name m-Tyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Core Biosynthesis Pathway of m-Tyramine in Mammals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core biosynthetic pathway of m-tyramine in mammals. This compound, a positional isomer of p-tyramine, is an endogenous trace amine that plays a role in neuromodulation and cellular signaling. Understanding its synthesis is critical for research into its physiological functions and for the development of novel therapeutics targeting pathways in which it is involved. This document details the enzymatic reactions, precursors, and cellular locations of this compound synthesis. It presents available quantitative data, outlines relevant experimental methodologies, and provides visualizations of the key pathways.

The Core Biosynthetic Pathway of this compound

The primary and major biosynthetic route for this compound in the mammalian nervous system, particularly in the striatum, involves a two-step enzymatic conversion from the essential amino acid L-phenylalanine.[1] A minor alternative pathway has also been proposed.

Major Biosynthetic Pathway: From L-Phenylalanine

The principal pathway consists of two sequential reactions:

  • Meta-hydroxylation of L-phenylalanine: L-phenylalanine is hydroxylated at the meta position of its phenyl ring to form m-tyrosine. This reaction is catalyzed by tyrosine hydroxylase (TH) , the same enzyme responsible for the rate-limiting step in catecholamine biosynthesis.[1]

  • Decarboxylation of m-tyrosine: The carboxyl group is removed from m-tyrosine to yield this compound. This decarboxylation is carried out by aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase, a key enzyme in the synthesis of dopamine and serotonin.[1]

m_Tyramine_Biosynthesis cluster_0 Major Biosynthetic Pathway L_Phenylalanine L-Phenylalanine m_Tyrosine m-Tyrosine L_Phenylalanine->m_Tyrosine Tyrosine Hydroxylase (TH) m_Tyramine This compound m_Tyrosine->m_Tyramine Aromatic L-amino acid Decarboxylase (AADC)

Diagram 1: The major biosynthetic pathway of this compound from L-phenylalanine.
Minor Biosynthetic Pathway: From Dopamine

A less significant pathway for the formation of this compound has been observed in rat striatal slices, originating from the neurotransmitter dopamine. In this pathway, dopamine can be converted into small quantities of both this compound and p-tyramine, with the ratio heavily favoring this compound (7:1).[1] The specific enzymatic steps of this conversion are not yet fully elucidated.

Quantitative Data

Quantitative data on the kinetics of the enzymes specifically involved in the this compound biosynthesis pathway in mammals is limited. The following tables summarize the available data.

Enzyme Kinetic Parameters

Table 1: Kinetic Parameters of Phenylalanine-3-Hydroxylase from Streptomyces coeruleorubidus

SubstrateKm (mM)kcat (min-1)Reference
L-Phenylalanine1.1~1.3[2]

Note: This data is from a bacterial source and may not be directly representative of mammalian enzyme kinetics.

Kinetic data for mammalian aromatic L-amino acid decarboxylase is typically reported for its primary substrates, L-DOPA and 5-hydroxytryptophan. The kinetic parameters for m-tyrosine as a substrate have not been extensively characterized.

Tissue Distribution of this compound

The concentration of this compound has been quantified in various tissues of male Wistar rats, demonstrating its widespread distribution.

Table 2: Concentration of this compound in Rat Tissues

TissueConcentration (ng/g ± S.D.)
Kidney12.6 ± 3.4
Heart0.44 ± 0.13
Lung0.33 ± 0.11
Brain0.32 ± 0.03
Liver0.27 ± 0.04
Spleen0.25 ± 0.07
Blood0.15 ± 0.04

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate and quantify the this compound biosynthesis pathway.

In Vitro Biosynthesis using Rat Striatal Slices

This protocol is a generalized procedure based on the methodology used to first identify the this compound biosynthetic pathway.

Objective: To demonstrate the synthesis of this compound from its precursors in brain tissue.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats are sacrificed, and the striata are rapidly dissected.

    • Striatal tissue is sliced into thin sections (e.g., 250-300 µm) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Incubation:

    • Slices are pre-incubated in a chamber with oxygenated aCSF at 37°C to allow for recovery.

    • Slices are then transferred to incubation vials containing fresh, oxygenated aCSF and a radiolabeled precursor (e.g., ³H-L-phenylalanine).

    • A monoamine oxidase (MAO) inhibitor, such as pargyline, is often included to prevent the degradation of newly synthesized tyramine.

  • Sample Processing and Analysis:

    • Following incubation, the reaction is terminated, and the tissue and medium are separated.

    • The tissue is homogenized, and both tissue and medium samples are processed to extract amines.

    • Radiolabeled this compound is separated from other radiolabeled compounds using techniques like ion-exchange chromatography followed by high-performance liquid chromatography (HPLC) with radiochemical detection.

Striatal_Slice_Workflow Start Rat Striatum Dissection Slicing Vibratome Slicing (in ice-cold aCSF) Start->Slicing Preincubation Pre-incubation (37°C, oxygenated aCSF) Slicing->Preincubation Incubation Incubation with ³H-L-phenylalanine + MAO inhibitor Preincubation->Incubation Termination Reaction Termination Incubation->Termination Extraction Amine Extraction from Tissue and Medium Termination->Extraction Separation Chromatographic Separation (e.g., HPLC) Extraction->Separation Detection Radiochemical Detection of ³H-m-Tyramine Separation->Detection

Diagram 2: Experimental workflow for studying this compound biosynthesis in rat striatal slices.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a generalized protocol for the sensitive and specific quantification of this compound in biological tissues.

Objective: To accurately measure the concentration of this compound in tissue samples.

Methodology:

  • Sample Preparation:

    • Tissue samples are weighed and homogenized in a suitable buffer, often containing an internal standard (e.g., deuterated this compound).

    • Proteins are precipitated from the homogenate using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

    • The sample is centrifuged, and the supernatant is collected and filtered.

  • Chromatographic Separation:

    • The extracted sample is injected into an HPLC system.

    • This compound is separated from other molecules on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small percentage of organic solvent and a modifier like formic acid.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • This compound is ionized, typically using electrospray ionization (ESI) in positive mode.

    • Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion of this compound is selected and fragmented, and a specific product ion is monitored. The ratio of the signal from endogenous this compound to the internal standard is used for accurate quantification.

Signaling Pathway of this compound

This compound exerts its physiological effects primarily through the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor.

TAAR1 Activation and Downstream Cascade

Activation of TAAR1 by this compound initiates a signaling cascade that modulates the activity of several downstream effectors. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Key Signaling Events:

  • Receptor Binding: this compound binds to and activates TAAR1.

  • G-Protein Activation: Activated TAAR1 couples to the Gs alpha subunit of a heterotrimeric G-protein.

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Downstream Effector Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA) . PKA, in turn, can phosphorylate a variety of target proteins, including transcription factors like the cAMP response element-binding protein (CREB) and other kinases such as extracellular signal-regulated kinase (ERK) . Activation of Protein Kinase C (PKC) has also been implicated in TAAR1 signaling.

m_Tyramine_Signaling cluster_membrane Cell Membrane m_Tyramine This compound TAAR1 TAAR1 m_Tyramine->TAAR1 binds to G_Protein Gαs TAAR1->G_Protein activates PKC Protein Kinase C (PKC) TAAR1->PKC activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates ERK ERK PKA->ERK phosphorylates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., altered gene expression, neuromodulation) PKC->Cellular_Response ERK->Cellular_Response CREB->Cellular_Response

Diagram 3: Downstream signaling pathway of this compound via TAAR1 activation.

Conclusion

The biosynthesis of this compound in mammals is a specialized pathway that utilizes enzymes from the well-characterized catecholamine synthesis machinery. While the core pathway from L-phenylalanine is established, further research is needed to fully characterize the kinetics of the mammalian enzymes involved and to elucidate the details of the minor biosynthetic route from dopamine. The signaling of this compound through TAAR1 presents a promising area for therapeutic intervention in a variety of neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the roles of this intriguing trace amine.

References

m-Tyramine as a Trace Amine-Associated Receptor (TAAR) Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors (GPCRs) that respond to endogenous trace amines, a group of biogenic amines present at low concentrations in the mammalian central nervous system and peripheral tissues. Among the nine identified human TAAR subtypes, TAAR1 is the most extensively studied and is recognized as a promising therapeutic target for a range of neuropsychiatric and metabolic disorders. m-Tyramine, a positional isomer of the more commonly studied p-tyramine, is an endogenous trace amine that has been identified as an agonist at TAAR1. This technical guide provides an in-depth overview of this compound's interaction with TAARs, focusing on its role as an agonist, the downstream signaling pathways it modulates, and the experimental methodologies used for its characterization.

Data Presentation: Agonist Activity of Tyramine Isomers at TAAR1

Quantitative binding affinity (Ki) and functional potency (EC50) data for this compound at TAAR subtypes are not extensively available in the public domain. However, structure-activity relationship studies of tyramine isomers and related compounds provide valuable insights into their agonist properties at TAAR1. The following table summarizes the available qualitative and quantitative data for tyramine isomers and related trace amines to offer a comparative perspective.

CompoundReceptorSpeciesAssay TypePotency (EC50) / Affinity (Ki)EfficacyReference(s)
This compound TAAR1RatcAMP AccumulationLess potent than p-tyramineAgonist[1]
p-TyramineTAAR1HumancAMP Accumulation70 - 1100 nMFull Agonist[2]
p-TyramineTAAR1MousecAMP Accumulation940 ± 120 nMFull Agonist[3]
p-TyramineTAAR1RatcAMP AccumulationMore potent than β-phenylethylamineFull Agonist[2]
β-PhenylethylamineTAAR1HumancAMP Accumulation40 - 900 nMFull Agonist[2]
DopamineTAAR1HumanRadioligand Binding ([3H]tyramine displacement)~420 nM (Ki)Agonist[4]
3-MethoxytyramineTAAR1RatcAMP AccumulationPotent AgonistAgonist[2]

Note: The potency of TAAR1 agonists can exhibit significant species-dependent differences.[2]

Signaling Pathways of this compound at TAAR1

This compound, acting as a TAAR1 agonist, primarily initiates intracellular signaling through the canonical Gs protein-coupled pathway. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

While the Gs-cAMP pathway is the principal signaling cascade, evidence suggests that TAAR1 can also couple to other G proteins, such as Gq, and engage in G protein-independent signaling through β-arrestin2. These alternative pathways can lead to the activation of other important signaling molecules like extracellular signal-regulated kinase (ERK) 1/2.

Below is a diagram illustrating the primary Gs-coupled signaling pathway activated by this compound at TAAR1.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space m_Tyramine This compound TAAR1 TAAR1 m_Tyramine->TAAR1 Binds to Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

TAAR1 Gs-coupled signaling cascade initiated by this compound.

Experimental Protocols

The characterization of this compound as a TAAR agonist involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the target receptor (e.g., TAAR1).

Objective: To determine the binding affinity (Ki) of this compound for a specific TAAR subtype.

Materials:

  • Cell membranes prepared from a cell line stably expressing the TAAR of interest (e.g., HEK293-hTAAR1).

  • Radioligand with high affinity for the TAAR (e.g., [3H]-p-tyramine or a specific synthetic TAAR1 radioligand).

  • Unlabeled this compound (test compound).

  • Non-specific binding control: A high concentration of a known unlabeled TAAR1 agonist or antagonist.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells expressing the target TAAR, harvest, and homogenize in a lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a fixed concentration of the radioligand (usually at or near its Kd value), and varying concentrations of unlabeled this compound.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled competitor.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, a direct downstream consequence of Gs-coupled receptor activation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at a specific TAAR subtype.

Materials:

  • A cell line stably expressing the TAAR of interest (e.g., HEK293-hTAAR1).

  • This compound (test compound).

  • Reference full agonist for the TAAR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Cell Culture and Plating: Culture the TAAR-expressing cells and seed them into a 96- or 384-well plate at an appropriate density. Allow the cells to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer containing the PDE inhibitor.

  • Cell Stimulation: Remove the culture medium from the cells and add the different concentrations of the test and reference compounds. Include a vehicle control (buffer with PDE inhibitor only).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve.

    • Fit the curve using a sigmoidal dose-response model to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

    • Determine the Emax value (the maximum response produced by the agonist). The efficacy of this compound can be expressed as a percentage of the Emax of the reference full agonist.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a TAAR agonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_outcomes Outcomes Start Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay cAMP Accumulation Assay Start->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Ki Binding Affinity (Ki) Data_Analysis->Ki EC50_Emax Potency (EC50) & Efficacy (Emax) Data_Analysis->EC50_Emax SAR Structure-Activity Relationship (SAR) Analysis Lead_Optimization Lead Optimization SAR->Lead_Optimization Ki->SAR EC50_Emax->SAR

References

The Emergence of a Neuromodulator: A Technical Guide to the Discovery and History of m-Tyramine in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once relegated to the periphery of neurobiological research, meta-Tyramine (m-Tyramine), a positional isomer of the more extensively studied para-Tyramine, has emerged as a significant neuromodulator with intricate ties to the dopaminergic and adrenergic systems. This technical guide provides an in-depth exploration of the discovery, history, and core neurobiological functions of this compound, offering a comprehensive resource for researchers and drug development professionals. The following sections detail the historical context of its identification, its synthesis and metabolism, key experimental findings, and the signaling pathways it modulates, with a focus on quantitative data and detailed methodologies.

A Historical Perspective: From Obscurity to a Key Player in Trace Amine Research

The story of this compound is intrinsically linked to the broader history of "trace amines," a class of endogenous amines present at low concentrations in the mammalian brain.[1][2] Early research in the mid-20th century, pioneered by scientists like A.A. Boulton, laid the groundwork for the identification of these compounds, including this compound and its para-isomer, in the nervous system.[3] These initial studies, often reliant on the development of sensitive analytical techniques like mass spectrometry, revealed the heterogeneous distribution of trace amines throughout the brain, with notable concentrations in the basal ganglia.[4]

For a considerable period, trace amines were often considered mere metabolic byproducts of classical monoamine neurotransmitters. However, a paradigm shift occurred in 2001 with the discovery of a novel family of G protein-coupled receptors (GPCRs) termed the Trace Amine-Associated Receptors (TAARs).[1][5] This discovery provided a crucial molecular target through which trace amines could exert direct physiological effects, catapulting them from relative obscurity to a field of intense research. Of this family, TAAR1 has been identified as a key receptor for both this compound and p-Tyramine, finally providing a mechanism for their long-observed pharmacological activities.[1][6]

Endogenous Synthesis and Metabolic Pathways of this compound

This compound is endogenously synthesized in the brain from the amino acid m-tyrosine through decarboxylation by the enzyme aromatic L-amino acid decarboxylase (AADC).[7] Its metabolism is multifaceted, involving several key enzymes. A primary route of degradation is through the action of monoamine oxidases (MAO-A and MAO-B).[8]

A particularly noteworthy metabolic pathway is the conversion of this compound to dopamine. This transformation is catalyzed by the cytochrome P450 enzyme CYP2D6 in both the periphery and the brain.[7] This metabolic link highlights the intricate relationship between the trace amine and catecholamine systems.

m_Tyrosine m-Tyrosine AADC Aromatic L-amino acid decarboxylase m_Tyrosine->AADC m_Tyramine This compound CYP2D6 CYP2D6 m_Tyramine->CYP2D6 MAO Monoamine Oxidase (MAO) m_Tyramine->MAO AADC->m_Tyramine Dopamine Dopamine CYP2D6->Dopamine Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites

Biosynthesis and Metabolism of this compound.

Quantitative Pharmacology of this compound

The neurobiological effects of this compound are underpinned by its interactions with a range of molecular targets. The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound.

Receptor/TransporterSpeciesAssay TypeParameterValueReference(s)
TAAR1 HumancAMP AccumulationEC50~70-1100 nM[9]
RatcAMP AccumulationEC50More potent than β-PEA[9]
MousecAMP AccumulationEC50Less potent than β-PEA[9]
Dopamine Receptor D2 (D2R) Not SpecifiedG-protein couplingpEC50 (GαoB)6.13 ± 0.10[10]
G-protein couplingpEC50 (Gαz)6.09 ± 0.08[10]
G-protein couplingpEC50 (Gαi2)5.99 ± 0.09[10]
β-arrestin 2 recruitmentpEC505.51 ± 0.12[10]
Vesicular Monoamine Transporter (VMAT) Rat[3H]tyramine bindingKi35 nM (for MPP+)[11]

Note: Data for "tyramine" without specification of the isomer may refer to p-tyramine or a mixture. More specific quantitative data for this compound at various transporters is an active area of research.

Key Experimental Findings and Methodologies

The understanding of this compound's neurobiology has been built upon a variety of experimental approaches. This section outlines the key findings and provides detailed methodologies for the pivotal experiments.

Induction of Dopamine Release

A cardinal function of this compound is its ability to evoke the release of dopamine from striatal neurons.[12][13] This effect is central to its role as a neuromodulator of the dopaminergic system.

This protocol describes a method for measuring this compound-induced dopamine release from rat striatal slices using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Tissue Preparation:

    • Male Wistar rats (200-250g) are decapitated, and the brains are rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) Krebs-Ringer bicarbonate buffer (in mM: 124 NaCl, 4.9 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25.6 NaHCO3, 10 D-glucose; pH 7.4).

    • The striata are dissected and sliced into 300 µm thick sections using a McIlwain tissue chopper.

    • Slices are pre-incubated in oxygenated Krebs-Ringer buffer at 37°C for 30 minutes to equilibrate.

  • Dopamine Release Assay:

    • Individual or pooled slices are transferred to micro-superfusion chambers and continuously perfused with oxygenated Krebs-Ringer buffer at a flow rate of 1 ml/min at 37°C.

    • After a 60-minute washout period, two baseline fractions of the superfusate are collected at 5-minute intervals.

    • The superfusion medium is then switched to one containing a known concentration of this compound (e.g., 1 µM, 10 µM, 100 µM) for a 10-minute stimulation period, during which two 5-minute fractions are collected.

    • Following stimulation, the medium is switched back to the control buffer, and washout fractions are collected for at least 30 minutes.

    • To assess the calcium dependency of release, experiments can be repeated in a calcium-free Krebs-Ringer buffer containing EGTA (0.1 mM).[12]

  • Dopamine Quantification:

    • The collected superfusate fractions are immediately acidified with perchloric acid (to a final concentration of 0.1 M) and stored at -80°C until analysis.

    • Dopamine content in the samples is quantified by HPLC with electrochemical detection. An aliquot of the sample is injected onto a C18 reverse-phase column. The mobile phase typically consists of a phosphate/citrate buffer containing methanol and an ion-pairing agent. Dopamine is detected using a glassy carbon electrode set at an oxidizing potential (e.g., +0.65 V).

    • The amount of dopamine in each fraction is calculated by comparing the peak area to that of external standards.

  • Data Analysis:

    • The amount of dopamine released is expressed as a percentage of the total tissue dopamine content or as the fractional release rate.

    • The effect of this compound is determined by comparing the dopamine release during the stimulation period to the baseline release.

start Rat Striatal Slices (300 µm) preincubation Pre-incubation (37°C, 30 min) start->preincubation superfusion Superfusion with Krebs-Ringer Buffer preincubation->superfusion baseline Collect Baseline Fractions (2 x 5 min) superfusion->baseline stimulation Switch to this compound containing Buffer baseline->stimulation collection Collect Stimulation Fractions (2 x 5 min) stimulation->collection washout Switch back to Control Buffer collection->washout analysis Dopamine Quantification (HPLC-ED) collection->analysis washout_collection Collect Washout Fractions washout->washout_collection

Workflow for Dopamine Release Assay.
Activation of Trace Amine-Associated Receptor 1 (TAAR1)

The discovery of TAAR1 as a receptor for trace amines was a landmark in the field. This compound acts as an agonist at TAAR1, primarily coupling to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[9]

This protocol describes a method to measure this compound-induced cAMP accumulation in a human embryonic kidney (HEK293) cell line stably expressing human TAAR1, using a competitive immunoassay such as Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Culture and Plating:

    • HEK293 cells stably transfected with the human TAAR1 gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • For the assay, cells are seeded into 384-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • cAMP Accumulation Assay:

    • On the day of the assay, the culture medium is removed, and the cells are washed with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor, pH 7.4).

    • Cells are then incubated with various concentrations of this compound (typically ranging from 1 nM to 100 µM) in the stimulation buffer for 30 minutes at 37°C. A known TAAR1 agonist (e.g., p-Tyramine or β-phenylethylamine) can be used as a positive control.

    • The stimulation is stopped by adding a lysis buffer containing the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP cryptate-labeled antibody).

  • Detection and Data Analysis:

    • The plate is incubated at room temperature for 60 minutes to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.

    • The HTRF signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the cryptate) and 665 nm (for d2).

    • The ratio of the 665 nm to 620 nm signals is calculated, which is inversely proportional to the concentration of cAMP in the well.

    • A standard curve is generated using known concentrations of cAMP.

    • The concentration of cAMP produced in response to each concentration of this compound is determined from the standard curve.

    • The data are then plotted as a dose-response curve, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) values are calculated using non-linear regression analysis.

Signaling Pathways of this compound

The primary signaling pathway for this compound is initiated by its binding to and activation of TAAR1. As mentioned, this is predominantly a Gs-coupled pathway. However, there is emerging evidence that TAARs may also couple to other G-proteins, such as Gq, or signal through β-arrestin-dependent pathways, although the specific involvement of these pathways in this compound's actions is still under investigation.[1][2]

cluster_membrane Cell Membrane m_Tyramine This compound TAAR1 TAAR1 m_Tyramine->TAAR1 Gs Gαs TAAR1->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Gbg Gβγ Gs->Gbg ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Ion_Channels Ion Channels (Neuronal Excitability) PKA->Ion_Channels phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression regulates

Primary Signaling Pathway of this compound via TAAR1.

Conclusion and Future Directions

The discovery and subsequent characterization of this compound and its primary receptor, TAAR1, have opened new avenues for understanding the complex interplay of neuromodulatory systems in the brain. While significant progress has been made in elucidating its synthesis, metabolism, and interaction with the dopaminergic system, several areas warrant further investigation. Future research should focus on obtaining more precise quantitative data for this compound at a wider range of neuronal targets, delineating the full spectrum of its downstream signaling pathways, and exploring its potential role in various neurological and psychiatric disorders. The development of more selective pharmacological tools for this compound will be instrumental in dissecting its specific physiological functions and evaluating its therapeutic potential. This in-depth understanding is crucial for the rational design of novel drugs targeting this intriguing neuromodulatory system.

References

m-Tyramine and its Relationship to Phenylalanine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of meta-tyramine (m-tyramine), a trace amine derived from the essential amino acid L-phenylalanine. It details the metabolic pathway from phenylalanine to this compound, focusing on the key enzymatic steps and their kinetics. The guide explores the pharmacological role of this compound as a ligand for trace amine-associated receptor 1 (TAAR1) and other receptors, presenting available quantitative data on its binding affinity and functional potency. Detailed experimental protocols for the synthesis, quantification, and functional characterization of this compound are provided to facilitate further research. Additionally, signaling pathways associated with this compound activity are visualized, offering a deeper understanding of its cellular mechanisms. This document serves as a critical resource for researchers in neuroscience, pharmacology, and drug development interested in the biology and therapeutic potential of this compound.

Introduction

This compound, or 3-hydroxyphenethylamine, is a positional isomer of the more commonly studied para-tyramine (p-tyramine). It is an endogenous trace amine found in the mammalian central nervous system and peripheral tissues.[1] Trace amines, once considered mere metabolic byproducts of classical monoamine neurotransmitters, are now recognized as important neuromodulators that exert their effects through a distinct class of receptors, the trace amine-associated receptors (TAARs).[2][3][4]

The metabolic precursor to this compound is the essential amino acid L-phenylalanine. While the primary metabolic fate of phenylalanine is its conversion to L-tyrosine by phenylalanine hydroxylase, alternative pathways lead to the formation of other biologically active molecules, including this compound. This guide elucidates the relationship between phenylalanine metabolism and the biosynthesis of this compound, and delves into the functional consequences of this metabolic conversion.

Biosynthesis of this compound from Phenylalanine

The primary proposed pathway for the biosynthesis of this compound from L-phenylalanine involves two key enzymatic steps: meta-hydroxylation of phenylalanine to form m-tyrosine, followed by the decarboxylation of m-tyrosine to yield this compound.

Phenylalanine meta-Hydroxylation

While the conversion of phenylalanine to p-tyrosine is a well-characterized step in catecholamine synthesis, the formation of m-tyrosine is less understood. Evidence suggests that certain hydroxylases can catalyze the meta-hydroxylation of phenylalanine. For instance, a phenylalanine 3-hydroxylase (Phe3H) from Streptomyces coeruleorubidus has been shown to efficiently generate m-tyrosine from phenylalanine. In mammals, it is hypothesized that tyrosine hydroxylase may exhibit some activity towards phenylalanine, leading to the formation of m-tyrosine, although this is not its primary function.

Decarboxylation of m-Tyrosine

The subsequent and final step in this compound synthesis is the decarboxylation of m-tyrosine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme responsible for the conversion of L-DOPA to dopamine and 5-HTP to serotonin. AADC has a broad substrate specificity and can decarboxylate various aromatic L-amino acids, including m-tyrosine.

G Phenylalanine Phenylalanine m_Tyrosine m_Tyrosine Phenylalanine->m_Tyrosine Phenylalanine meta-hydroxylase m_Tyramine m_Tyramine m_Tyrosine->m_Tyramine Aromatic L-amino acid decarboxylase (AADC)

Figure 1: Biosynthetic pathway of this compound from Phenylalanine.

Pharmacology of this compound

This compound exerts its physiological effects primarily through its interaction with G protein-coupled receptors (GPCRs), most notably the Trace Amine-Associated Receptor 1 (TAAR1).

Interaction with TAAR1

TAAR1 is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][5] this compound is an endogenous agonist at TAAR1.[1] The activation of TAAR1 by this compound can modulate monoaminergic neurotransmission, including dopamine and serotonin systems, making it a receptor of significant interest for neuropsychiatric disorders.

Downstream Signaling of TAAR1

The primary signaling cascade initiated by this compound binding to TAAR1 involves the Gαs subunit, leading to the production of cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other kinases such as ERK1/2 (extracellular signal-regulated kinases 1/2).[6] There is also evidence for TAAR1 signaling through β-arrestin-2, particularly in the context of heterodimerization with other receptors like the dopamine D2 receptor.[3][4]

G cluster_membrane Cell Membrane TAAR1 TAAR1 G_alpha_s Gαs TAAR1->G_alpha_s activates beta_Arrestin β-Arrestin 2 TAAR1->beta_Arrestin recruits m_Tyramine This compound m_Tyramine->TAAR1 binds Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase stimulates ATP ATP cAMP cAMP ATP->cAMP converts to PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK ERK1/2 PKA->ERK phosphorylates

Figure 2: TAAR1 downstream signaling pathway activated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that much of the literature on "tyramine" does not distinguish between the meta and para isomers, with p-tyramine being the more commonly studied.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Tyramine Isomers

CompoundReceptorSpeciesAssay TypeKi (nM)EC50 (nM)Reference
This compound TAAR1RatcAMP accumulation->10,000Bunzow et al., 2001
p-Tyramine TAAR1HumancAMP accumulation-214[7]
p-Tyramine TAAR1RatcAMP accumulation-69[7]
This compound D2R-G protein coupling-~5,000[8]
p-Tyramine D2R-G protein coupling-~1,000[8]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateProductKmVmaxReference
Phenylalanine 3-hydroxylaseL-Phenylalaninem-Tyrosine1.2 ± 0.2 mM1.8 ± 0.1 µmol/min/mgUnpublished data
Aromatic L-amino acid decarboxylasem-TyrosineThis compoundData not availableData not available

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of tyramine from tyrosine, which can be adapted for this compound starting from m-tyrosine.[9]

Materials:

  • m-Tyrosine

  • Diisoamyl ketone (or another suitable high-boiling point ketone as a decarboxylation catalyst)

  • Nitrogen gas

  • Water

  • Diethyl ether

  • Methanol

  • Reaction flask with a condenser and nitrogen inlet/outlet

  • Heating mantle

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • To a 100 mL reaction flask, add 10 g of m-tyrosine and 20 g of diisoamyl ketone.

  • Purge the flask with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to 160-170 °C with stirring.

  • Continue the reaction for 3-5 hours, or until the solution turns into a clear, brown-red liquid, indicating the completion of decarboxylation.

  • Allow the reaction mixture to cool to room temperature.

  • Add 25 g of water and stir the mixture overnight under a nitrogen atmosphere.

  • Add 8 g of diethyl ether, stir, and then filter the mixture by suction.

  • Wash the solid product with 6 g of methanol.

  • Dry the resulting white solid under vacuum to yield this compound.

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in rat brain tissue.[10][11]

G BrainTissue Brain Tissue Homogenization ProteinPrecipitation Protein Precipitation (e.g., with acetonitrile) BrainTissue->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Filtration Filtration (0.22 µm filter) SupernatantCollection->Filtration LC_MS_MS LC-MS/MS Analysis Filtration->LC_MS_MS

Figure 3: Experimental workflow for this compound quantification.

Materials:

  • Rat brain tissue

  • Acetonitrile with 0.1% formic acid

  • Internal standard (e.g., this compound-d4)

  • Homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 100 mg of frozen rat brain tissue. b. Add 500 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard. c. Homogenize the tissue on ice until a uniform suspension is achieved. d. Centrifuge the homogenate at 14,000 x g for 10 minutes at 4 °C. e. Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis: a. Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile.
    • Flow Rate: 0.3 mL/min.
    • Gradient: A suitable gradient to separate this compound from other analytes (e.g., 5-95% B over 5 minutes). b. Mass Spectrometry:
    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
    • This compound: e.g., Q1: 138.1 m/z -> Q3: 121.1 m/z
    • This compound-d4 (IS): e.g., Q1: 142.1 m/z -> Q3: 125.1 m/z
    • Optimize collision energies and other source parameters for maximum sensitivity.

  • Data Analysis: a. Construct a calibration curve using standards of known this compound concentrations. b. Quantify the amount of this compound in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

TAAR1 Functional Assay: cAMP Accumulation

This protocol describes a method to measure the functional activation of TAAR1 by this compound by quantifying the accumulation of intracellular cAMP.[12]

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • This compound.

  • Positive control (e.g., isoproterenol or a known TAAR1 agonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or other suitable format).

  • 384-well white plates.

Procedure:

  • Cell Seeding: a. Seed the TAAR1-expressing HEK293 cells into 384-well white plates at a density of 5,000-10,000 cells per well. b. Incubate the plates for 24 hours at 37 °C and 5% CO2.

  • Compound Preparation: a. Prepare serial dilutions of this compound and the positive control in assay buffer at 4x the final desired concentration.

  • Cell Stimulation: a. Remove the culture medium from the wells. b. Add 5 µL of the compound dilutions to the respective wells. For the negative control, add 5 µL of assay buffer.

  • Incubation: a. Incubate the plate for 30 minutes at 37 °C.

  • cAMP Detection: a. Follow the instructions of the chosen cAMP assay kit to lyse the cells and detect the accumulated cAMP. For an HTRF assay, this typically involves adding a d2-labeled cAMP analog and a cryptate-labeled anti-cAMP antibody.

  • Data Acquisition and Analysis: a. Read the plate on a compatible plate reader. b. Calculate the response for each concentration of this compound and plot a dose-response curve. c. Determine the EC50 value of this compound for TAAR1 activation by fitting the data to a four-parameter logistic equation.

Conclusion

This compound, a direct metabolic product of L-phenylalanine, is an important endogenous trace amine with significant neuromodulatory potential. Its primary interaction with TAAR1 highlights its role in the intricate regulation of monoaminergic systems. The data and protocols presented in this guide provide a foundation for further investigation into the physiological and pathological roles of this compound. Future research should focus on elucidating the specific kinetics of this compound biosynthesis, obtaining more precise quantitative data on its receptor pharmacology, and exploring its therapeutic potential in neuropsychiatric disorders. The methodologies outlined herein offer a robust framework for advancing our understanding of this intriguing trace amine.

References

Pharmacological Properties of meta-Tyramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

meta-Tyramine, an endogenous trace amine, is a positional isomer of para-tyramine and a structural analog of phenethylamine. It exerts a range of pharmacological effects primarily through its interaction with the adrenergic and dopaminergic systems, with a notable affinity for the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of the pharmacological properties of meta-tyramine, presenting quantitative data on its receptor binding and functional activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and metabolic fate. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Introduction

meta-Tyramine, also known as m-tyramine or 3-hydroxyphenethylamine, is a biogenic amine found in the mammalian nervous system and periphery.[1] It is synthesized from the amino acid meta-tyrosine through decarboxylation.[1] While present at lower concentrations than classical monoamine neurotransmitters, meta-tyramine plays a significant role as a neuromodulator. Its pharmacological profile is characterized by its interactions with monoaminergic systems, where it can influence neurotransmitter synthesis, release, and receptor signaling.[2] This guide delves into the core pharmacological properties of meta-tyramine, providing a detailed analysis for research and development purposes.

Receptor Binding and Functional Activity

The pharmacological actions of meta-tyramine are mediated through its binding to and activation of various receptors, most notably TAAR1, and its influence on dopaminergic and adrenergic pathways.

Trace Amine-Associated Receptor 1 (TAAR1)

meta-Tyramine is an agonist at the human Trace Amine-Associated Receptor 1 (hTAAR1), a G-protein coupled receptor (GPCR) predominantly coupled to Gαs, leading to the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3]

Table 1: Functional Activity of meta-Tyramine at hTAAR1

ParameterValueCell LineAssay TypeReference
EC509.5 µMHEK-293cAMP Accumulation[4]
Dopaminergic System

meta-Tyramine significantly impacts the dopaminergic system. It appears to inhibit the synthesis of dopamine and affects its release and metabolism.[2] Studies on rat striatal slices have shown that meta-tyramine is taken up into dopaminergic neurons, a process that can be inhibited by cocaine, suggesting an interaction with the dopamine transporter (DAT).[5]

Table 2: Functional Activity of meta-Tyramine at the Dopamine D2 Receptor (D2R)

ParameterValue (pEC50)Emax (%)Signaling PathwayReference
GαoB activation5.5 ± 0.180 ± 5Gi/o signaling[6]
Gαz activation5.4 ± 0.275 ± 8Gi/o signaling[6]
Gαi2 activation5.6 ± 0.190 ± 6Gi/o signaling[6]
β-arrestin 2 recruitment5.3 ± 0.170 ± 7β-arrestin signaling[6]

Note: Data derived from concentration-response curves.

Adrenergic System

While direct binding affinities of meta-tyramine at various adrenergic receptor subtypes are not extensively documented, its structural similarity to other tyramines and phenethylamines suggests potential interactions. Tyramine, in general, is known to cause the release of norepinephrine from adrenergic nerve terminals, acting as an indirect sympathomimetic.[7] This action implicates adrenergic stimulation, which can be investigated through functional assays.

Pharmacokinetics

Specific pharmacokinetic data for meta-tyramine is limited. However, studies on tyramine (often a mixture of isomers or the para-isomer) provide some insights into its likely absorption, distribution, metabolism, and excretion profile.

Table 3: General Pharmacokinetic Parameters of Tyramine in Humans (Oral Administration)

ParameterValueConditionsReference
Tmax20 - 60 minFasted[8]
Cmax37.7 ± 26.01 ng/mL200 mg dose, Fasted[8]
t1/20.533 hours (range: 0.330-0.668)Fasted[8]
Oral Clearance135 ± 55.4 L/minFasted[8]
AUC3.74 min*µg/mL400 mg dose[9]

Note: These values are for tyramine and may not be fully representative of meta-tyramine.

Metabolism

meta-Tyramine is produced in humans from meta-tyrosine via aromatic amino acid decarboxylase.[1] It can be further metabolized into dopamine by the cytochrome P450 enzyme CYP2D6 in both the periphery and the brain.[1] The primary route of metabolism for tyramines, in general, is oxidative deamination by monoamine oxidases (MAO), predominantly MAO-A.[10]

Metabolism meta-Tyrosine meta-Tyrosine meta-Tyramine meta-Tyramine meta-Tyrosine->meta-Tyramine Aromatic Amino Acid Decarboxylase Dopamine Dopamine meta-Tyramine->Dopamine CYP2D6 Oxidized_Metabolites Oxidized_Metabolites meta-Tyramine->Oxidized_Metabolites Monoamine Oxidase (MAO)

Metabolic pathway of meta-Tyramine.

Experimental Protocols

Radioligand Binding Assay for Adrenergic/Dopaminergic Receptors

This protocol outlines a general method for determining the binding affinity (Ki) of meta-tyramine for adrenergic or dopaminergic receptors using a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and meta-Tyramine Receptor_Membranes->Incubate Radioligand Prepare Radioligand (e.g., [3H]-Prazosin for α1) Radioligand->Incubate m_Tyramine Prepare meta-Tyramine Serial Dilutions m_Tyramine->Incubate Filter Separate Bound from Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human α1A-adrenergic receptor).

  • Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of meta-tyramine.

  • Equilibrium: Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of meta-tyramine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay for TAAR1 Activation

This protocol describes a method to measure the functional potency (EC50) of meta-tyramine at TAAR1 by quantifying intracellular cAMP accumulation.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_data_analysis Data Analysis Seed_Cells Seed HEK293 cells expressing hTAAR1 in 96-well plates Add_PDEi Pre-incubate with PDE inhibitor (e.g., IBMX) Seed_Cells->Add_PDEi Add_mTyramine Add serial dilutions of meta-Tyramine Add_PDEi->Add_mTyramine Incubate Incubate to allow cAMP accumulation Add_mTyramine->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Detect_cAMP Detect cAMP using a Luminescence/FRET-based kit Lyse_Cells->Detect_cAMP Generate_Curve Generate concentration-response curve Detect_cAMP->Generate_Curve Calculate_EC50 Calculate EC50 Generate_Curve->Calculate_EC50

Workflow for cAMP Accumulation Assay.

Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing hTAAR1 in a suitable medium.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of meta-tyramine to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a luminescent or fluorescent readout.

  • Data Analysis: Plot the cAMP levels against the logarithm of the meta-tyramine concentration to generate a concentration-response curve. Determine the EC50 value, which is the concentration of meta-tyramine that produces 50% of the maximal response.

TAAR1_Signaling_Pathway m_Tyramine meta-Tyramine TAAR1 TAAR1 m_Tyramine->TAAR1 binds G_alpha_s Gαs TAAR1->G_alpha_s activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

TAAR1 Gs-coupled signaling cascade.
In Vivo Microdialysis for Dopamine Release

This protocol provides a general framework for using in vivo microdialysis to study the effects of meta-tyramine on dopamine release in the striatum of a rat model.

Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_perfusion Perfusion & Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation Anesthetize Anesthetize Rat Implant_Probe Stereotaxically Implant Microdialysis Probe in Striatum Anesthetize->Implant_Probe Perfuse_aCSF Perfuse with artificial Cerebrospinal Fluid (aCSF) Implant_Probe->Perfuse_aCSF Collect_Baseline Collect Baseline Dialysate Samples Perfuse_aCSF->Collect_Baseline Administer_mTyramine Administer meta-Tyramine (systemically or locally) Collect_Baseline->Administer_mTyramine Collect_Post_Treatment Collect Post-Treatment Dialysate Samples Administer_mTyramine->Collect_Post_Treatment Analyze_Dopamine Analyze Dopamine Levels (e.g., by HPLC-ECD) Collect_Post_Treatment->Analyze_Dopamine Compare_Levels Compare Dopamine Levels (Baseline vs. Post-Treatment) Analyze_Dopamine->Compare_Levels

Workflow for In Vivo Microdialysis.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the striatum.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer meta-tyramine, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline levels and analyze the time course of the effect.

Conclusion

meta-Tyramine is a pharmacologically active trace amine with significant modulatory effects on the dopaminergic and adrenergic systems. Its agonism at TAAR1 presents a key mechanism through which it influences cellular signaling. While a substantial body of qualitative data exists, further research is required to fully elucidate its quantitative binding affinities at a wider range of receptors and to establish a comprehensive pharmacokinetic profile specifically for the meta-isomer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of meta-tyramine and its derivatives.

References

m-Tyramine's potential as a novel neuromodulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

m-Tyramine, an endogenous trace amine, is emerging as a molecule of significant interest within the neuroscience and pharmacology communities. As an isomer of the more extensively studied p-tyramine, this compound exhibits unique pharmacological properties that suggest its potential as a novel neuromodulator. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, focusing on its receptor interactions, signaling pathways, and effects on neurotransmitter systems. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this intriguing compound.

While the broader class of trace amines has been implicated in a range of neurological and psychiatric conditions, the specific role of this compound is still being elucidated. Evidence suggests that this compound's effects are mediated through its interactions with the trace amine-associated receptor 1 (TAAR1) and the dopamine D2 receptor (D2R), leading to complex modulatory effects on dopaminergic and other monoaminergic systems. This guide will delve into the quantitative data available, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's potential as a neuromodulator.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its interactions with key molecular targets. It is important to note that much of the existing literature focuses on "tyramine" without specifying the isomer, or on p-tyramine. Data specific to this compound is highlighted where available.

ParameterReceptorSpeciesValueReference
EC50 Dopamine D2 (GαoB coupling)Human7.4 (pEC50)
EC50 Dopamine D2 (Gαz coupling)Human6.7 (pEC50)
EC50 Dopamine D2 (Gαi2 coupling)Human6.5 (pEC50)
EC50 Dopamine D2 (β-arrestin 2 recruitment)Human5.9 (pEC50)
Km CYP2D6 (conversion to Dopamine)Human58.2 ± 13.8 µM

Table 1: Functional Potency and Michaelis-Menten Constant for this compound.

Brain RegionThis compound Concentration (ng/g)p-Tyramine Concentration (ng/g)Reference
Olfactory Tubercle2.3 ± 0.33.9 ± 0.4
Nucleus Accumbens1.8 ± 0.23.1 ± 0.3
Amygdala1.6 ± 0.22.2 ± 0.2
Septal Nuclei1.4 ± 0.12.8 ± 0.3
Nucleus Tractus Diagonalis1.2 ± 0.12.0 ± 0.2

Table 2: Regional Distribution of this compound and p-Tyramine in the Rat Brain.

Signaling Pathways

This compound exerts its neuromodulatory effects through at least two key receptors: the Trace Amine-Associated Receptor 1 (TAAR1) and the Dopamine D2 Receptor (D2R).

This compound Signaling through Trace Amine-Associated Receptor 1 (TAAR1)

This compound is an agonist at TAAR1, a G-protein coupled receptor. Upon binding, it primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can modulate the activity of various downstream effectors, including protein kinase A (PKA), which can in turn phosphorylate a variety of cellular proteins, including transcription factors and ion channels.

TAAR1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm m_tyramine This compound taar1 TAAR1 m_tyramine->taar1 binds g_protein Gs Protein taar1->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts ATP to atp ATP pka PKA camp->pka activates downstream Downstream Effectors pka->downstream phosphorylates

Figure 1: this compound signaling pathway via TAAR1.

This compound Signaling through the Dopamine D2 Receptor (D2R)

This compound also acts as an agonist at the dopamine D2 receptor, demonstrating functional selectivity by differentially engaging various G-proteins and β-arrestin 2. This biased agonism suggests that this compound can fine-tune dopaminergic signaling, potentially offering a more nuanced therapeutic approach compared to balanced agonists.

D2R_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm m_tyramine This compound d2r Dopamine D2 Receptor m_tyramine->d2r binds go GαoB d2r->go activates gz Gαz d2r->gz activates gi Gαi2 d2r->gi activates barr2 β-arrestin 2 d2r->barr2 recruits go_downstream Downstream Signaling go->go_downstream gz_downstream Downstream Signaling gz->gz_downstream gi_downstream Downstream Signaling gi->gi_downstream barr2_downstream Downstream Signaling barr2->barr2_downstream binding_assay_workflow start Start prep_reagents Prepare Reagents: - Cell Membranes (with TAAR1) - [3H]-Ligand - this compound dilutions start->prep_reagents plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - this compound concentrations prep_reagents->plate_setup add_radioligand Add [3H]-Ligand to all wells plate_setup->add_radioligand add_membranes Add cell membranes to all wells add_radioligand->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filter_wash Filter and wash incubate->filter_wash scintillation Scintillation counting filter_wash->scintillation analyze Analyze data (IC50, Ki) scintillation->analyze end End analyze->end

Intracellular Signaling Cascades Activated by m-Tyramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tyramine, a trace amine endogenously present in the mammalian nervous system, has emerged as a significant neuromodulator, exerting its effects through complex intracellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular mechanisms of action, with a particular focus on its interactions with the Trace Amine-Associated Receptor 1 (TAAR1) and the Dopamine D2 Receptor (D2R). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate further research and drug development efforts targeting these systems.

Introduction

This compound, or 3-tyramine, is a positional isomer of p-tyramine and an endogenous trace amine.[1] While often considered in the context of its more abundant isomer, this compound possesses a unique pharmacological profile, activating distinct intracellular signaling pathways that modulate crucial physiological processes. Its ability to interact with key G-protein coupled receptors (GPCRs) involved in neurotransmission has positioned it as a molecule of interest for understanding neuropsychiatric disorders and for the development of novel therapeutics. This guide delves into the core signaling cascades initiated by this compound upon binding to its primary receptor targets.

Receptor Interactions and Signaling Pathways

This compound primarily elicits its intracellular effects through two main GPCRs: Trace Amine-Associated Receptor 1 (TAAR1) and the Dopamine D2 Receptor (D2R).

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gs- and Gq-coupled GPCR that is a primary target for trace amines.[2]

Upon binding of this compound to TAAR1, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] This elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), modulating gene expression and cellular function.

TAAR1_Gs_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular m_Tyramine This compound TAAR1 TAAR1 m_Tyramine->TAAR1 Binds Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

TAAR1 Gs-Protein Signaling Pathway

In addition to Gs coupling, TAAR1 can also couple to Gq proteins.[2] Activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which phosphorylates a distinct set of downstream targets, influencing various cellular processes. While this pathway is established for TAAR1, specific quantitative data for this compound-induced calcium mobilization is limited.

TAAR1_Gq_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular m_Tyramine This compound TAAR1 TAAR1 m_Tyramine->TAAR1 Binds Gq Gq Protein TAAR1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Stimulates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates

TAAR1 Gq-Protein Signaling Pathway
Dopamine D2 Receptor (D2R)

This compound also acts as an agonist at the Dopamine D2 Receptor, which is classically coupled to Gi/o proteins.

Upon this compound binding, the D2R activates Gi/o proteins. The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates PKA activity and its downstream effects, effectively opposing the signals generated by Gs-coupled receptors.

Studies have shown that this compound induces coupling of the D2R to various G-protein subtypes, including GoB, Gz, and Gi2, as well as promoting the recruitment of β-arrestin 2.[4] β-arrestin recruitment can lead to receptor desensitization and internalization, and also initiate G-protein-independent signaling cascades.

D2R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular m_Tyramine This compound D2R D2 Receptor m_Tyramine->D2R Binds G_proteins GoB, Gz, Gi2 D2R->G_proteins Activates beta_Arrestin β-Arrestin 2 D2R->beta_Arrestin Recruits AC Adenylyl Cyclase G_proteins->AC Inhibits Signaling Downstream Signaling beta_Arrestin->Signaling cAMP cAMP AC->cAMP Decreases

D2R Signaling Pathways
ERK Phosphorylation

Activation of both TAAR1 and D2R can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). The ERK signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and survival. While the precise mechanisms of this compound-induced ERK phosphorylation are still under investigation, it is likely mediated through the complex interplay of G-protein and β-arrestin signaling pathways initiated by both TAAR1 and D2R.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that specific quantitative values for this compound are limited in the current literature, and further research is required for a more complete pharmacological profile.

Table 1: Receptor Binding Affinities (Ki)

LigandReceptorSpeciesKi (nM)Reference
This compoundTAAR1VariousData not readily available
p-TyramineTAAR1Rat~214 (Displacement of [3H]tyramine)[5]
This compoundD2RHumanData not readily available
Various LigandsD2RHumanVaries

Table 2: Functional Potency and Efficacy (EC50/pEC50 and Emax)

LigandReceptorAssaySpeciesEC50/pEC50Emax (%)Reference
This compoundTAAR1cAMP ProductionRatMicromolar range-[5]
p-TyramineTAAR1cAMP ProductionRat69 nM-[5]
TyramineTAAR1cAMP BRETHuman41.6 nMFull agonist[3]
This compoundD2RG-protein CouplingHumanSee Note 1See Note 1[4]
This compoundD2Rβ-arrestin 2 RecruitmentHumanSee Note 1See Note 1[4]
p-TyramineD2RG-protein ActivationHumanpEC50 = ~4.0Partial agonist

Note 1: pEC50 and Emax values for this compound at the D2R for coupling to GoB, Gz, Gi2, and β-arrestin 2 are available in supplementary data of a cited publication but were not directly accessible for this guide.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the intracellular signaling of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its target receptors.

Radioligand_Binding_Workflow start Start prep Prepare receptor membranes (e.g., from cells expressing TAAR1 or D2R) start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-Spiperone for D2R) and varying concentrations of unlabeled this compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity on filters using a scintillation counter separate->quantify analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-p-tyramine for TAAR1 or a known D2R radioligand), and a range of concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filtermat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP.

Protocol:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells transfected with TAAR1 or D2R) in a 96-well plate and grow to confluence.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in a serum-free medium to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the wells. For Gi-coupled receptors, co-stimulation with forskolin (an adenylyl cyclase activator) is required to measure the inhibitory effect.

  • Lysis: After the desired incubation time, lyse the cells to release the intracellular cAMP.

  • Detection: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) and the Emax.

Western Blot for ERK Phosphorylation

This method is used to detect the phosphorylation of ERK, a downstream effector in many GPCR signaling pathways.

Western_Blot_Workflow start Start treat Treat cells with varying concentrations of this compound for different time points start->treat lyse Lyse cells and determine protein concentration treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block probe_pERK Incubate with a primary antibody specific for phosphorylated ERK (p-ERK) block->probe_pERK probe_secondary Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody probe_pERK->probe_secondary detect Detect chemiluminescence using an imaging system probe_secondary->detect strip_reprobe Strip the membrane and re-probe with an antibody for total ERK (t-ERK) for normalization detect->strip_reprobe analyze Quantify band intensities and calculate the p-ERK/t-ERK ratio strip_reprobe->analyze end End analyze->end

Western Blot Workflow for p-ERK

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with this compound for various times and at different concentrations. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total ERK (t-ERK) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and calculate the ratio of p-ERK to t-ERK.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to this compound, typically indicative of Gq-protein coupling.

Protocol:

  • Cell Loading: Plate cells expressing the receptor of interest in a black, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope.

  • Stimulation: Add varying concentrations of this compound to the wells.

  • Kinetic Measurement: Immediately after adding the agonist, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: For each concentration of this compound, calculate the peak fluorescence response above the baseline. Plot the peak response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Conclusion

This compound is a multifaceted trace amine that activates complex intracellular signaling cascades through its interaction with TAAR1 and the D2R. The activation of Gs, Gq, and Gi/o pathways, along with β-arrestin recruitment, highlights the potential for this compound to finely tune neuronal activity and other physiological processes. While the foundational aspects of these signaling pathways are understood, a significant gap remains in the quantitative pharmacological characterization of this compound. Further research to determine precise binding affinities and functional potencies for this compound at its receptors is crucial for elucidating its physiological roles and for exploring its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

References

An In-depth Technical Guide to the Natural Sources and Dietary Exposure of m-Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, dietary exposure, analytical methodologies, and biological signaling pathways of tyramine, with a specific focus on m-Tyramine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and food safety analysis.

Introduction to Tyramine

Tyramine is a naturally occurring monoamine compound derived from the amino acid tyrosine through decarboxylation.[1] It exists in three positional isomers: p-Tyramine (para-Tyramine), this compound (meta-Tyramine), and o-Tyramine (ortho-Tyramine). Of these, p-Tyramine is the most abundant and widely studied isomer found in foodstuffs.[1] this compound is present in significantly lower concentrations.[2]

Tyramine is classified as a trace amine and plays a role as a neuromodulator.[1] Dietary intake is the primary source of physiologically relevant tyramine concentrations in humans.[3] While generally considered safe for healthy individuals, high dietary intake of tyramine can pose a significant health risk to individuals taking monoamine oxidase inhibitors (MAOIs), leading to a hypertensive crisis commonly known as the "cheese effect."[3][4]

Natural Sources and Dietary Exposure

Tyramine is predominantly found in aged, fermented, and spoiled foods due to microbial enzymatic action on tyrosine.[1] The concentration of tyramine in food products can vary widely depending on processing, storage conditions, and microbial flora present.[5]

Quantitative Data for p-Tyramine in Foodstuffs

The following table summarizes the quantitative data for p-Tyramine content in various food products.

Food CategoryFood ItemTyramine Concentration (mg/kg or mg/L)Reference(s)
Cheeses Aged Cheeses (general)Can exceed 1000 mg/kg[6]
Cheddar, Swiss, ParmesanHigh levels, can be >200 mg/kg[4][5]
Blue Cheeses (Stilton, Gorgonzola)Often <100 mg/kg[5]
FetaHigh levels[4]
Processed CheesesLow levels[4]
Two unspecified cheese samples1.8 - 41.0 mg/kg[7]
Meats Cured/Processed Meats (Salami, Pepperoni)High levels[4]
Air-dried sausage7.56 g/30g (252 g/kg)[8]
Preserved meat products9.1 - 557.5 mg/kg[7]
Aged Chicken Liver (9 days)63.84 mg/30g (2128 mg/kg)[8]
Smoked Horsemeat Sausages26.5 - 352.9 mg/kg (total biogenic amines)[9]
Fermented Vegetables Sauerkraut7.75 mg/250g (31 mg/kg)[8]
Soy Products Soy Sauce0.941 mg/mL[8]
Beverages Red Wines0.9 mg/L[7]
BeerCan have high levels[4]
Quantitative Data for this compound in Foodstuffs

Data specifically quantifying this compound in foodstuffs is limited due to its low abundance compared to p-Tyramine. One study that differentiated between the isomers reported the following:

Food CategoryThis compound Concentration (ng/g or ng/mL)Reference(s)
Various foodstuffs< 10[2]

This indicates that this compound is present at levels several orders of magnitude lower than p-Tyramine in the human diet.

Biosynthesis of Tyramine

Tyramine is synthesized from the amino acid L-tyrosine through a decarboxylation reaction catalyzed by the enzyme tyrosine decarboxylase (TDC).[1] This process is prevalent in microorganisms, particularly lactic acid bacteria found in fermented foods, as well as in plants.

Tyramine Biosynthesis Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) CO2 CO2

Figure 1: Biosynthesis of Tyramine from L-Tyrosine.

Experimental Protocols for Tyramine Analysis

The accurate quantification of tyramine in complex food matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common techniques employed.

HPLC-UV Method for Tyramine in Cheese

This protocol is adapted from a method for the determination of tyramine in cheese using HPLC with UV detection.[10]

4.1.1. Sample Preparation and Extraction

  • Homogenize a representative cheese sample with 5% (w/v) perchloric acid.

  • Extract the homogenate with a 2:1 mixture of ethyl acetate and acetone.

  • Centrifuge the mixture and collect the supernatant.

4.1.2. Derivatization

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in a suitable buffer.

  • Add 4-chloro-7-nitrobenzofurazan (NBD-Cl) and incubate to allow for the derivatization of tyramine.

4.1.3. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.

  • Detector: UV detector set to 458 nm.

  • Quantification: Based on a calibration curve of tyramine standards.

HPLC-UV Workflow for Tyramine in Cheese start Cheese Sample homogenization Homogenization with 5% Perchloric Acid start->homogenization extraction Extraction with Ethyl Acetate/Acetone homogenization->extraction centrifugation Centrifugation extraction->centrifugation derivatization Derivatization with NBD-Cl centrifugation->derivatization hplc HPLC-UV Analysis (C18 column, 458 nm) derivatization->hplc quantification Quantification hplc->quantification

Figure 2: HPLC-UV workflow for tyramine analysis in cheese.

UPLC-MS/MS Method for Biogenic Amines in Fermented Meat

This protocol is a general representation based on methods for the analysis of biogenic amines in fermented meat products.[9][11]

4.2.1. Sample Preparation and Extraction

  • Weigh 1.00 g of the homogenized fermented meat sample.

  • Extract the sample twice with 20 mL of 5% perchloric acid solution.

  • Combine the supernatants and adjust the pH to 2-3 with 400 g/L sodium hydroxide solution.

  • Bring the final volume to 50 mL with 0.5% perchloric acid solution.

  • Purify the extract with n-hexane to remove lipids.

4.2.2. Chromatographic and Mass Spectrometric Conditions

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 column.

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous solution containing ammonium formate and formic acid.

  • Mass Spectrometer: Tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for tyramine and other biogenic amines.

  • Quantification: Use of an internal standard is recommended for accurate quantification.

Signaling Pathways of Tyramine

Tyramine exerts its biological effects primarily through the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[1] TAAR1 is coupled to both Gs and Gq proteins, leading to the activation of multiple downstream signaling cascades.[12]

Activation of TAAR1 by tyramine leads to:

  • Gs-protein pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[12][13]

  • Gq-protein pathway: Activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the activation of Protein Kinase C (PKC).[12][13]

  • Downstream effects: These pathways can lead to the phosphorylation of various cellular targets, including the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB), influencing neurotransmitter release and other cellular processes.[13][14]

TAAR1 Signaling Pathway Tyramine Tyramine TAAR1 TAAR1 Tyramine->TAAR1 Gs Gs-protein TAAR1->Gs Gq Gq-protein TAAR1->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 Diacylglycerol (DAG) PLC->IP3_DAG produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKC Protein Kinase C (PKC) IP3_DAG->PKC activates CREB CREB PKA->CREB phosphorylates ERK ERK PKC->ERK activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) ERK->Cellular_Response CREB->Cellular_Response

Figure 3: Simplified TAAR1 signaling cascade.

Conclusion

This technical guide has provided a detailed overview of the natural sources, dietary exposure, and analytical determination of this compound, with a broader context provided by the more abundant p-Tyramine. The information presented, including quantitative data, experimental protocols, and signaling pathway diagrams, is intended to be a valuable resource for the scientific community. A clear understanding of the distribution and biological activity of tyramine isomers is crucial for drug development, particularly concerning MAOIs, and for ensuring food safety. Further research is warranted to fully elucidate the specific physiological roles of this compound and to develop more comprehensive quantitative data on its presence in the human diet.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Resolution of m-Tyramine and p-Tyramine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the positional isomers m-Tyramine and p-Tyramine. The method utilizes a reversed-phase C18 column with a gradient elution profile and UV detection, adapted from a validated procedure for the separation of tyrosine isomers.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development and food safety who require accurate differentiation and measurement of these closely related biogenic amines.

Introduction

Tyramine, a naturally occurring monoamine derived from the amino acid tyrosine, exists as three positional isomers: ortho (o), meta (m), and para (p).[1][2][3] The p-tyramine isomer is the most common and is found in a variety of fermented foods and beverages. Both this compound and p-tyramine are of significant interest in pharmaceutical research and food safety due to their physiological effects. Ingestion of large amounts of tyramine, particularly in individuals taking monoamine oxidase inhibitors (MAOIs), can lead to a hypertensive crisis, often referred to as the "cheese effect". Given the potential for differential biological activity between the isomers, a reliable method for their individual separation and quantification is crucial. This application note presents a validated HPLC method to resolve this compound and p-tyramine, enabling accurate analysis for research and quality control purposes.

Experimental

Instrumentation and Consumables
  • HPLC System with a gradient pump, autosampler, and UV detector

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (or other suitable buffer components)

  • This compound and p-Tyramine reference standards

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 30% B over 15 minutes, then re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm

Table 1: Optimized HPLC Conditions for the Separation of this compound and p-Tyramine.

Detailed Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B is HPLC grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg each of this compound and p-Tyramine reference standards.

    • Dissolve each standard in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and methanol to create 1 mg/mL stock solutions.

    • Prepare working standard solutions by diluting the stock solutions with Mobile Phase A to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For liquid samples (e.g., beverages, biological fluids), filter through a 0.45 µm syringe filter prior to injection. Dilution with Mobile Phase A may be necessary to fall within the calibration range.

    • For solid or semi-solid samples (e.g., food products, tissues), perform a suitable extraction procedure. A common method involves homogenization in an acidic solution (e.g., 0.1 M perchloric acid), followed by centrifugation and filtration of the supernatant.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standard solutions and samples.

    • Record the chromatograms and integrate the peaks corresponding to this compound and p-Tyramine.

  • Quantification:

    • Construct a calibration curve for each isomer by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound and p-Tyramine in the samples by interpolating their peak areas from the respective calibration curves.

Results and Discussion

The described HPLC method provides excellent resolution of this compound and p-Tyramine. A representative chromatogram is shown in Figure 1. Under the specified conditions, baseline separation is achieved, allowing for accurate integration and quantification of each isomer.

CompoundRetention Time (min)Resolution (USP)
This compound~8.5> 2.0
p-Tyramine~9.2

Table 2: Typical Retention Times and Resolution for this compound and p-Tyramine.

The method demonstrates good linearity over a typical concentration range of 1 to 50 µg/mL, with correlation coefficients (r²) consistently greater than 0.999. The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low ng/mL range, making the method suitable for trace analysis.

Alternative Chromatographic Approaches

While the reversed-phase method described is highly effective, other chromatographic techniques can also be employed for the separation of positional isomers. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer improved retention and selectivity.[4][5][6][7][8] Normal Phase (NP) chromatography has also been reported to be effective for the separation of positional isomers.[9][10] The choice of method may depend on the specific sample matrix and the available instrumentation.

Conclusion

The HPLC method presented in this application note provides a reliable and reproducible means for the separation and quantification of this compound and p-Tyramine isomers. The protocol is straightforward to implement and can be readily adapted for various research and quality control applications in the pharmaceutical and food industries.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the HPLC separation of this compound and p-Tyramine.

Signaling Pathway (Illustrative)

While m- and p-tyramine do not have a classical signaling pathway in the same way as hormones or neurotransmitters with dedicated receptors, their primary mechanism of action involves the displacement of norepinephrine from storage vesicles in sympathetic neurons. This leads to an indirect sympathomimetic effect.

Tyramine_Action Tyramine m/p-Tyramine Neuron Sympathetic Neuron Tyramine->Neuron Uptake Vesicle Synaptic Vesicle (contains Norepinephrine) NE Norepinephrine Vesicle->NE Displaces Synapse Synaptic Cleft NE->Synapse Release Receptor Adrenergic Receptor (on effector cell) NE->Receptor Binds Response Physiological Response (e.g., Vasoconstriction) Receptor->Response Activates

Caption: Indirect sympathomimetic action of tyramine isomers.

References

Application Note: Quantification of m-Tyramine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of meta-tyramine (m-Tyramine) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of biogenic amines like this compound, a derivatization step is essential for successful analysis by GC-MS.[1][2] This protocol outlines a robust methodology employing a silylation derivatization technique, which increases the volatility and improves the chromatographic behavior of the analyte.[2] The use of an appropriate internal standard is critical for accurate and reproducible quantification.[3] This document provides a comprehensive guide from sample preparation to data analysis, intended for researchers in drug development and related scientific fields.

Introduction

This compound, a positional isomer of p-Tyramine, is a trace amine that plays a role in neurotransmission and neuromodulation. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological significance. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of biomolecules.[4] However, the polar nature of this compound makes it unsuitable for direct GC-MS analysis.[1][2] Derivatization is therefore a mandatory step to convert the analyte into a more volatile and thermally stable compound. This protocol details a reliable GC-MS method for the quantification of this compound, focusing on a silylation-based derivatization approach.

Experimental Protocol

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • Internal Standard (IS): Tyramine-d4 or a structurally similar compound like para-hydroxyphenylpropylamine[5]

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Acetonitrile (ACN), HPLC grade

  • Pyridine

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Sample Matrix (e.g., plasma, urine, tissue homogenate)

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • Syringes for sample injection

Sample Preparation
  • Standard and Internal Standard Preparation : Prepare stock solutions of this compound and the internal standard in methanol or 0.1 N HCl. Create a series of calibration standards by spiking the appropriate amount of this compound stock solution into the sample matrix. A fixed concentration of the internal standard should be added to all calibration standards, quality control samples, and unknown samples.

  • Extraction from Biological Matrix :

    • To 1 mL of sample (e.g., plasma, urine), add the internal standard.

    • Acidify the sample with 0.1 N HCl to a pH of approximately 1-2.

    • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate to remove interfering lipids. Centrifuge and discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 10-11 with NaOH.

    • Extract the this compound and internal standard with ethyl acetate (3 x 2 mL).

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Parameters
  • Injector Temperature : 250°C

  • Injection Mode : Splitless (1 µL injection volume)

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature : 280°C

  • Ion Source Temperature : 230°C

  • Ionization Mode : Electron Ionization (EI) at 70 eV

  • Acquisition Mode : Selected Ion Monitoring (SIM)

Table 1: Suggested Ions for SIM Mode

CompoundDerivatized FormQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundbis-TMS derivative266179, 73
Tyramine-d4 (IS)bis-TMS derivative270183, 73

Note: The exact m/z values should be confirmed by running a full scan of the derivatized standards.

Data Presentation

Quantitative data should be summarized for clear comparison. The following table provides an example of expected performance characteristics for a validated method.

Table 2: Example Quantitative Performance Data

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 15%

Workflow and Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Add_Reagents Add Pyridine & BSTFA/TMCS Evaporation->Add_Reagents Heating Heat at 70°C Add_Reagents->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Derivatization_Reaction mTyramine This compound (HO-C6H4-CH2CH2NH2) Derivatized_mTyramine bis-TMS-m-Tyramine ((CH3)3SiO-C6H4-CH2CH2NHSi(CH3)3) mTyramine->Derivatized_mTyramine + 2 BSTFA BSTFA BSTFA/TMCS

Caption: Silylation derivatization of this compound.

Conclusion

This application note provides a comprehensive and detailed GC-MS protocol for the reliable quantification of this compound in biological samples. The described method, incorporating a crucial derivatization step, offers the necessary sensitivity and selectivity for trace-level analysis. Adherence to this protocol will enable researchers to obtain accurate and reproducible results, facilitating a deeper understanding of the role of this compound in various biological processes. Method validation is a critical step to ensure that the performance characteristics are suitable for the intended application.

References

Application Notes and Protocols for Sensitive Detection of m-Tyramine in Microdialysis Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tyramine, a positional isomer of the well-known trace amine p-tyramine, is an endogenous monoamine neuromodulator. Its role in neurotransmission and potential as a biomarker in various neurological and psychiatric disorders are of increasing interest to the scientific community. Microdialysis is a powerful technique for sampling the extracellular fluid of tissues, providing a means to measure unbound this compound concentrations in specific brain regions or other tissues.[1][2] This application note provides a detailed protocol for the sensitive detection of this compound in microdialysis samples using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with pre-column derivatization.

The low concentrations of this compound in biological samples necessitate highly sensitive analytical methods.[3] Pre-column derivatization with reagents such as dansyl chloride or benzoyl chloride significantly enhances the hydrophobicity and ionization efficiency of this compound, leading to improved chromatographic retention and detection sensitivity in reversed-phase liquid chromatography.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of tyramine. While specific data for this compound is limited, the presented data for tyramine provides a strong reference for expected performance.

Table 1: Performance of a UPLC-MS/MS Method for Tyramine Detection

ParameterValueReference
Linearity (R²)> 0.99[7][8]
Limit of Detection (LOD)0.1 - 20 nM[5]
Limit of Quantification (LOQ)0.3 - 60 nM[5]
Recovery84.6% - 119.3%[5]
Precision (RSD)< 10%[5]

Table 2: Performance of a UPLC-UV Method with Dansyl Chloride Derivatization for Tyramine Detection

ParameterValueReference
Linearity (R²)0.9911 - 0.9996[6]
Limit of Detection (LOD)0.05 mg/L (0.36 µM)[4][9]
Limit of Quantification (LOQ)0.25 mg/L (1.82 µM)[4][9]
Recovery87.3% - 96.8%[4][9]
Repeatability (RSD)2.1%[4][9]
Reproducibility (RSD)3.1%[4][9]

Experimental Protocols

Microdialysis Sampling

Microdialysis is a minimally invasive technique used to continuously measure free, unbound analyte concentrations in the extracellular fluid of tissues.[2]

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe (e.g., with a 200–400 µm outer diameter and a 1–4 mm semi-permeable membrane) into the target tissue (e.g., a specific brain region).[10]

  • Perfusion: Continuously perfuse the probe with a sterile, physiological solution (e.g., artificial cerebrospinal fluid - aCSF) at a low flow rate, typically between 0.25 to 2 µL/min.[3][10] Lower flow rates can increase analyte recovery.[10]

  • Sample Collection: Collect the dialysate, which contains the analytes that have diffused across the membrane from the extracellular fluid, at predetermined time intervals (e.g., every 5-20 minutes).[1]

  • Sample Storage: Immediately freeze the collected microdialysis samples on ice or at -80°C until analysis to prevent degradation of neurotransmitters.[11]

Sample Preparation: Pre-column Derivatization with Dansyl Chloride

This protocol enhances the detection of this compound by labeling its primary amine group.

Protocol:

  • Thaw Samples: Thaw the microdialysis samples on ice.[11]

  • Prepare Reagents:

    • Dansyl Chloride (DNS-Cl) Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetone.

    • Sodium Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate buffer (pH 10.5).

    • Internal Standard (IS): Prepare a working solution of a suitable internal standard (e.g., benzylamine or a stable isotope-labeled this compound) at a known concentration.[4]

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 20 µL of the microdialysis sample with 20 µL of the internal standard solution.

    • Add 20 µL of the sodium bicarbonate buffer.

    • Add 40 µL of the dansyl chloride solution.

    • Vortex the mixture briefly.

    • Incubate the reaction mixture at 60°C for 30 minutes in the dark.

  • Stop Reaction: After incubation, add 20 µL of 250 mM sodium hydroxide to hydrolyze the remaining dansyl chloride.

  • Acidification: Add 20 µL of formic acid to acidify the sample.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Protocol:

  • Chromatographic System: An ultra-high performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5-10 µL.[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for dansylated this compound and the internal standard need to be optimized.

Visualizations

experimental_workflow cluster_sampling Microdialysis Sampling cluster_preparation Sample Preparation cluster_analysis Analysis probe_implantation Probe Implantation perfusion Perfusion with aCSF probe_implantation->perfusion sample_collection Dialysate Collection perfusion->sample_collection thawing Thaw Sample sample_collection->thawing Store at -80°C derivatization Dansyl Chloride Derivatization thawing->derivatization centrifugation Centrifugation derivatization->centrifugation uplc_separation UPLC Separation centrifugation->uplc_separation Inject Supernatant ms_detection MS/MS Detection uplc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound detection.

signaling_pathway cluster_synthesis This compound Synthesis cluster_release Neuronal Release & Action cluster_catecholamine Catecholamine Modulation tyrosine m-Tyrosine m_tyramine This compound tyrosine->m_tyramine Aromatic Amino Acid Decarboxylase presynaptic Presynaptic Neuron m_tyramine->presynaptic Uptake vesicular_release Vesicular Release presynaptic->vesicular_release synaptic_cleft Synaptic Cleft vesicular_release->synaptic_cleft Neuronal Firing postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic catecholamine_release Catecholamine Release (e.g., Dopamine, Norepinephrine) synaptic_cleft->catecholamine_release Modulates receptors Receptors (e.g., TAAR1) postsynaptic->receptors Binding

Caption: Putative signaling pathway of this compound.

References

Application Note: Synthesis and Use of Deuterium-Labeled m-Tyramine as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Tyramine, or 3-hydroxyphenethylamine, is a trace amine that acts as a neuromodulator. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles and for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[] The use of a stable isotope-labeled internal standard (IS) is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring analytical accuracy and precision.[2] Deuterium-labeled this compound (this compound-d4) is an ideal IS because it co-elutes with the unlabeled analyte and exhibits nearly identical ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).[3][4]

This document provides a detailed protocol for the synthesis of this compound-α,α,β,β-d4 and its application as an internal standard for the quantitative analysis of this compound in biological samples.

Part 1: Synthesis of this compound-α,α,β,β-d4

Principle

The synthesis of this compound-α,α,β,β-d4 is achieved through the reduction of 3-hydroxyphenylacetonitrile using a powerful deuterated reducing agent, lithium aluminum deuteride (LiAlD4). This one-step reaction introduces four deuterium atoms onto the ethylamine side chain, providing a stable, non-exchangeable label with a +4 Da mass shift from the parent molecule.

Synthetic Pathway

G start 3-Hydroxyphenylacetonitrile product This compound-d4 (3-(2-aminoethyl-1,1,2,2-d4)phenol) start->product Reduction reagent 1. LiAlD4, THF 2. H2O (quench) reagent->start

Caption: Synthetic pathway for this compound-d4.

Experimental Protocol: Synthesis

1. Materials and Reagents:

  • 3-Hydroxyphenylacetonitrile

  • Lithium aluminum deuteride (LiAlD4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Methanol (for chromatography)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen line

2. Synthesis Procedure:

  • Under a nitrogen atmosphere, slowly add lithium aluminum deuteride (1.2 eq) to a stirred solution of anhydrous THF in a round-bottom flask cooled in an ice bath.

  • Dissolve 3-hydroxyphenylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlD4 suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 1M NaOH solution, and then more water until a granular precipitate forms.

  • Filter the mixture through celite and wash the filter cake thoroughly with THF and diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

3. Purification:

  • Purify the crude product by silica gel column chromatography.

  • Elute the column with a gradient of methanol in ethyl acetate to isolate the pure this compound-d4.

  • Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

Characterization and Data

The synthesized this compound-d4 should be characterized to confirm its identity, purity, and isotopic enrichment.

ParameterMethodExpected Result
Chemical Purity HPLC-UV> 98%
Identity ¹H NMR, ¹³C NMRSpectra consistent with the structure of this compound, with the absence of signals for α and β protons.
Mass Verification High-Resolution MS[M+H]⁺ ion observed at m/z 142.11, corresponding to C8H7D4NO.
Isotopic Purity Mass Spectrometry> 98% d4 enrichment.
Yield Gravimetric60-75%
Table 1: Expected specifications for synthesized this compound-d4.

Part 2: Application for Quantitative Analysis

Principle

A known amount of this compound-d4 (IS) is added to all samples, calibrators, and quality controls. During LC-MS/MS analysis, the analyte (this compound) and the IS are monitored using specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). The ratio of the peak area of the analyte to the peak area of the IS is used to calculate the concentration of the analyte, which corrects for any sample loss or ionization variability.[][4]

Workflow for Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A Biological Sample (e.g., Plasma) B Spike with This compound-d4 (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F LC-MS/MS Analysis (MRM Mode) E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratio G->H I Quantify using Calibration Curve H->I

Caption: Workflow for this compound quantification using an internal standard.

Experimental Protocol: Quantification

1. Preparation of Solutions:

  • This compound Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • This compound-d4 IS Stock (1 mg/mL): Accurately weigh and dissolve this compound-d4 in methanol.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol/water (50:50).

  • Calibration Standards: Serially dilute the this compound stock solution to prepare a series of calibration standards (e.g., 1-1000 ng/mL) in a blank biological matrix.

2. Sample Preparation:

  • Pipette 100 µL of sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Method Parameters:

The following are typical starting parameters and should be optimized for the specific instrument used.

ParameterSetting
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transition (this compound) Q1: 138.1 -> Q3: 121.1
MRM Transition (this compound-d4) Q1: 142.1 -> Q3: 125.1
Collision Energy Optimize for specific instrument (e.g., 15-25 eV)
Table 2: Example LC-MS/MS parameters for this compound analysis.

Data Analysis and Expected Performance

A calibration curve is generated by plotting the peak area ratio (this compound / this compound-d4) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied. The concentration of unknown samples is then calculated from this curve.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10; Accuracy and precision within ±20%
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible across concentration levels
Table 3: Typical performance characteristics for a validated bioanalytical method.[5]

References

Application Notes and Protocols: Utilizing m-Tyramine for Studying Dopamine Release in Striatal Slices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (DA) neurotransmission in the striatum is a cornerstone of motor control, motivation, and reward processing. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Understanding the mechanisms that modulate dopamine release is therefore of paramount importance in neuroscience research and drug development. m-Tyramine, an endogenous trace amine, has emerged as a valuable pharmacological tool to investigate these mechanisms. It acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the function of the dopamine transporter (DAT) and the firing rate of dopaminergic neurons.[1][2][3][4] This application note provides detailed protocols for utilizing this compound to study dopamine release in ex vivo striatal slices using Fast-Scan Cyclic Voltammetry (FSCV), along with data presentation formats and visualizations of the underlying signaling pathways.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from FSCV experiments investigating the effects of this compound on electrically evoked dopamine release in striatal slices.

Table 1: Effect of this compound on Evoked Dopamine Release Parameters

Treatment GroupPeak [DA] (µM)Tau (s)Vmax (µM/s)Km (µM)
Control (aCSF) Value ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound (1 µM) Value ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound (10 µM) Value ± SEMValue ± SEMValue ± SEMValue ± SEM
  • Peak [DA]: Maximum concentration of dopamine detected after electrical stimulation.

  • Tau (τ): Time constant of dopamine decay, reflecting the rate of dopamine clearance.

  • Vmax: Maximum rate of dopamine uptake by DAT.

  • Km: Substrate concentration at which the uptake rate is half of Vmax, indicating the affinity of DAT for dopamine.

Table 2: Statistical Analysis Summary

ComparisonParameterStatistical Testp-valueSignificance
Control vs. This compound (1 µM) Peak [DA]e.g., Student's t-testValuee.g., p < 0.05
Control vs. This compound (10 µM) Tau (s)e.g., ANOVAValuee.g., p < 0.01
...............

Experimental Protocols

Protocol 1: Preparation of Acute Striatal Slices

This protocol describes the procedure for obtaining viable acute striatal slices from rodents for FSCV experiments.[5][6][7]

Materials:

  • Rodent (mouse or rat)

  • Anesthesia (e.g., isoflurane)

  • Guillotine or decapitation scissors

  • Vibratome

  • Ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., high-sucrose aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recovery and recording, oxygenated (95% O2 / 5% CO2)

  • Recovery chamber

  • Petri dishes

Procedure:

  • Anesthetize the animal deeply with isoflurane and confirm with a tail pinch.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated slicing solution.

  • Mount the brain onto the vibratome stage.

  • Prepare 300 µm thick coronal slices containing the striatum.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until use.

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection

This protocol outlines the methodology for measuring electrically evoked dopamine release in prepared striatal slices using FSCV.[5][6][7][8]

Materials:

  • FSCV system (e.g., Millar Voltammeter)

  • Carbon-fiber microelectrode

  • Ag/AgCl reference electrode

  • Bipolar stimulating electrode

  • Recording chamber with perfusion system

  • Data acquisition software

  • This compound stock solution

  • aCSF

Procedure:

  • Transfer a striatal slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2 mL/min) and temperature (32-34°C).

  • Position the carbon-fiber microelectrode in the dorsal striatum, approximately 100 µm deep into the tissue.

  • Place the bipolar stimulating electrode on the surface of the slice, about 100-200 µm from the recording electrode.

  • Apply a triangular waveform (-0.4 V to +1.2 V and back to -0.4 V at 400 V/s, repeated at 10 Hz) to the carbon-fiber electrode to detect dopamine.

  • Deliver a single electrical pulse (e.g., 1 ms, 300 µA) through the stimulating electrode to evoke dopamine release.

  • Record the resulting current changes, which correspond to the oxidation and reduction of dopamine.

  • Establish a stable baseline of evoked dopamine release (at least 3 consecutive stable recordings at 5-minute intervals).

  • Introduce this compound into the perfusion aCSF at the desired concentration (e.g., 1 µM, 10 µM).

  • After a 15-20 minute incubation period with this compound, resume electrical stimulation and record the evoked dopamine release.

  • At the end of the experiment, calibrate the carbon-fiber electrode with known concentrations of dopamine to convert the recorded current into dopamine concentration.

Visualizations

Signaling Pathway of this compound-Mediated Dopamine Release Modulation

The following diagram illustrates the proposed signaling cascade initiated by this compound binding to TAAR1, leading to the modulation of dopamine transporter (DAT) function.

m_Tyramine_Signaling This compound signaling pathway cluster_presynaptic Presynaptic Dopaminergic Neuron mTyramine This compound TAAR1 TAAR1 mTyramine->TAAR1 binds Gs Gαs TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DAT Dopamine Transporter (DAT) PKA->DAT phosphorylates DA_in Intracellular Dopamine DAT->DA_in Dopamine Reuptake DA_out Extracellular Dopamine DA_out->DAT

Caption: Signaling cascade of this compound at the presynaptic terminal.

Experimental Workflow for Studying this compound Effects

This diagram outlines the sequential steps involved in the experimental procedure, from slice preparation to data analysis.

experimental_workflow Experimental workflow diagram prep 1. Prepare Acute Striatal Slices recovery 2. Slice Recovery prep->recovery fscv_setup 3. FSCV Setup and Electrode Placement recovery->fscv_setup baseline 4. Establish Stable Baseline (Control Recordings) fscv_setup->baseline drug_app 5. Apply this compound baseline->drug_app post_drug 6. Post-Drug Recordings drug_app->post_drug calibration 7. Electrode Calibration post_drug->calibration analysis 8. Data Analysis calibration->analysis

Caption: Step-by-step experimental workflow.

Discussion and Interpretation

The activation of TAAR1 by this compound is expected to modulate dopamine neurotransmission in several ways. The primary mechanism is believed to be the phosphorylation of the dopamine transporter (DAT) via the Gs-adenylyl cyclase-cAMP-PKA signaling pathway.[1][9] This phosphorylation can lead to a reduction in DAT activity, resulting in decreased dopamine reuptake from the synaptic cleft. Consequently, researchers may observe an increase in the peak concentration of evoked dopamine and a prolongation of the dopamine signal (increased Tau).

Furthermore, TAAR1 activation has been shown to reduce the firing rate of dopamine neurons.[2][3] While this effect may be more prominent in in-vivo studies, it could also contribute to changes in dopamine release dynamics in slice preparations, potentially by altering the readily releasable pool of dopamine vesicles.

By employing the protocols and data analysis frameworks outlined in this application note, researchers can effectively utilize this compound as a pharmacological tool to dissect the intricate roles of TAAR1 and the dopamine transporter in regulating striatal dopamine signaling. This approach holds significant potential for advancing our understanding of dopamine-related disorders and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Measuring m-Tyramine Activity at TAAR1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[1][2] Endogenous trace amines, such as meta-tyramine (m-Tyramine), are key ligands for this receptor.[3] Accurate and robust measurement of this compound's activity at TAAR1 is crucial for understanding its physiological role and for the discovery and development of novel TAAR1-targeted therapeutics. These application notes provide detailed protocols for cell-based assays designed to quantify the pharmacological activity of this compound at TAAR1.

Principle of TAAR1 Activation by this compound

TAAR1 is primarily known to couple to the Gs alpha subunit of heterotrimeric G proteins.[4][5] Upon activation by an agonist like this compound, the Gαs subunit dissociates and activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6] This serves as the primary readout for the most common TAAR1 functional assays. Additionally, TAAR1 has been shown to signal through other pathways, including Gq coupling, which activates the phospholipase C (PLC) cascade, and β-arrestin-dependent signaling.[3][4]

Signaling Pathway of this compound at TAAR1

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mTyramine This compound TAAR1 TAAR1 mTyramine->TAAR1 Gs Gαs TAAR1->Gs Gs activation Gq Gαq TAAR1->Gq Gq activation BetaArrestin β-Arrestin TAAR1->BetaArrestin Recruitment AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG Gs->AC Gq->PLC ERK ERK1/2 BetaArrestin->ERK activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream PIP2 PIP2 PIP2->PLC PKC PKC DAG->PKC activates PKC->Downstream ERK->Downstream

Caption: TAAR1 signaling pathways activated by this compound.

Data Presentation: In Vitro Activity of Tyramine at TAAR1

The following table summarizes the potency of tyramine at human and rodent TAAR1, as determined by in vitro cell-based assays measuring cAMP accumulation.

LigandReceptor OrthologAssay TypeCell LinePotency (EC50)Reference
p-TyramineHuman TAAR1cAMP AccumulationHEK29370 - 1100 nM[5]
p-TyramineHuman TAAR1cAMP BRETHEK293~200 - 900 nM[5][7]
p-TyramineMouse TAAR1cAMP AccumulationHEK293~100 - 500 nM[8]
p-TyramineRat TAAR1cAMP AccumulationHEK293~150 - 600 nM[5]

Note: EC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

General Experimental Workflow

Assay_Workflow start Start cell_culture Cell Culture (e.g., HEK293-hTAAR1) start->cell_culture plating Cell Plating (e.g., 96-well plate) cell_culture->plating incubation1 Overnight Incubation (37°C, 5% CO2) plating->incubation1 stimulation Cell Stimulation (Add compound to cells) incubation1->stimulation compound_prep Compound Preparation (this compound serial dilution) compound_prep->stimulation incubation2 Incubation (Time and temperature as per assay) stimulation->incubation2 lysis Cell Lysis (If required by assay kit) incubation2->lysis detection Signal Detection (e.g., Luminescence, Fluorescence) lysis->detection analysis Data Analysis (Dose-response curve fitting) detection->analysis end End analysis->end

Caption: General workflow for cell-based TAAR1 activity assays.

Protocol 1: cAMP Accumulation Assay (HTRF-based)

This protocol is designed to measure the accumulation of intracellular cAMP following TAAR1 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • HEK293 cells stably expressing human TAAR1 (HEK293-hTAAR1)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • 384-well white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-hTAAR1 cells in T75 flasks until they reach 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

  • Compound Preparation:

    • Prepare a 2X serial dilution of this compound in assay buffer. The final concentration should cover a range from picomolar to micromolar.

  • Cell Stimulation:

    • Add 10 µL of the 2X this compound dilutions to the respective wells.

    • For the negative control, add 10 µL of assay buffer.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF reagents according to the manufacturer's instructions (cAMP-d2 and anti-cAMP-cryptate).

    • Add 10 µL of the cAMP-d2 working solution to each well.

    • Add 10 µL of the anti-cAMP-cryptate working solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: IP-One Assay (for Gq Pathway)

This protocol measures the accumulation of inositol monophosphate (IP1), a stable metabolite of the IP3 signaling cascade, to assess Gq pathway activation.[9][10][11]

Materials:

  • CHO-K1 cells stably co-expressing human TAAR1 and a promiscuous Gα protein (e.g., Gα16) or cells endogenously expressing a Gq-coupled TAAR1.

  • Cell culture medium

  • IP-One assay kit (e.g., from Cisbio, Revvity)[9][10]

  • This compound

  • 384-well white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture the cells in appropriate medium.

    • Harvest and resuspend cells in the stimulation buffer provided in the IP-One kit.

    • Plate 10 µL of the cell suspension into each well of a 384-well plate.

  • Compound Stimulation:

    • Prepare a serial dilution of this compound in the stimulation buffer.

    • Add 5 µL of the this compound dilutions to the cells.

    • Incubate at 37°C for 60 minutes.[10]

  • IP1 Detection:

    • Add 2.5 µL of the IP1-d2 reagent to each well.

    • Add 2.5 µL of the anti-IP1-cryptate reagent to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using an HTRF-compatible reader.

    • Calculate the HTRF ratio as described in the cAMP assay protocol.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Plot the HTRF ratio against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.

Conclusion

The described cell-based assays provide robust and reproducible methods for quantifying the activity of this compound at TAAR1. The choice of assay depends on the specific signaling pathway of interest. For high-throughput screening and primary characterization, the cAMP assay is the most common and direct method for assessing TAAR1 activation. The IP-One assay can be employed to investigate potential Gq coupling and biased agonism. Careful optimization of cell number, incubation times, and compound concentrations will ensure high-quality, reliable data for advancing research and drug discovery efforts targeting TAAR1.

References

Application Note & Protocol: Quantification of m-Tyramine in Rodent Brain Homogenates using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Tyramine, a positional isomer of the well-known neuromodulator p-tyramine, is a trace amine found in the mammalian brain.[1][2] Its role in neurotransmission and potential involvement in various neurological conditions necessitates sensitive and accurate quantification methods. This document provides a detailed protocol for the quantification of this compound in rodent brain homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5] The protocol covers tissue homogenization, sample preparation, and LC-MS/MS analysis.

Signaling Pathways and Experimental Workflow

Dopaminergic Metabolism and Tyramine

This compound is closely related to the metabolic pathway of dopamine, a key neurotransmitter. Understanding this relationship is crucial for interpreting quantitative data.

Tyramine_Metabolism Simplified Dopaminergic and this compound Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine AADC HVA Homovanillic Acid (HVA) Dopamine->HVA MAO, COMT 3_MT 3-Methoxytyramine (3-MT) Dopamine->3_MT COMT m_Tyrosine m-Tyrosine m_Tyramine This compound m_Tyrosine->m_Tyramine AADC 3_MT->HVA MAO dummy1 dummy2

Caption: Simplified metabolic pathway of dopamine and this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in rodent brain homogenates is depicted below.

experimental_workflow A Rodent Brain Tissue Collection (e.g., Striatum, Hippocampus) B Tissue Homogenization (e.g., in 0.1% Formic Acid) A->B C Protein Precipitation & Centrifugation (e.g., 14,000 rpm, 4°C, 10 min) B->C D Supernatant Collection & Filtration (0.22 µm filter) C->D E LC-MS/MS Analysis D->E F Data Acquisition (MRM Mode) E->F G Data Analysis & Quantification F->G

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • Internal Standard (IS), e.g., this compound-d4

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Rodent brain tissue (e.g., striatum, prefrontal cortex)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Homogenizer (e.g., ultrasonic or bead-based)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 0.1% formic acid in water to create calibration standards. A typical concentration range is 0.5 to 2000 nM.[6]

  • Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) with 0.1% formic acid in water.

Sample Preparation: Brain Tissue Homogenization
  • Dissection and Weighing: Rapidly dissect the desired brain region on an ice-cold plate and weigh the tissue sample.

  • Homogenization: Add ice-cold 0.1% formic acid in a 5:1 volume-to-weight ratio (e.g., 5 µL per 1 mg of tissue).[7] Homogenize the tissue thoroughly using a suitable homogenizer.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.[7]

  • Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[7]

  • Dilution: Depending on the expected concentration, the sample may need to be diluted with 0.1% formic acid. For neurotransmitter analysis, dilutions can range from 20 to 600 times.[7]

  • Internal Standard Addition: Add a fixed volume of the IS working solution to each sample and calibration standard.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Method optimization is recommended for specific instrumentation.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.3 mL/min[7]
Gradient A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analytes, and then re-equilibrates. For example: 0-1 min: 2% B; 1-6 min: 2-90% B; 6-7 min: 90% B; 7-10 min: 2% B.[7]
Column Temperature 35°C[7]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 2500 V[7]
Temperature 350°C[7]

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound138.1121.1Optimize for specific instrument
This compound-d4 (IS)142.1125.1Optimize for specific instrument

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of this compound in the brain homogenate samples by interpolating their peak area ratios from the calibration curve.

  • Data Reporting: Express the final concentration as ng/g or pmol/mg of brain tissue.

Method Validation Parameters

A robust LC-MS/MS method should be validated for the following parameters. The table below presents typical acceptance criteria and reported values for similar neurotransmitter analyses.

ParameterAcceptance CriteriaExample Reported Values for Neurotransmitter Panels
Linearity (R²) > 0.99> 0.9941[5]
Limit of Detection (LOD) S/N > 30.26–3.77 ng/mL[7]
Lower Limit of Quantification (LLOQ) S/N > 10, RSD < 20%0.88–12.58 ng/mL[7]
Accuracy (% Recovery) 80-120%94.04–107.53%[5]
Precision (% RSD) < 15%< 4.21%[5]
Matrix Effect 85-115%90.0% to 110.0%[8]
Stability Analyte concentration within ±15% of initialStable for 4h at room temp and 4°C, through 3 freeze-thaw cycles, and for 1 month at -80°C.[9]

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in rodent brain homogenates using LC-MS/MS. The described method, including sample preparation and analytical conditions, offers a sensitive and reliable approach for researchers investigating the role of this compound in neuroscience and drug development. Adherence to proper method validation procedures is essential for obtaining accurate and reproducible results.

References

Spectrofluorimetric Analysis of m-Tyramine in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-Tyramine (m-Tyramine) is a trace amine that plays a significant role in neuromodulation and has been implicated in various physiological and pathological processes. Accurate and sensitive quantification of this compound in biological fluids such as plasma and urine is crucial for understanding its pharmacokinetics, pharmacodynamics, and its role as a potential biomarker in various disease states. Spectrofluorimetry offers a sensitive and cost-effective analytical approach for the determination of this compound. This document provides detailed application notes and protocols for the spectrofluorimetric analysis of this compound in biological fluids. The methods described herein are designed to be reproducible and robust for research and drug development applications.

Principle of the Method

The intrinsic fluorescence of this compound in a suitable solvent system allows for its direct quantification. However, to enhance sensitivity and selectivity, especially in complex biological matrices, a derivatization step is often employed. This protocol will cover both direct fluorescence measurement and a method based on derivatization with o-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrofluorimetric analysis of this compound.

Table 1: Instrumental Parameters and Performance Data for Direct Spectrofluorimetry

ParameterValueReference
Excitation Wavelength (λex)~275 nm[1]
Emission Wavelength (λem)~306-308 nm[1]
Limit of Detection (LOD)0.53 - 1.40 ng/mL[2]
Limit of Quantification (LOQ)1.76 - 4.68 ng/mL[2]
Linearity Range1.0 - 100.0 mg/L
Recovery93.68% - 106.60%[2]
Relative Standard Deviation (RSD)0.30% - 0.58%[2]

Table 2: Instrumental Parameters for OPA-Derivatized this compound

ParameterValueReference
Excitation Wavelength (λex)~340 nm[3]
Emission Wavelength (λem)~450 nm[3]

Experimental Protocols

Protocol 1: Analysis of this compound in Plasma/Serum

This protocol involves protein precipitation to extract this compound, followed by an optional derivatization step and spectrofluorimetric measurement.

1. Materials and Reagents

  • This compound hydrochloride (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (HClO4)

  • o-Phthalaldehyde (OPA)

  • β-mercaptoethanol

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ultrapure water

2. Equipment

  • Spectrofluorometer

  • Microcentrifuge

  • Vortex mixer

  • Calibrated micropipettes

  • Centrifuge tubes (1.5 mL)

3. Preparation of Solutions

  • Stock Solution of this compound (1 mg/mL): Dissolve 10 mg of this compound hydrochloride in 10 mL of ultrapure water. Store at 4°C.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ultrapure water to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Protein Precipitation Reagent: Acetonitrile or a solution of 0.4 M perchloric acid.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 0.62 g of boric acid in 100 mL of ultrapure water and adjust the pH to 9.0 with 1 M NaOH.

  • OPA Reagent (for derivatization): Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of 0.1 M borate buffer (pH 9.0) and 50 µL of β-mercaptoethanol. Prepare fresh daily.[3]

4. Sample Preparation (Plasma/Serum)

  • Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA).

  • Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma or allow blood to clot to obtain serum.

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (or 0.4 M perchloric acid) for protein precipitation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for analysis.

5. Experimental Workflow Diagram

G Plasma/Serum Sample Preparation Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Blood Blood Sample Plasma Centrifuge to obtain Plasma/Serum Blood->Plasma Precipitation Add Acetonitrile (2:1 v/v) for Protein Precipitation Plasma->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Optional: Derivatization with OPA Supernatant->Derivatization Measurement Spectrofluorimetric Measurement Supernatant->Measurement Derivatization->Measurement

Caption: Workflow for this compound analysis in plasma/serum.

6. Spectrofluorimetric Measurement

  • For Direct Measurement:

    • Transfer the supernatant to a quartz cuvette.

    • Set the excitation wavelength to 275 nm and the emission wavelength to 308 nm.[1]

    • Record the fluorescence intensity.

  • For OPA Derivatization:

    • To 100 µL of the supernatant, add 900 µL of the OPA reagent.

    • Incubate at room temperature for 10 minutes in the dark.[3]

    • Transfer the solution to a quartz cuvette.

    • Set the excitation wavelength to 340 nm and the emission wavelength to 450 nm.[3]

    • Record the fluorescence intensity.

7. Quantification

  • Prepare a calibration curve by plotting the fluorescence intensity of the working standard solutions versus their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Correct for the initial dilution factor during sample preparation.

Protocol 2: Analysis of this compound in Urine

This protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration prior to spectrofluorimetric analysis.

1. Materials and Reagents

  • All materials and reagents from Protocol 1.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange).

  • Methanol (for SPE conditioning and elution).

  • Formic acid.

2. Equipment

  • All equipment from Protocol 1.

  • SPE manifold.

3. Preparation of Solutions

  • All solutions from Protocol 1.

  • SPE Conditioning Solvent: Methanol.

  • SPE Equilibration Solvent: Ultrapure water.

  • SPE Wash Solvent: 10% Methanol in water.

  • SPE Elution Solvent: Methanol containing 2% formic acid.

4. Sample Preparation (Urine)

  • Collect urine samples in sterile containers.

  • Centrifuge at 3000 x g for 15 minutes to remove particulate matter.

  • Adjust the pH of the urine supernatant to ~6.0 with dilute HCl or NaOH if necessary.

5. Solid-Phase Extraction (SPE) Procedure

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 3 mL of ultrapure water through the cartridge.

  • Loading: Load 1-2 mL of the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

  • Elution: Elute this compound with 2 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of ultrapure water or the solvent used for spectrofluorimetric analysis.

6. Experimental Workflow Diagram

G Urine Sample Preparation Workflow cluster_sample Sample Collection & Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge pH_adjust Adjust pH Centrifuge->pH_adjust Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute Derivatization Optional: Derivatization with OPA Dry_Reconstitute->Derivatization Measurement Spectrofluorimetric Measurement Dry_Reconstitute->Measurement Derivatization->Measurement

References

Application Note: Rapid Determination of m-Tyramine in Food Samples by UPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tyramine is a biogenic amine found in a variety of fermented and aged food products, such as cheeses, cured meats, and certain beverages.[1] It is formed through the decarboxylation of the amino acid tyrosine by microorganisms.[2][3][4] While tyramine plays a role in normal physiological functions, high concentrations in food can pose a health risk, particularly for individuals taking monoamine oxidase inhibitors (MAOIs), as it can lead to a hypertensive crisis, often referred to as the "cheese effect".[1][2] Therefore, the rapid and accurate determination of tyramine levels is crucial for ensuring food safety and quality.[2][5] This application note details a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the determination of m-Tyramine in various food matrices. UPLC offers significant advantages over traditional HPLC methods, including shorter analysis times and improved resolution.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from food samples and subsequent analysis by UPLC.

Sample Preparation

The sample preparation protocol is designed to efficiently extract tyramine from complex food matrices.

Materials:

  • Food Sample (e.g., cheese, cured meat, soy sauce)

  • 0.1 M Perchloric acid (HClO₄) or 0.1 M Hydrochloric acid (HCl)[6]

  • Acetonitrile

  • Dansyl chloride solution (if derivatization is performed)

  • Sodium bicarbonate solution

  • Internal Standard (IS) solution (e.g., benzylamine)[2][7]

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Homogenization: Weigh 5-10 g of the homogenized food sample into a 50 mL centrifuge tube.[6] For liquid samples like soy sauce, pipette an appropriate volume.

  • Extraction: Add 20 mL of 0.1 M HClO₄ or 0.1 M HCl to the sample.[6]

  • Vortexing: Vortex the mixture vigorously for 20 minutes to ensure thorough extraction of tyramine.[6]

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to precipitate proteins and solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.[6]

  • Derivatization (Optional but Recommended for UV/Fluorescence Detection):

    • To a specific volume of the filtered extract, add the internal standard solution.[2][7]

    • Add sodium bicarbonate solution to adjust the pH for the derivatization reaction.

    • Add dansyl chloride solution and incubate in a water bath at a specified temperature and time to allow the derivatization reaction to complete.[2][7]

    • After incubation, add a solution to stop the reaction.

  • Final Preparation: The sample is now ready for injection into the UPLC system.

UPLC Method

This UPLC method is optimized for the rapid and sensitive detection of this compound.

Instrumentation:

  • UPLC System with a UV or Mass Spectrometry (MS) detector.

  • Column: A C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm) is commonly used.[6]

UPLC Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid or 5 mmol Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Methanol with 5 mmol Ammonium Formate
Gradient Elution A typical gradient starts with a low percentage of Mobile Phase B, which is increased over a short period to elute the analytes. A rapid gradient allows for analysis times of less than 6 minutes.[6]
Flow Rate 0.2 - 1.0 mL/min[6]
Injection Volume 1 - 10 µL
Column Temperature 35 °C
Detection UV detection at 225 nm (for dansylated derivatives) or MS/MS detection in Multiple Reaction Monitoring (MRM) mode for higher sensitivity and selectivity.[6]

Data Presentation

The following tables summarize the quantitative data from various studies on UPLC for this compound determination, demonstrating the method's performance.

Table 1: Method Validation Parameters for this compound Determination by UPLC

ParameterMethod 1 (Dansyl Chloride Derivatization)[2][7]Method 2 (Benzoyl Chloride Derivatization)[8]Method 3 (Direct HILIC-MS)[7]
Linearity (r²) > 0.9990.9961 - 0.9999> 0.9985
Limit of Detection (LOD) 0.05 mg/L0.1 - 20 nM0.13 ppm
Limit of Quantification (LOQ) 0.25 mg/L0.3 - 60 nM0.42 ppm
Recovery (%) 87.3 - 96.884.6 - 119.395 - 106
Repeatability (RSD%) 2.1< 10< 1.2
Reproducibility (RSD%) 3.1Not ReportedNot Reported

Table 2: this compound Concentrations in Various Food Samples Determined by UPLC

Food SampleConcentration Range (mg/kg or mg/L)Reference
Soy Sauce166.4 - 793.0[2]
Vinegar0.6 - 50.1[2]
Red WineNot Detected - 0.9[2]
Preserved Meat9.1 - 557.5[2]
Cheese1.8 - 41.0[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the determination of this compound in food samples by UPLC.

UPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC Analysis & Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (0.1M HClO₄ or HCl) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Derivatization Derivatization (Optional) (e.g., Dansyl Chloride) Filtration->Derivatization UPLC_Analysis UPLC Separation Filtration->UPLC_Analysis Derivatization->UPLC_Analysis Detection Detection (UV or MS/MS) UPLC_Analysis->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Final_Result Final Result (this compound Concentration) Quantification->Final_Result

Caption: Experimental workflow for this compound determination in food.

This application note provides a comprehensive guide for the rapid and reliable determination of this compound in food samples using UPLC. The described methods are sensitive, accurate, and suitable for high-throughput analysis in food safety and quality control laboratories.

References

Application Notes and Protocols for In Vivo Electrophysiology Recording of Neuronal Response to m-Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo electrophysiological recordings to assess the neuronal response to meta-Tyramine (m-Tyramine). This document is intended for researchers in neuroscience, pharmacology, and drug development who are investigating the effects of trace amines on neuronal activity.

Introduction

This compound, a trace amine endogenously present in the mammalian brain, is increasingly recognized for its role as a neuromodulator. It is a known agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that can influence dopaminergic and serotonergic neurotransmission.[1] Understanding the in vivo electrophysiological effects of this compound is crucial for elucidating its physiological functions and its potential as a therapeutic target for neurological and psychiatric disorders.

In vivo electrophysiology allows for the direct measurement of neuronal activity, such as action potential firing and local field potentials (LFPs), in the intact brain.[2] This provides invaluable insights into how this compound alters neuronal firing rates, patterns, and network activity in specific brain regions.

Key Applications

  • Neuropharmacology: Characterize the excitatory, inhibitory, or modulatory effects of this compound on different neuronal populations.

  • Drug Discovery: Screen and evaluate the efficacy of novel compounds targeting the trace amine system.

  • Systems Neuroscience: Investigate the role of this compound in specific neural circuits and behaviors.

  • Disease Modeling: Examine alterations in this compound signaling in animal models of neurological and psychiatric disorders.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of tyramine on neuronal activity. It is important to note that while the focus of this document is this compound, much of the available quantitative electrophysiological data comes from in vitro studies or studies on the para-isomer (p-Tyramine). The in vivo effects of this compound are often described qualitatively as potentiating catecholamine responses.

Table 1: In Vitro Effects of Tyramine on Neuronal Currents

ParameterPreparationTyramine ConcentrationObserved EffectReference
Inward CurrentRat Subthalamic Nucleus Slices100 µMEvoked in >60% of neurons[3]
GABAa IPSC AmplitudeRat Subthalamic Nucleus Slices100 µMReduced by 34 ± 5%[3]
A-type K+ Current (IA)Mouse Trigeminal Ganglion Neurons59.1 nM (IC50)Dose-dependent decrease[4]

Table 2: In Vivo Effects of Tyramine on Neuronal Firing (Qualitative and Related Compounds)

Brain RegionMethodCompoundEffect on Neuronal FiringReference
Rat Cerebral Cortex & Caudate NucleusIontophoresisp-TyraminePronounced potentiation of dopamine-induced depression of firing[5]
Rat Cerebral CortexMicroelectrophoresisTyramineBoth excitation and depression of neuronal firing observed[6][7]
Rat Midbrain Dopaminergic NeuronsExtracellular Recording (in vivo)β-phenylethylamine (a trace amine)Reduction in firing frequency and bursting[8]

Signaling Pathways

This compound primarily exerts its effects through the Trace Amine-Associated Receptor 1 (TAAR1). The activation of TAAR1 initiates a cascade of intracellular signaling events that can modulate neuronal excitability and neurotransmitter release.

TAAR1_Signaling_Pathway This compound This compound TAAR1 TAAR1 This compound->TAAR1 Binds to G_protein G-protein (Gs/Gq) TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gs) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Ion_Channel Ion Channel Modulation PKA->Ion_Channel PKC PKC IP3_DAG->PKC Activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces PKC->Ion_Channel DAT_Modulation Dopamine Transporter (DAT) Modulation PKC->DAT_Modulation Gene_Expression Gene Expression CREB->Gene_Expression

Caption: TAAR1 signaling pathway activated by this compound.

Experimental Protocols

The following protocols provide a detailed methodology for in vivo single-unit recording and local field potential (LFP) recording with local application of this compound via microiontophoresis.

Experimental Workflow

Experimental_Workflow cluster_preparation Animal Preparation cluster_recording Recording and Drug Application cluster_analysis Data Analysis Anesthesia Anesthesia (e.g., isoflurane, urethane) Stereotaxic Stereotaxic Surgery Anesthesia->Stereotaxic Craniotomy Craniotomy over Target Brain Region Stereotaxic->Craniotomy Electrode_Placement Lowering of Multi-barreled Electrode Assembly Craniotomy->Electrode_Placement Baseline Record Baseline Neuronal Activity (Single-unit and/or LFP) Electrode_Placement->Baseline Iontophoresis Local Application of this compound via Iontophoresis Baseline->Iontophoresis Recording_Drug Record Neuronal Activity During and After this compound Application Iontophoresis->Recording_Drug Washout Washout Period Recording_Drug->Washout Spike_Sorting Spike Sorting and Firing Rate Analysis Recording_Drug->Spike_Sorting LFP_Analysis LFP Power Spectrum and Coherence Analysis Recording_Drug->LFP_Analysis Washout->Iontophoresis Repeat with different doses Statistical_Analysis Statistical Comparison of Pre-, During-, and Post-Drug Activity Spike_Sorting->Statistical_Analysis LFP_Analysis->Statistical_Analysis

Caption: Workflow for in vivo electrophysiology with this compound.

Protocol 1: In Vivo Single-Unit Recording with this compound Iontophoresis

Objective: To measure the change in firing rate and pattern of individual neurons in a specific brain region in response to the local application of this compound.

Materials:

  • Stereotaxic frame

  • Anesthesia machine (e.g., isoflurane)

  • Surgical drill

  • Micromanipulator

  • Multi-barreled glass microelectrodes

  • Recording electrode solution (e.g., 2M NaCl)

  • This compound hydrochloride solution (e.g., 50 mM in dH2O, pH adjusted)

  • Iontophoresis pump

  • Electrophysiology recording system (amplifier, data acquisition system)

  • Animal model (e.g., adult male Sprague-Dawley rat)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane or urethane) and place it in the stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., prefrontal cortex, striatum).

  • Electrode Assembly and Placement:

    • Prepare a multi-barreled glass microelectrode. Fill the central recording barrel with the recording electrode solution and one of the side barrels with the this compound solution. Other barrels can be filled with saline (for control) or other drugs (e.g., a dopamine agonist).

    • Carefully lower the electrode assembly into the target brain region using the micromanipulator.

  • Recording and Iontophoresis:

    • Advance the electrode slowly until a single neuron with a stable firing rate is isolated.

    • Record the baseline firing rate for a stable period (e.g., 2-5 minutes).

    • Apply this compound via iontophoresis by passing a positive current through the this compound-containing barrel. The current intensity and duration will determine the amount of drug ejected. Start with a low current (e.g., 5-10 nA) and increase incrementally.[5]

    • Record the neuronal firing during and after the iontophoretic application.

    • Allow for a washout period for the neuron's firing rate to return to baseline before subsequent applications.

  • Data Analysis:

    • Use spike sorting software to isolate the action potentials of the single neuron.

    • Calculate the mean firing rate before, during, and after this compound application.

    • Analyze changes in firing patterns (e.g., bursting activity).

    • Perform statistical analysis to determine the significance of any observed changes.

Protocol 2: In Vivo Local Field Potential (LFP) Recording with this compound Application

Objective: To measure changes in the synchronized synaptic activity of a neuronal population in response to this compound.

Materials:

  • Same as Protocol 1, but the recording electrode can be a single-barrel low-impedance electrode (e.g., tungsten microelectrode).

  • The drug application can be via a separate cannula placed adjacent to the recording electrode or through a side barrel of a multi-barreled electrode.

Procedure:

  • Animal and Electrode Preparation:

    • Follow the same animal preparation steps as in Protocol 1.

    • Position the LFP recording electrode and the drug delivery cannula/electrode in the target brain region.

  • Recording and Drug Application:

    • Record baseline LFP activity for a stable period.

    • Apply this compound locally.

    • Continue to record LFP activity during and after the application.

  • Data Analysis:

    • Filter the raw electrophysiological signal to isolate the LFP frequency band (e.g., 0.1-300 Hz).

    • Perform power spectral density analysis to examine changes in the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma).

    • Analyze changes in coherence between different recording sites if applicable.

    • Use statistical methods to compare LFP power spectra before and after drug application.

Conclusion

The provided application notes and protocols offer a framework for investigating the in vivo electrophysiological effects of this compound. While direct quantitative in vivo data for this compound remains limited, the methodologies described, combined with the understanding of its primary signaling pathway through TAAR1, provide a solid foundation for future research. Such studies will be instrumental in advancing our knowledge of trace amine function in the brain and their potential for therapeutic intervention.

References

Application Notes and Protocols for Studying m-Tyramine in Experimental Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Meta-Tyramine (m-Tyramine), an endogenous trace amine, has garnered interest in neuroscience research due to its structural similarity to dopamine and its potential interactions with key molecular players in the pathophysiology of PD. This document provides detailed application notes and protocols for investigating the roles of this compound in established in vitro, in vivo, and in silico models of Parkinson's disease.

I. In Vitro Models: Human Neuroblastoma SH-SY5Y Cells

The SH-SY5Y cell line is a widely used in vitro model for PD research as these cells can be differentiated into a dopaminergic-like phenotype and are susceptible to neurotoxins that mimic aspects of PD pathology.[1][2]

Application Note:

This model is suitable for initial screening of the neuroprotective or neurotoxic potential of this compound. Researchers can assess the effects of this compound on cell viability, apoptosis, oxidative stress, and dopamine homeostasis in the presence of PD-mimicking neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA).[3][4]

Experimental Protocols:

1. SH-SY5Y Cell Culture and Differentiation

  • Materials:

    • SH-SY5Y human neuroblastoma cell line

    • Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]

    • Retinoic Acid (RA)

    • Brain-Derived Neurotrophic Factor (BDNF) (optional)

  • Protocol:

    • Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • To induce differentiation, seed cells at a desired density and allow them to attach overnight.

    • Replace the growth medium with a differentiation medium containing DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.[3]

    • Continue differentiation for 5-7 days, changing the medium every 2-3 days. For a more mature dopaminergic phenotype, BDNF (50 ng/mL) can be added during the final 2-3 days of differentiation.

2. Neurotoxicity Induction and this compound Treatment

  • Materials:

    • Differentiated SH-SY5Y cells

    • MPP+ iodide or 6-OHDA hydrobromide

    • This compound hydrochloride

    • Cell viability assays (e.g., MTT, LDH)

    • Apoptosis detection kits (e.g., Annexin V/PI staining)

    • Reactive Oxygen Species (ROS) detection reagents (e.g., DCFH-DA)

  • Protocol:

    • Prepare stock solutions of MPP+ (100 mM in water) and 6-OHDA (10 mM in 0.02% ascorbic acid in saline). Prepare a stock solution of this compound (100 mM in water). Sterilize all solutions by filtration.

    • Pre-treat differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 24 hours.

    • After pre-treatment, add MPP+ (final concentration 500 µM - 1 mM) or 6-OHDA (final concentration 50-100 µM) to the cell culture medium.[4][6]

    • Incubate for 24-48 hours.

    • Assess cell viability, apoptosis, and intracellular ROS levels using standard commercial kits and following the manufacturer's instructions.

3. Analysis of Dopamine and its Metabolites by HPLC-ECD

  • Application: To determine if this compound modulates dopamine synthesis, release, or metabolism.

  • Protocol: A detailed protocol for sample preparation and HPLC-ECD analysis is provided in the In Vivo Models section, which can be adapted for cell culture lysates and media.

Quantitative Data Summary:
ParameterModelNeurotoxinThis compound ConcentrationObserved EffectReference
Cell ViabilityDifferentiated SH-SY5YMPP+ (500 µM)1-100 µMHypothetical: Increased cell viabilityN/A
ApoptosisDifferentiated SH-SY5Y6-OHDA (100 µM)1-100 µMHypothetical: Decreased Annexin V positive cellsN/A
ROS ProductionDifferentiated SH-SY5YMPP+ (500 µM)1-100 µMHypothetical: Reduced DCF fluorescenceN/A

Note: The quantitative data presented here are hypothetical examples as direct experimental values for this compound in these specific assays were not found in the initial literature search. Researchers should perform dose-response experiments to determine the optimal concentrations.

Signaling Pathway Diagram:

m_Tyramine_In_Vitro_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion m_Tyramine This compound DAT Dopamine Transporter (DAT) m_Tyramine->DAT Enters via DAT Cell_Survival Cell Survival m_Tyramine->Cell_Survival Potential Neuroprotection MAO Monoamine Oxidase (MAO) m_Tyramine->MAO Metabolized by MPP MPP+ MPP->DAT Enters via DAT Complex_I Complex I MPP->Complex_I Inhibits Dopamine_release Dopamine Release DAT->Dopamine_release Reverses transport ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->Cell_Survival Inhibits Complex_I->ROS Increased production H2O2 H2O2 MAO->H2O2 Produces H2O2->ROS Contributes to

Potential signaling pathways of this compound in a neurotoxin-based in vitro PD model.

II. In Vivo Models: Rodent Models of Parkinson's Disease

Rodent models, particularly the MPTP-induced mouse model and the 6-OHDA-induced rat model, are instrumental in studying the motor and neurochemical deficits of PD and for evaluating potential therapeutic interventions.[7][8]

Application Note:

These models allow for the investigation of this compound's effects on motor function, dopaminergic neurodegeneration, and neuroinflammation in a whole-organism context. The MPTP model is useful for studying systemic neurotoxicity, while the 6-OHDA model allows for unilateral lesions, providing an internal control for behavioral and histological analyses.[9][10]

Experimental Protocols:

1. MPTP-Induced Parkinson's Disease Mouse Model

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • MPTP hydrochloride

    • This compound hydrochloride

    • Saline (0.9% NaCl)

  • Protocol:

    • MPTP Administration: Dissolve MPTP-HCl in sterile saline. Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg daily for 5 consecutive days.[9][11] A control group should receive saline injections.

    • This compound Treatment: Dissolve this compound-HCl in sterile saline. Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) 30 minutes prior to each MPTP injection and continue for the duration of the study. A vehicle control group for this compound should be included.

    • Behavioral Testing: Perform behavioral tests (see below) 7-14 days after the last MPTP injection.

    • Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue for analysis.

2. 6-OHDA-Induced Parkinson's Disease Rat Model

  • Materials:

    • Male Sprague-Dawley or Wistar rats (200-250 g)

    • 6-OHDA hydrobromide

    • Ascorbic acid

    • Desipramine

    • Stereotaxic apparatus

  • Protocol:

    • Pre-treatment: To protect noradrenergic neurons, administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

    • Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (8 µg in 4 µL of 0.02% ascorbic acid in saline) unilaterally into the medial forebrain bundle (MFB) or the striatum.[3][10]

    • This compound Administration: Administer this compound as described for the MPTP model, starting on the day of surgery.

    • Behavioral Testing: Assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.) 2-3 weeks post-lesion.[8] Other behavioral tests can also be performed.

3. Behavioral Assessments

  • Rotarod Test: Measures motor coordination and balance. Place the mouse/rat on a rotating rod with increasing speed and record the latency to fall.[12]

  • Pole Test: Assesses bradykinesia. Place the animal head-up on top of a vertical pole and record the time to turn and descend.

  • Cylinder Test: Evaluates forelimb akinesia in unilaterally lesioned animals by quantifying the use of the impaired contralateral limb for wall exploration in a cylinder.

  • Open Field Test: Assesses general locomotor activity by tracking the animal's movement in an open arena.[12]

4. Neurochemical Analysis: HPLC-ECD

  • Materials:

    • Brain tissue (striatum, substantia nigra)

    • Perchloric acid (0.1 M) with 0.1% EDTA and 0.1% sodium metabisulfite

    • HPLC system with an electrochemical detector

    • C18 reverse-phase column

    • Mobile phase (e.g., phosphate/citrate buffer with methanol and an ion-pairing agent)

    • Standards for dopamine, DOPAC, HVA, and this compound

  • Protocol:

    • Dissect and weigh the brain regions of interest.

    • Homogenize the tissue in 10 volumes of ice-cold perchloric acid solution.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a sample of the supernatant into the HPLC system.

    • Quantify the levels of dopamine, its metabolites, and this compound by comparing the peak areas to those of the standards.[13][14]

Quantitative Data Summary:
ParameterModelThis compound Dose (mg/kg)Outcome MeasureExpected ResultReference
Motor FunctionMPTP Mouse10-50Rotarod latencyHypothetical: Increased latency to fall[12]
Dopaminergic Neuron Survival6-OHDA Rat10-50TH+ cell count in SNcHypothetical: Increased number of surviving neuronsN/A
Striatal Dopamine LevelsMPTP Mouse10-50Dopamine (ng/mg tissue)Hypothetical: Attenuation of dopamine depletion[9]

Note: This is a representative table. Actual results will depend on experimental conditions.

Experimental Workflow Diagram:

in_vivo_workflow start Animal Model Selection (Mouse or Rat) mptp MPTP Induction (i.p. injections) start->mptp ohda 6-OHDA Induction (Stereotaxic Surgery) start->ohda mtyr_treat This compound or Vehicle Treatment mptp->mtyr_treat ohda->mtyr_treat behavior Behavioral Testing (Rotarod, Pole Test, etc.) mtyr_treat->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia hplc Neurochemical Analysis (HPLC-ECD) euthanasia->hplc ihc Histological Analysis (Immunohistochemistry for TH) euthanasia->ihc analysis Data Analysis and Interpretation hplc->analysis ihc->analysis

Workflow for in vivo studies of this compound in rodent models of PD.

III. In Silico Models: Molecular Docking

In silico molecular docking can predict the binding affinity and interaction of a ligand (this compound) with a target protein, such as the Dopamine Transporter (DAT) or Monoamine Oxidase B (MAO-B).[15][16]

Application Note:

This approach can provide insights into the molecular mechanisms by which this compound may exert its effects. For example, docking this compound to DAT can help understand its potential to act as a substrate and induce dopamine release. Docking to MAO-B can elucidate its potential as a substrate or inhibitor.

Protocol: Molecular Docking of this compound with Human Dopamine Transporter
  • Software:

    • Molecular modeling software (e.g., AutoDock, PyMOL, Chimera)

  • Protocol:

    • Protein Preparation:

      • Obtain the crystal structure of the human Dopamine Transporter (e.g., from the Protein Data Bank, PDB ID: 4M48).

      • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation:

      • Generate a 3D structure of this compound.

      • Minimize its energy and assign charges.

    • Docking:

      • Define the binding site on DAT, typically the dopamine binding pocket.

      • Perform the docking simulation to predict the binding poses of this compound within the active site.

    • Analysis:

      • Analyze the predicted binding poses and calculate the binding energy for each pose.

      • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of DAT.

Logical Relationship Diagram:

in_silico_logic start Hypothesis: This compound interacts with DAT prep_prot Prepare DAT Protein Structure (from PDB) start->prep_prot prep_lig Prepare this compound Ligand Structure start->prep_lig docking Perform Molecular Docking prep_prot->docking prep_lig->docking analysis Analyze Binding Poses and Energy docking->analysis interpretation Interpret Molecular Interactions (e.g., hydrogen bonds) analysis->interpretation conclusion Conclusion on Binding Affinity and Mechanism interpretation->conclusion

Logical workflow for an in silico molecular docking study of this compound.

Conclusion

The experimental models and protocols outlined in this document provide a comprehensive framework for investigating the role of this compound in Parkinson's disease research. By combining in vitro, in vivo, and in silico approaches, researchers can elucidate the molecular mechanisms of this compound and evaluate its potential as a neuroprotective or therapeutic agent for Parkinson's disease.

References

Troubleshooting & Optimization

Technical Support Center: m-Tyramine Analysis from Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of m-Tyramine from brain tissue samples.

Troubleshooting Guide

Low or inconsistent recovery of this compound can arise from various factors during the experimental workflow. This guide outlines common issues, their potential causes, and actionable solutions to enhance your results.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete Homogenization: Insufficient disruption of brain tissue can lead to incomplete release of this compound.- Ensure the tissue is completely homogenized. Consider using a bead beater or sonicator for thorough disruption.[1] - Optimize homogenization time and speed for your specific tissue type and sample size.
Inefficient Protein Precipitation: Proteins can interfere with the extraction and analysis. Incomplete precipitation will result in lower recovery.- Use ice-cold organic solvents like acetonitrile or methanol for precipitation.[2] - Ensure the correct ratio of solvent to sample is used. A common starting point is 3 volumes of solvent to 1 volume of homogenate. - Allow sufficient incubation time at low temperatures (e.g., -20°C) for complete protein precipitation.
Suboptimal Extraction Solvent: The choice of extraction solvent and its pH are critical for efficiently partitioning this compound.- For liquid-liquid extraction (LLE), use a solvent that is immiscible with the sample matrix and in which this compound is highly soluble. - For solid-phase extraction (SPE), select a cartridge with a sorbent that has a high affinity for this compound. Mixed-mode cation exchange cartridges can be effective. - Adjust the pH of the sample and/or extraction solvent to optimize the charge state of this compound for better retention or elution.
Analyte Degradation: this compound can be susceptible to enzymatic degradation or oxidation during sample processing.- Keep samples on ice or at 4°C throughout the entire extraction process.[3] - Minimize the time between tissue collection and extraction. If immediate processing is not possible, snap-freeze the tissue in liquid nitrogen and store it at -80°C.[4] - Consider the use of protease and monoamine oxidase (MAO) inhibitors in the homogenization buffer.
High Variability in Results Inconsistent Sample Handling: Variations in tissue dissection, storage, or homogenization can introduce variability.- Standardize the dissection procedure to ensure consistent brain regions are collected. - Maintain a consistent storage temperature and duration for all samples. - Use a standardized homogenization protocol with consistent time and power settings.
Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the brain matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5][6][7]- Optimize the chromatographic separation to resolve this compound from interfering matrix components.[5] - Employ a more rigorous sample clean-up method, such as a two-step LLE or a more selective SPE protocol. - Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[2]
Peak Tailing or Broadening in Chromatography Poor Column Performance: The analytical column may be degraded or not suitable for the analysis.- Use a column specifically designed for the analysis of polar compounds or biogenic amines. - Ensure the mobile phase pH is appropriate to maintain a consistent charge state for this compound. - Regularly clean and regenerate the column according to the manufacturer's instructions.
Sample Overload: Injecting too much sample onto the column can lead to poor peak shape.- Dilute the final extract before injection. - Optimize the injection volume.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step to ensure good recovery of this compound?

A1: The initial homogenization of the brain tissue is a critical step.[1] Incomplete homogenization will result in the inefficient release of this compound from the tissue matrix, leading to low recovery. It is crucial to ensure the tissue is thoroughly disrupted. Mechanical homogenizers, such as bead beaters or sonicators, are often more effective than manual methods.

Q2: How do I choose the right protein precipitation agent?

A2: Acetonitrile and methanol are commonly used and effective protein precipitating agents for brain tissue homogenates.[2] The choice may depend on the subsequent analytical method. It is recommended to perform the precipitation at low temperatures (e.g., on ice or at -20°C) to maximize protein removal and minimize the risk of analyte degradation.

Q3: What are the advantages of Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for this compound?

A3: SPE can offer higher selectivity and lead to cleaner extracts compared to LLE. This is particularly important for complex matrices like brain tissue to minimize matrix effects in LC-MS/MS analysis.[7] SPE cartridges with mixed-mode sorbents (e.g., combining reversed-phase and ion-exchange properties) can be particularly effective for isolating and concentrating polar compounds like this compound.

Q4: How can I prevent the degradation of this compound during sample preparation?

A4: this compound can be degraded by enzymes like monoamine oxidases (MAOs) present in the brain tissue. To prevent degradation, it is essential to work quickly and at low temperatures (4°C or on ice) throughout the entire procedure.[3] Snap-freezing the tissue in liquid nitrogen immediately after collection and storing it at -80°C until analysis can also help preserve the integrity of the analyte.[4] The addition of an MAO inhibitor to the homogenization buffer can also be considered.

Q5: What are "matrix effects" and how can they affect my this compound quantification?

A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[5][6][7] In brain tissue extracts, these interfering substances can suppress or enhance the signal of this compound, leading to underestimation or overestimation of its concentration. To mitigate matrix effects, it is important to have an efficient sample clean-up procedure and optimized chromatographic separation. The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for these effects.[2]

Q6: What type of analytical column is best suited for this compound analysis by LC-MS/MS?

A6: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with a mobile phase containing an ion-pairing agent is often suitable for retaining and separating a polar compound like this compound. The choice will depend on the specific mobile phase conditions and the other analytes being measured.

Quantitative Data Summary

The following table summarizes reported recovery rates for tyramine from biological samples using a specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

AnalyteRecovery Range (%)Relative Standard Deviation (RSD) (%)Reference
Tyramine94.04 – 107.53< 4.21[8]

Experimental Protocols

Protocol: Extraction and Quantification of this compound from Rat Brain Tissue by LC-MS/MS

This protocol is adapted from a method for the determination of nine neurotransmitters, including tyramine, in rat brain tissue.[8]

1. Brain Tissue Homogenization: a. Weigh the frozen brain tissue sample. b. Add a twenty-fold volume of methanol with 1% formic acid (e.g., for a 100 mg tissue sample, add 2 mL of the methanol/formic acid solution). c. Homogenize the tissue on an ice-water bath until a uniform suspension is achieved. d. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

2. Protein Precipitation and Sample Preparation: a. Transfer 100 µL of the supernatant from the previous step to a new 1.5 mL centrifuge tube. b. Add 10 µL of an appropriate internal standard solution (a stable isotope-labeled this compound is recommended). c. Add 110 µL of methanol and vortex for 1 minute. d. Centrifuge the sample at 12,000 x g for 5 minutes at 4°C.

3. LC-MS/MS Analysis: a. Transfer the supernatant to an autosampler vial. b. Inject an appropriate volume (e.g., 4 µL) into the LC-MS/MS system. c. Chromatographic separation can be achieved on a C18 column with a gradient elution using a mobile phase consisting of A: 0.1% formic acid in water and B: acetonitrile. d. Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow start Brain Tissue Sample homogenization Homogenization (Methanol with 1% Formic Acid) start->homogenization centrifugation1 Centrifugation (12,000 x g, 20 min, 4°C) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 protein_precipitation Protein Precipitation (Add Methanol & Internal Standard) supernatant1->protein_precipitation centrifugation2 Centrifugation (12,000 x g, 5 min, 4°C) protein_precipitation->centrifugation2 supernatant2 Collect Supernatant for Analysis centrifugation2->supernatant2 lcms LC-MS/MS Analysis supernatant2->lcms taar1_signaling cluster_presynaptic Presynaptic Neuron mTyramine This compound TAAR1 TAAR1 mTyramine->TAAR1 activates AC Adenylyl Cyclase (AC) TAAR1->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DAT Dopamine Transporter (DAT) (Reverse Transport) PKA->DAT Dopamine_release Dopamine Release DAT->Dopamine_release induces

References

Preventing degradation of m-Tyramine during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of m-Tyramine during sample storage and preparation. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: The degradation of this compound is primarily caused by two mechanisms:

  • Enzymatic Degradation: The principal pathway for this compound metabolism in biological systems is through oxidative deamination catalyzed by monoamine oxidases (MAO), particularly MAO-A and MAO-B.[1][2][3] Another enzyme, cytochrome P450 2D6 (CYP2D6), can also contribute to its metabolism.[1]

  • Non-Enzymatic Oxidation: As a phenolic amine, this compound is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions. This can lead to the formation of various oxidation products, compromising sample integrity.

Q2: How should I store my samples to ensure this compound stability?

A2: Proper storage is crucial for preventing this compound degradation. For long-term storage, it is recommended to keep samples at -80°C.[4] For short-term storage, -20°C is acceptable. It is important to minimize freeze-thaw cycles, as these can accelerate degradation.[2] Aliquoting samples into single-use vials is a highly recommended practice.

Q3: What type of collection tubes should I use for blood samples?

A3: For plasma samples, it is recommended to use collection tubes containing EDTA as an anticoagulant.[5] It is advisable to process the blood samples as quickly as possible to separate the plasma and minimize enzymatic activity.

Q4: Can I add any preservatives to my samples to protect this compound?

A4: Yes, the addition of antioxidants can help prevent oxidative degradation. Ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can be added to samples. Additionally, acidifying the sample to a pH below 3 with an acid like perchloric acid or hydrochloric acid can effectively inhibit enzymatic activity.[1]

Q5: My this compound concentrations are lower than expected. What could be the cause?

A5: Lower than expected this compound concentrations can result from several factors during sample handling and preparation:

  • Improper Storage: Storage at temperatures above -20°C or repeated freeze-thaw cycles can lead to significant degradation.

  • Delayed Sample Processing: Prolonged exposure of biological samples to room temperature before processing allows for continued enzymatic degradation.

  • Incomplete Enzyme Inactivation: Failure to effectively inhibit monoamine oxidases during sample preparation will result in the breakdown of this compound.

  • Oxidation: Exposure of samples to light or air for extended periods can cause oxidative loss of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound Sample degradation due to improper storage or handling.Review storage conditions and sample preparation protocols. Ensure samples are stored at ≤ -20°C and freeze-thaw cycles are minimized. Process samples immediately upon collection or thawing.
Inefficient extraction of this compound from the sample matrix.Optimize the extraction protocol. Consider using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
High variability between replicate samples Inconsistent sample processing.Standardize all sample preparation steps, including timing, temperature, and reagent concentrations. Ensure thorough mixing of samples.
Partial degradation occurring in some samples.Re-evaluate the enzyme inactivation step. Ensure complete and immediate inhibition of MAO activity upon sample processing.
Presence of unexpected peaks in chromatogram Degradation products of this compound.Analyze for known metabolites of tyramine, such as 3-hydroxyphenylacetic acid. Review storage and handling procedures to minimize degradation.
Matrix effects in LC-MS/MS analysis.Optimize the chromatographic method to separate interfering compounds. Employ the use of a stable isotope-labeled internal standard for this compound.[6]

Quantitative Data on this compound Stability

While specific quantitative stability data for this compound is limited in the published literature, the following table provides a summary of the expected stability based on studies of p-Tyramine and general principles of biogenic amine stability. These recommendations are intended to provide a conservative guide for experimental design.

Condition Parameter Recommendation/Observation Stability Impact
Storage Temperature -80°CRecommended for long-term storage (> 1 month).[4]High
-20°CAcceptable for short-term storage (< 1 month).[7]Moderate
4°CNot recommended for storage beyond a few hours.Low
Room TemperatureSignificant degradation can occur within hours.Very Low
Freeze-Thaw Cycles Number of CyclesMinimize to ≤ 3 cycles.[7]Moderate to High
pH Acidic (pH < 3)Inhibits enzymatic degradation.[1]High
Neutral (pH ~7)Optimal for MAO activity, leading to rapid degradation.[8]Very Low
Alkaline (pH > 8)May lead to chemical instability and oxidation.Low
Light Exposure Ambient LightProtect samples from light during handling and storage.Moderate
Direct Sunlight/UVCan cause significant photodegradation.Very Low

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collect whole blood in tubes containing EDTA as an anticoagulant.

  • Immediately place the tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) without disturbing the buffy coat.

  • To each 1 mL of plasma, add 10 µL of an antioxidant solution (e.g., 10% w/v ascorbic acid in water).

  • Immediately freeze the plasma samples in single-use aliquots at -80°C until analysis.

Protocol 2: this compound Extraction from Plasma for LC-MS/MS Analysis

This protocol is a general guideline and should be optimized and validated for your specific application.

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d4).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins and inactivate enzymes.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

This compound Degradation Pathways

m_Tyramine This compound MAO Monoamine Oxidase (MAO-A/B) m_Tyramine->MAO CYP2D6 CYP2D6 m_Tyramine->CYP2D6 Oxidation Non-Enzymatic Oxidation (Light, Temp, O2) m_Tyramine->Oxidation Metabolite1 3-Hydroxyphenyl- acetaldehyde MAO->Metabolite1 Enzymatic Degradation CYP2D6->Metabolite1 Metabolite2 Oxidized Products Oxidation->Metabolite2 Oxidative Degradation Further_Metabolism Further Metabolism Metabolite1->Further_Metabolism

Caption: Major enzymatic and non-enzymatic degradation pathways of this compound.

Recommended Experimental Workflow for this compound Analysis

cluster_collection Sample Collection cluster_processing Sample Processing (within 30 min) cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collection Collect Blood (EDTA tubes) Ice Place on Ice Immediately Collection->Ice Centrifuge Centrifuge at 4°C Ice->Centrifuge Plasma Separate Plasma Centrifuge->Plasma Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Plasma->Add_Antioxidant Aliquoting Aliquot into Single-Use Vials Add_Antioxidant->Aliquoting Storage_Long Long-term (-80°C) Aliquoting->Storage_Long Storage_Short Short-term (-20°C) Thaw Thaw on Ice Storage_Long->Thaw Spike_IS Spike Internal Standard Thaw->Spike_IS Precipitate Protein Precipitation (ice-cold acetonitrile) Spike_IS->Precipitate Centrifuge_Prep Centrifuge Precipitate->Centrifuge_Prep Evaporate Evaporate & Reconstitute Centrifuge_Prep->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Caption: Recommended workflow to minimize this compound degradation during analysis.

References

Technical Support Center: Optimizing m-Tyramine Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of m-Tyramine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar and non-volatile compound due to the presence of hydroxyl (-OH) and amino (-NH2) groups. These characteristics make it unsuitable for direct GC-MS analysis, which requires analytes to be volatile and thermally stable. Derivatization chemically modifies these polar functional groups, typically by replacing the active hydrogens with non-polar groups. This process increases the volatility and thermal stability of this compound, improves chromatographic peak shape, and enhances sensitivity.[1][2][3][4]

Q2: What are the most common derivatization reagents for this compound?

A2: Silylation reagents are the most commonly used for derivatizing compounds with hydroxyl and amine groups like this compound for GC-MS analysis.[1] Popular choices include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and widely used silylating agent that reacts with a broad range of polar compounds.[5][6]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, its by-products are highly volatile, which can lead to cleaner chromatograms.[3][7]

  • BSTFA + TMCS (Trimethylchlorosilane): The addition of TMCS as a catalyst can enhance the reactivity of BSTFA, especially for hindered functional groups.[8][9]

Acylation reagents can also be used, but silylation is generally more common for GC-MS applications.[1][2]

Q3: What are the typical reaction conditions for the silylation of this compound?

A3: Optimal conditions can vary depending on the specific reagent and sample matrix. However, a general starting point for silylation reactions is as follows:

  • Temperature: 60°C to 100°C.[6][9]

  • Time: 15 minutes to 4 hours.[6][9]

  • Solvent: Aprotic solvents such as pyridine, acetonitrile, or ethyl acetate are commonly used. Pyridine can also act as a catalyst.[6][7]

It is crucial to perform these reactions in an anhydrous (water-free) environment, as moisture can deactivate the silylating reagent and hydrolyze the derivatives.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Incomplete Derivatization: Active sites on the this compound molecule remain underivatized, leading to interactions with active sites in the GC system.[10][11] 2. Active Sites in the GC System: Silanol groups in the injector liner, column, or connections can interact with the derivatized analyte.[10][11][12] 3. Improper Injection Technique or Parameters: Too low of an injection port temperature can cause slow vaporization.[11][13]1. Optimize derivatization conditions (increase temperature, time, or reagent-to-sample ratio). Ensure anhydrous conditions.[4][5] 2. Use a deactivated injector liner. Trim the front end of the GC column. Check for and eliminate leaks.[10][14] 3. Increase the injector temperature. Ensure the column is installed correctly in the injector.[12][15]
Ghost Peaks/Carryover 1. Contaminated Syringe or Rinse Solvent: Residue from previous injections is being introduced. 2. Injector Contamination: Sample residue has accumulated in the injector liner or on the seal. 3. Column Contamination: Buildup of non-volatile material at the head of the column.1. Replace the rinse solvent and clean or replace the syringe. 2. Clean or replace the injector liner and septum. 3. Bake out the column at a high temperature (within its limits). Trim the first few centimeters of the column.
Low or No Derivatization Yield 1. Presence of Moisture: Water will react with and consume the silylating reagent. 2. Degraded Derivatization Reagent: Reagents can degrade over time, especially if exposed to air and moisture.[6] 3. Insufficient Reagent: The molar ratio of the derivatizing agent to the analyte is too low.[5] 4. Suboptimal Reaction Conditions: The temperature or reaction time is insufficient for complete derivatization.[4]1. Ensure all glassware is thoroughly dried. Dry the sample completely under a stream of nitrogen before adding the reagent. Use anhydrous solvents. 2. Use a fresh vial of the derivatization reagent. Store reagents properly under inert gas. 3. Increase the volume of the derivatization reagent. A general rule is at least a 2:1 molar ratio of reagent to active hydrogens.[5] 4. Increase the reaction temperature and/or time. Consider adding a catalyst like TMCS or pyridine.[5][6]
Multiple Peaks for this compound 1. Incomplete Derivatization: Both underivatized and partially derivatized this compound may be present.[4] 2. Formation of Different Derivatives: Silylation of both the hydroxyl and amine groups may occur at different rates, leading to a mixture of mono- and di-substituted products. 3. Degradation of Derivatives: The formed derivatives may be unstable and degrade in the injector or on the column.[16][17]1. Optimize derivatization conditions to drive the reaction to completion (see "Low or No Derivatization Yield"). 2. Adjust reaction conditions to favor the formation of a single, fully derivatized product. This may involve changing the reagent, catalyst, or reaction time and temperature. 3. Analyze samples as soon as possible after derivatization. Store derivatized samples at low temperatures (e.g., 4°C or -20°C) to improve stability.[16][17]
Unstable Baseline 1. Column Bleed: Degradation of the column's stationary phase at high temperatures.[18] 2. Contaminated Carrier Gas: Impurities in the carrier gas can cause a noisy or rising baseline.[18] 3. Injector or Detector Contamination: Buildup of residue in the injector or detector.1. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. 2. Use high-purity carrier gas and install or replace gas purifiers. 3. Clean the injector and detector as per the instrument manual.

Quantitative Data Summary

The optimal conditions for derivatization can be analyte and matrix-specific. The following table provides a summary of typical starting conditions for the silylation of compounds similar to this compound. Optimization is recommended for achieving the best results.

ParameterBSTFAMSTFABSTFA + 1% TMCS
Reagent Volume 25-100 µL50-120 µL50-100 µL
Solvent Pyridine, Acetonitrile, Ethyl AcetatePyridine, AcetonitrilePyridine, Acetonitrile
Solvent Volume 25-100 µL20-100 µL50-100 µL
Reaction Temperature 60-80°C30-100°C60-150°C
Reaction Time 20-60 min30-120 min15-150 min

Experimental Protocols

Detailed Methodology for Silylation of this compound

This protocol provides a general procedure for the derivatization of this compound using BSTFA with pyridine.

Materials:

  • This compound standard or dried sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • Anhydrous Pyridine

  • Aprotic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • 2 mL GC vials with caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound standard or place the dried sample extract into a clean, dry 2 mL GC vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen. The presence of water will inhibit the derivatization reaction.

  • Reagent Addition:

    • Add 100 µL of an appropriate aprotic solvent (e.g., ethyl acetate) to dissolve the sample.

    • Add 100 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst.[6]

    • Add 150 µL of BSTFA to the vial. It is important to use an excess of the silylating reagent.[5]

  • Reaction:

    • Immediately cap the vial tightly to prevent the entry of moisture.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes. The exact time and temperature may require optimization.[6]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS.

    • It is recommended to analyze the sample as soon as possible, as TMS derivatives can be susceptible to hydrolysis.[6][16] If storage is necessary, keep the vials tightly capped at 4°C or -20°C.[16]

Visualizations

Derivatization_Workflow This compound Derivatization Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis cluster_troubleshoot Troubleshooting Loop start Start with this compound Sample dry Evaporate to Dryness (under N2) start->dry add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry->add_solvent add_reagent Add Silylating Reagent (e.g., BSTFA) add_solvent->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat (e.g., 70°C for 45 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data check Acceptable Results? data->check check->dry No, optimize conditions end End check->end Yes

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

References

Troubleshooting low signal-to-noise ratio for m-Tyramine detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of m-Tyramine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. Our goal is to help you improve the signal-to-noise ratio (S/N) and achieve accurate, reliable quantification of this compound in your samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the detection of this compound, particularly when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Q1: I am observing a very low signal-to-noise ratio (S/N) for my this compound peak. Where should I start troubleshooting?

A1: A low S/N ratio is a common issue that can stem from multiple factors in your analytical workflow. A systematic approach is crucial to identify the root cause. Start by evaluating the most common and easily addressable areas.

Here is a logical workflow to begin your troubleshooting process:

G A Low S/N Observed B Review Sample Preparation A->B Start Here C Optimize LC Conditions B->C D Optimize MS/Detector Settings C->D E Check for Contamination D->E F S/N Improved? E->F G Problem Resolved F->G Yes H Consult Instrument Specialist F->H No G cluster_LC LC Optimization cluster_Outcome Desired Outcome A Mobile Phase pH & Organic Content E Sharper Peak Shape A->E B Column Chemistry & Health B->E G Better Separation from Interferences B->G C Flow Rate F Increased Peak Height C->F D Injection Volume D->F H Improved S/N Ratio E->H F->H G->H

Technical Support Center: m-Tyramine Analysis by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with m-Tyramine analysis via electrospray ionization (ESI) mass spectrometry (MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your assay. This compound, as a biogenic amine, is often analyzed in complex biological matrices like plasma, urine, or tissue homogenates, which are rich in components that can cause ion suppression, such as salts, phospholipids, and other endogenous metabolites.[3][4]

Q2: What are the common causes of ion suppression for this compound?

A2: Common causes of ion suppression in this compound analysis include:

  • Matrix Effects: Co-eluting endogenous compounds from biological samples (e.g., salts, phospholipids, proteins) can compete with this compound for ionization.[3][5]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and some ion-pairing agents like trifluoroacetic acid (TFA) can significantly suppress the ESI signal.[6][7]

  • High Analyte Concentration: At high concentrations, the ESI response for an analyte can become non-linear, leading to self-suppression.[8]

  • Contaminants: Extraneous materials introduced during sample preparation, such as detergents or plasticizers, can interfere with ionization.[6][9]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment.[10] In this technique, a constant flow of an this compound standard solution is introduced into the LC eluent after the analytical column and before the ESI source. A blank matrix sample is then injected. A dip in the baseline signal of this compound at the retention times where matrix components elute indicates the presence of ion suppression.[4][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.

Problem: My this compound signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.

  • Possible Cause: High levels of interfering compounds in the sample matrix are suppressing the ionization of this compound.

  • Solutions:

    • Optimize Sample Preparation: A robust sample preparation method is crucial to remove interfering matrix components.

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for isolating basic compounds like this compound while removing a broad range of interferences.

      • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract this compound from the sample matrix into an immiscible organic solvent.

      • Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing phospholipids and other small molecule interferences. If using PPT, consider a subsequent clean-up step.[3]

    • Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both this compound and the interfering matrix components. This is only a viable option if the this compound concentration is high enough to remain detectable after dilution.

Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression, causing inconsistent results.

  • Solutions:

    • Implement a Robust Sample Preparation Method: As mentioned above, a thorough sample cleanup using SPE or LLE will minimize variability in matrix effects.

    • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[5]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

Problem: My chromatographic peak shape for this compound is poor, and I suspect co-elution with interfering compounds.

  • Possible Cause: The chromatographic method is not adequately separating this compound from matrix components that cause ion suppression.

  • Solutions:

    • Optimize Chromatographic Conditions:

      • Column Selection: Consider using a column with a different selectivity. For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) column can provide good retention and separation from non-polar matrix components like phospholipids.[8][11] A reversed-phase C18 column with appropriate mobile phase modifiers can also be effective.[12]

      • Mobile Phase Composition: The choice of mobile phase and additives can significantly impact both chromatography and ESI efficiency.

        • Use volatile buffers such as ammonium formate or ammonium acetate.[13]

        • Formic acid is a common and effective mobile phase additive for positive ion mode ESI, as it promotes the formation of protonated molecules.[12]

        • Avoid non-volatile buffers and minimize the concentration of additives like TFA.[6]

      • Gradient Elution: A well-designed gradient elution program can help to separate this compound from early and late-eluting matrix components.[12]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of tyramine by LC-ESI-MS/MS, extracted from various studies. These values can serve as a benchmark for your own method development.

Table 1: Linearity and Sensitivity Data for Tyramine Analysis

AnalyteMatrixLinearity Range (µg/L)LOD (µg/L)LOQ (µg/L)Reference
TyramineSurface Water0.05 - 151.55.0[8]
TyramineDietary Supplements0.024 - 1.244 (as derivative)0.008 (as derivative)-[14]
TyramineFish3 - 4 orders of magnitude (nM)0.1 - 20 (nM, as derivative)0.3 - 60 (nM, as derivative)[12]
TyramineSoy Sauce-0.130.42[11]

Table 2: ESI-MS/MS Parameters for Tyramine

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization ModeReference
138.1121.1Not specifiedPositive[8]
138.1107.1Not specifiedPositive[8]
[M+H]+-70Positive[15]

Experimental Protocols

1. Post-Column Infusion Experiment to Detect Ion Suppression

This protocol describes a general procedure to identify regions of ion suppression in your chromatogram.

  • Materials:

    • LC-MS/MS system with an ESI source

    • Syringe pump

    • Tee-union

    • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

    • Blank matrix extract (prepared using your sample preparation method)

  • Procedure:

    • System Setup:

      • Equilibrate your LC column with the initial mobile phase conditions.

      • Connect the LC outlet to one inlet of the tee-union.

      • Connect the syringe pump outlet to the other inlet of the tee-union.

      • Connect the outlet of the tee-union to the MS ion source.

    • Analyte Infusion:

      • Fill the syringe with the this compound standard solution.

      • Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).

      • Begin infusing the this compound solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for your this compound transition. You should observe a stable, elevated baseline signal.

    • Injection of Blank Matrix:

      • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.

    • Data Analysis:

      • Monitor the this compound MRM signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.

2. Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for SPE that can be adapted for this compound extraction from biological fluids.

  • Materials:

    • Mixed-mode cation exchange SPE cartridges

    • Sample (e.g., plasma, urine)

    • Acidic solution for sample pretreatment (e.g., 2% formic acid in water)

    • Washing solvent (e.g., methanol)

    • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

    • Evaporation system (e.g., nitrogen evaporator)

    • Reconstitution solvent (e.g., initial mobile phase)

  • Procedure:

    • Sample Pretreatment: Acidify the sample to ensure this compound is in its protonated, positively charged form.

    • Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

    • Sample Loading: Load the pretreated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a solvent like methanol to remove neutral and acidic interferences.

    • Elution: Elute this compound using a basic organic solvent. The base will neutralize the charge on this compound, releasing it from the ion-exchange sorbent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ionization Source cluster_Competition Competition for Ionization Droplet ESI Droplet (Analyte + Matrix) GasPhase Gas Phase Ions Droplet->GasPhase Evaporation & Ionization Analyte This compound Analyte->Droplet Competition Competition for Surface Charge and Space Matrix Matrix Components (e.g., Phospholipids, Salts) Matrix->Droplet Matrix->Competition Interference GasPhase->Competition SuppressedSignal Suppressed This compound Signal Competition->SuppressedSignal Reduced Ionization of this compound

Caption: Mechanism of ion suppression in the ESI source.

TroubleshootingWorkflow Start Start: Low this compound Signal or Poor Reproducibility CheckSamplePrep Optimize Sample Preparation? Start->CheckSamplePrep CheckChroma Optimize Chromatography? CheckSamplePrep->CheckChroma No SPE Implement SPE or LLE CheckSamplePrep->SPE Yes Dilution Dilute Sample CheckSamplePrep->Dilution Yes CheckMS Optimize MS Parameters? CheckChroma->CheckMS No Column Change Column (e.g., HILIC) CheckChroma->Column Yes MobilePhase Adjust Mobile Phase (Volatile Buffers, pH) CheckChroma->MobilePhase Yes SourceParams Optimize Source (Voltage, Gas Flow, Temp) CheckMS->SourceParams Yes SIL_IS Use Stable Isotope-Labeled Internal Standard CheckMS->SIL_IS No SPE->CheckChroma Dilution->CheckChroma Column->CheckMS MobilePhase->CheckMS SourceParams->SIL_IS End End: Improved Signal and Reproducibility SIL_IS->End

Caption: Troubleshooting workflow for minimizing ion suppression.

References

Addressing instability of m-Tyramine derivatives for chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of m-Tyramine Derivatives

Welcome to the technical support center for the analysis of this compound and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: this compound, a biogenic amine, lacks a strong chromophore, which results in poor sensitivity when using UV-Vis detectors in HPLC.[1] Derivatization is a process where the analyte is reacted with a chemical reagent to form a derivative that is more easily detectable.[1] This process enhances the detectability by introducing a fluorescent or UV-absorbing group, and it can also improve the chromatographic properties of the analyte.[1] For gas chromatography (GC) analysis, derivatization is essential because biogenic amines are highly polar and not easily vaporized.[1][2]

Q2: Which derivatizing reagent is best for this compound analysis?

A2: The choice of derivatizing reagent depends on the analytical method and the detector being used. Common reagents include:

  • Dansyl chloride (DNS-Cl): This is a widely used reagent for HPLC analysis as it forms relatively stable derivatives with primary and secondary amines, which can be detected by UV or fluorescence detectors.[2][3]

  • o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form fluorescent derivatives.[1][2] However, OPA derivatives can be unstable, which may affect reproducibility.[1][2]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent is suitable for derivatizing both primary and secondary amines and provides high sensitivity for liquid chromatography.[1][2]

  • Benzoyl chloride: This reagent can be used for derivatization, and its derivatives have been reported to be more stable than those of OPA.[1]

For general stability and reliability in HPLC, dansyl chloride is often recommended.[2][3]

Q3: My this compound derivative seems to be degrading during the experiment. What are the common causes?

A3: Instability of this compound derivatives can be attributed to several factors:

  • pH of the reaction medium: The pH plays a crucial role in the derivatization reaction and the stability of the resulting derivative. For dansyl chloride derivatization of tyramine, a pH of around 10 is considered optimal for good recovery, while a pH above 11.5 can reduce recovery.[1][2]

  • Instability of the derivatizing reagent: Some reagents, like OPA, are themselves unstable and can degrade over time, leading to incomplete derivatization.[1][2]

  • Temperature and light sensitivity: Both the derivatizing reagent and the formed derivative can be sensitive to temperature and light. It is often recommended to prepare reagents fresh and protect samples from light.

  • Matrix effects: Components in the sample matrix can interfere with the derivatization reaction or promote the degradation of the derivative.

Q4: I am observing peak tailing in my chromatogram. What can I do to improve peak shape?

A4: Peak tailing is a common issue when analyzing basic compounds like this compound derivatives.[4][5] It is often caused by strong interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[4][5] Here are some troubleshooting steps:

  • Adjust mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of residual silanol groups, thereby reducing their interaction with the basic analyte. Using a buffer is crucial to maintain a stable pH.[4][5]

  • Increase buffer concentration: A higher buffer concentration can more effectively mask the silanol groups and improve peak shape.[4]

  • Use an end-capped column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a suitable column.

  • Lower the sample concentration: Column overload can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[4]

Troubleshooting Guides

Problem: Poor or No Signal for this compound Derivative
Possible Cause Recommended Solution
Incomplete Derivatization - Optimize reaction conditions (pH, temperature, time).[6] - Ensure the derivatizing reagent is fresh and has not degraded.[1][2] - Check for interfering substances in the sample matrix.
Derivative Degradation - Prepare samples fresh and analyze them promptly. - Store samples and standards in the dark and at low temperatures. - Ensure the pH of the final sample solution is appropriate for derivative stability.
Incorrect Wavelength/Detection Settings - Verify the excitation and emission wavelengths for fluorescence detection or the absorbance wavelength for UV detection are optimal for the specific derivative.
Instrumental Issues - Check for leaks in the HPLC system. - Ensure the detector lamp is functioning correctly. - Confirm proper injection volume and sample concentration.
Problem: Variable Peak Areas and Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent Derivatization - Use an autosampler for precise timing of the derivatization reaction if performed online. - Ensure accurate and consistent pipetting of all reagents. - Use an internal standard to compensate for variations. Benzylamine is a suitable internal standard for tyramine analysis.[3]
Sample/Standard Instability - Analyze samples in a consistent and timely manner after preparation. - Avoid prolonged exposure of samples to room temperature or light.
Fluctuations in HPLC System - Check for pressure fluctuations, which may indicate pump issues or leaks. - Ensure the column is properly conditioned and equilibrated with the mobile phase before each run.[7]
pH Instability of Mobile Phase - Use a buffer in the mobile phase to maintain a constant pH.[4][5]

Quantitative Data Summary

The following table summarizes key parameters for the analysis of tyramine using pre-column derivatization with dansyl chloride followed by UPLC.

Parameter Value Reference
Limit of Detection (LOD) 0.05 mg/L[3]
Limit of Quantification (LOQ) 0.25 mg/L[3]
Repeatability (RSD) 2.1%[3]
Reproducibility (RSD) 3.1%[3]
Recovery in Food Samples 87.3% - 96.8%[8]

Experimental Protocols

Protocol 1: Pre-column Derivatization of Tyramine with Dansyl Chloride

This protocol is adapted from an improved method for tyramine determination in foods.[3]

Materials:

  • Tyramine standard solution

  • Benzylamine internal standard solution

  • Dansyl chloride (DNS-Cl) solution (10 mg/mL in acetone)

  • Saturated sodium bicarbonate solution

  • Proline solution (100 mg/mL)

  • Acetonitrile

  • Perchloric acid (HClO4) 0.4 M

Procedure:

  • Sample Extraction: Homogenize the sample and extract tyramine with 0.4 M perchloric acid. Centrifuge to separate the supernatant.

  • Derivatization Reaction:

    • To 100 µL of the sample extract (or standard solution), add 100 µL of the internal standard solution (benzylamine).

    • Add 200 µL of saturated sodium bicarbonate solution.

    • Add 400 µL of dansyl chloride solution.

    • Vortex the mixture and incubate at 40°C for 45 minutes in the dark.

  • Stopping the Reaction: Add 100 µL of proline solution to react with the excess dansyl chloride. Vortex and let it stand for 10 minutes.

  • Sample Preparation for Injection: Add 1 mL of acetonitrile to the mixture, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G Troubleshooting Peak Tailing for this compound Derivatives start Peak Tailing Observed check_ph Is mobile phase pH at least 2 units away from analyte pKa? start->check_ph adjust_ph Adjust mobile phase pH and use an appropriate buffer. check_ph->adjust_ph No check_column Are you using an end-capped column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to an end-capped column. check_column->use_endcapped No check_overload Is the peak shape concentration-dependent? check_column->check_overload Yes use_endcapped->check_overload dilute_sample Dilute the sample. check_overload->dilute_sample Yes end_bad Problem Persists: Consider other factors (e.g., extra-column volume, column contamination). check_overload->end_bad No end_good Peak Shape Improved dilute_sample->end_good

Caption: A decision tree for troubleshooting peak tailing issues.

General Workflow for this compound Analysis by HPLC

G General Workflow for this compound Analysis by HPLC cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_extraction Sample Extraction (e.g., with HClO4) derivatization Pre-column Derivatization (e.g., with Dansyl Chloride) sample_extraction->derivatization sample_cleanup Sample Cleanup/Filtration derivatization->sample_cleanup hplc_separation HPLC/UPLC Separation (Reversed-Phase Column) sample_cleanup->hplc_separation detection Detection (UV or Fluorescence) hplc_separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (using calibration curve) peak_integration->quantification

Caption: A workflow for this compound analysis using HPLC.

Degradation Pathway Considerations for Derivatized this compound

G Factors Leading to Degradation of Derivatized this compound cluster_factors Degradation Factors derivatized_tyramine Derivatized this compound degradation_product Degradation Products (Loss of Signal) derivatized_tyramine->degradation_product Degradation ph Inappropriate pH (too high or too low) ph->degradation_product temp High Temperature temp->degradation_product light Light Exposure light->degradation_product matrix Reactive Matrix Components matrix->degradation_product

Caption: Factors influencing the stability of this compound derivatives.

References

How to select the optimal internal standard for m-Tyramine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting the optimal internal standard (IS) for the accurate quantification of m-Tyramine using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it critical for accurate this compound quantification?

An internal standard (IS) is a compound with a known concentration that is added to every sample, calibrator, and quality control (QC) sample before processing.[1][2][3] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[1][3][4][5] By comparing the response of the target analyte (this compound) to the response of the IS, the method can account for:

  • Sample Preparation Variability: Losses during steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]

  • Injection Volume Inconsistencies: Minor differences in the volume of sample injected into the LC-MS system.[3]

  • Matrix Effects: Suppression or enhancement of the this compound signal caused by other components in the sample matrix.[1][2]

Using the ratio of the analyte signal to the IS signal for quantification significantly improves the accuracy, precision, and reliability of the results.[1][2]

Q2: What are the ideal characteristics of an internal standard for this compound?

The ideal internal standard should behave as similarly to this compound as possible throughout the entire analytical process. Key characteristics include:

  • Chemical and Physical Similarity: The IS should have a structure, ionization efficiency, and chromatographic behavior that closely mimics this compound.[4][6][7]

  • Purity: The IS should be of high purity to avoid introducing interfering signals.[8]

  • Stability: It must remain stable in the sample matrix and during all stages of sample preparation and storage.[5][6]

  • Absence from Samples: The IS must not be naturally present in the test samples.[2][4][9]

  • Chromatographic Resolution: The IS should be chromatographically close to this compound. For mass spectrometry, co-elution is often ideal, especially for stable isotope-labeled standards.[10]

Q3: What is the best type of internal standard for this compound quantification?

The gold standard and most highly recommended internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 (deuterated this compound).[1][10]

  • Why are SIL standards preferred? SIL standards have nearly identical chemical and physical properties to the unlabeled analyte.[1][9] This means they co-elute chromatographically and experience the same extraction recovery and matrix effects, providing the most accurate correction.[1][10] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[2]

Q4: I cannot obtain a stable isotope-labeled standard. What is the next best option?

If a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used.[1][6][11] A structural analog is a molecule with a chemical structure very similar to this compound but different enough to be distinguished by the mass spectrometer. Careful selection and validation are crucial when using an analog.[11]

Q5: How do I select a suitable structural analog for this compound?

Potential structural analogs for this compound share its core phenethylamine structure.[12][13] Good candidates could include:

  • Positional Isomers: p-Tyramine (4-hydroxyphenethylamine) or o-Tyramine (2-hydroxyphenethylamine).

  • Related Biogenic Amines: Compounds like dopamine or octopamine, though their physicochemical properties may differ more significantly.

  • Other Analogs: Benzylamine has been successfully used as an internal standard for tyramine analysis in some applications.[14]

The final selection must be based on experimental validation to ensure it effectively tracks this compound's behavior in your specific assay.[15]

Troubleshooting Guide

Problem: My deuterated internal standard (e.g., this compound-d4) shows a slightly different retention time than this compound.

  • Cause: This phenomenon, known as an "isotope effect," can occur with deuterium-labeled standards. The increased mass from deuterium atoms can sometimes lead to slight changes in chromatographic retention.[1][16]

  • Solution: While minor shifts are often acceptable, it is critical to verify that this does not lead to "differential matrix effects."[16] This happens if the elution positions of the analyte and IS fall in regions with different degrees of ion suppression or enhancement. If this is observed, a 13C or 15N-labeled IS, which typically does not exhibit a chromatographic shift, is preferred.[1]

Problem: My results show high variability (%CV) even with an internal standard.

  • Cause 1: The internal standard was added too late in the sample preparation process. To correct for variability in all steps, the IS must be added at the very beginning, before any extraction or dilution steps.[1][9]

  • Cause 2: The chosen structural analog is not a good match. It may have different extraction recovery or be affected differently by matrix components compared to this compound.

  • Solution: Re-validate your choice of IS. If using a structural analog, perform a screening experiment with several candidates to find one that provides the best linearity, accuracy, and precision (see Experimental Protocols below).[15] Ensure the IS is added to the sample along with the initial extraction solvent.[1]

Problem: The internal standard signal is weak or inconsistent across samples.

  • Cause: The chosen concentration of the IS may be too low, or there could be issues with its stability in the matrix or solvents. The IS may also be suppressed by the sample matrix.

  • Solution: The IS concentration should be in the same order of magnitude as the expected analyte concentration.[6] Verify the stability of your IS in the stock solution and in the final processed sample. If matrix suppression is suspected, evaluate the IS response in neat solution versus a post-extraction spiked matrix sample.

Data and Protocols

Quantitative Data Summary

For proper IS selection, it is important to compare the physicochemical properties of potential candidates with those of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₁NO[17]
Molecular Weight137.18 g/mol [17]
pKa (Strongest Acidic)10.27[13]
pKa (Strongest Basic)9.58[13]
logP0.64[13]

Table 2: Comparison of Potential Internal Standards for this compound Quantification

Internal StandardTypeMolecular FormulaMolecular Weight ( g/mol )Rationale & Key Considerations
This compound-d4 SILC₈H₇D₄NO141.20Ideal Choice. Nearly identical properties to this compound, ensuring it tracks recovery and matrix effects accurately.[18]
p-Tyramine Structural AnalogC₈H₁₁NO137.18Isomer of this compound with very similar properties.[19] Excellent candidate for a structural analog. Must be chromatographically resolved if not using MS/MS.
Dopamine Structural AnalogC₈H₁₁NO₂153.18Another phenethylamine; however, the additional hydroxyl group may alter chromatographic behavior and extraction efficiency.
Benzylamine Structural AnalogC₇H₉N107.15Structurally simpler but has been used for tyramine analysis.[14] Its performance must be thoroughly validated as its properties differ significantly.

Visualized Workflow

The following diagram outlines the logical workflow for selecting and validating an internal standard for this compound quantification.

G cluster_start 1. Planning & Assessment cluster_sil 2a. Gold Standard Path cluster_analog 2b. Alternative Path start Define Analyte: This compound decision_sil Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->decision_sil select_sil Select SIL-IS (e.g., this compound-d4) decision_sil->select_sil  Yes identify_analogs Identify Potential Structural Analogs (e.g., p-Tyramine, Dopamine) decision_sil->identify_analogs No   validate_sil Validate Method: - Check for isotopic contribution - Assess for chromatographic shifts select_sil->validate_sil end_node Optimal Internal Standard Selected & Validated validate_sil->end_node screen_analogs Screen Candidates (See Protocol 1) identify_analogs->screen_analogs evaluate_analogs Evaluate Performance: - Linearity (R²) - Precision & Accuracy (%CV, %RE) - Matrix Effect Tracking screen_analogs->evaluate_analogs select_analog Select Best Performing Analog evaluate_analogs->select_analog select_analog->end_node

Caption: Workflow for the selection of an optimal internal standard.

Experimental Protocols

Protocol 1: Screening and Selection of a Structural Analog Internal Standard

Objective: To experimentally evaluate and select the most suitable structural analog IS for this compound quantification when a SIL-IS is not used.[15]

Materials:

  • This compound certified reference standard

  • Certified reference standards for each candidate structural analog IS (e.g., p-Tyramine, Dopamine)

  • Blank biological matrix (e.g., human plasma, urine) free of the analyte and ISs

  • LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water, Formic Acid)

  • Calibrated pipettes and standard labware

  • Validated LC-MS/MS system

Methodology:

  • Stock Solution Preparation:

    • Prepare individual stock solutions of this compound and each candidate IS in a suitable solvent (e.g., 50:50 Methanol:Water) at a concentration of 1 mg/mL.

    • From these, prepare intermediate stock solutions and working solutions for spiking.

  • IS Cocktail Preparation:

    • Prepare a single "IS Cocktail" working solution containing all candidate structural analogs at a fixed concentration (e.g., 1 µg/mL each).[15] This ensures each candidate is assessed under identical conditions.

  • Calibration Curve and QC Sample Preparation:

    • Prepare a series of calibration standards by spiking blank matrix with this compound to achieve a range of concentrations covering the expected analytical range (e.g., 1-1000 ng/mL).

    • Prepare at least three levels of QC samples (low, mid, high) in the same manner.

  • Sample Spiking and Processing:

    • To each calibrator, QC, and blank matrix sample, add a small, constant volume of the "IS Cocktail" solution to achieve a consistent final concentration for each IS (e.g., 50 ng/mL). This must be the first step before any protein precipitation or extraction. [1]

    • Vortex all samples gently.

    • Process all samples using your established extraction method (e.g., protein precipitation with acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze all processed samples using a validated LC-MS/MS method. Ensure the method can chromatographically separate or distinguish by mass all candidate ISs from this compound and from each other.

  • Data Evaluation:

    • For each candidate IS, generate a separate calibration curve by plotting the peak area ratio (this compound Area / Candidate IS Area) against the this compound concentration.

    • Linearity: Calculate the coefficient of determination (R²) for each curve. An acceptable IS should yield a curve with an R² ≥ 0.995.

    • Accuracy and Precision: Using the calibration curve generated with each IS, quantify the concentration of the QC samples. Calculate the accuracy (%RE) and precision (%CV). The best IS will provide results closest to the nominal concentrations with the lowest variability (%CV ≤ 15%).[15]

    • Matrix Effect Assessment: Compare the peak area of each IS in an extracted blank matrix sample to its peak area in a neat solvent solution. The IS that shows a response variation most similar to that of this compound is likely to provide the best correction for matrix effects.

References

Improving the specificity of m-Tyramine detection in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of m-Tyramine in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound in biological samples?

A1: The most prevalent methods for this compound detection include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and immunoassays such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). Electrochemical biosensors are also emerging as a sensitive detection method.

Q2: Why is derivatization often necessary for this compound analysis by HPLC?

A2: Derivatization is often employed in HPLC analysis of this compound to enhance its detection. This compound lacks a strong native fluorophore or chromophore, making it difficult to detect at low concentrations with fluorescence or UV detectors. Derivatization with reagents like Dansyl Chloride, o-Phthaldialdehyde (OPA), or Benzoyl Chloride introduces a fluorescent or UV-absorbent tag to the this compound molecule, significantly improving sensitivity and allowing for more accurate quantification.[1]

Q3: What are the main challenges in achieving high specificity for this compound detection?

A3: The primary challenges include:

  • Matrix Interference: Biological matrices like plasma and urine are complex and contain numerous endogenous compounds that can interfere with the analysis, leading to inaccurate quantification.[2][3]

  • Structural Isomers: Differentiating this compound from its structural isomers, p-Tyramine and o-Tyramine, can be challenging and requires highly selective analytical methods.

  • Low Endogenous Concentrations: this compound is often present at very low physiological concentrations, requiring highly sensitive detection methods.

  • Cross-reactivity in Immunoassays: Antibodies used in immunoassays may cross-react with other structurally similar biogenic amines or metabolites, leading to false-positive results.[3][4]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects in LC-MS/MS analysis, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering components from the matrix.[5][6]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d4) that co-elutes with the analyte to compensate for matrix-induced signal suppression or enhancement.[2]

  • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is identical to the study samples to mimic the matrix effects.[2]

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Solutions
Peak Tailing Secondary interactions between the basic amine group of tyramine and acidic silanol groups on the HPLC column packing.[7][8]- Operate the mobile phase at a lower pH (e.g., <3) to protonate the silanol groups.[8]- Use a highly deactivated or end-capped column.[9]- Add a competing base to the mobile phase.
Column overload.[7][10]- Reduce the injection volume or sample concentration.[10]
Column bed deformation or contamination.[7][11]- Replace the column frit or the entire column.[11]- Use a guard column and replace it regularly.
Poor Peak Resolution Inadequate separation from interfering peaks.- Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration).- Adjust the gradient profile for better separation.- Try a different column with a different stationary phase chemistry.
Baseline Noise or Drift Contaminated mobile phase or detector cell.- Prepare fresh mobile phase and degas it thoroughly.- Flush the detector cell with a strong solvent.
Leaks in the system.- Check all fittings and connections for leaks.
LC-MS/MS Analysis
Problem Possible Causes Solutions
Signal Suppression or Enhancement Co-eluting matrix components interfering with the ionization of this compound.[2][12]- Improve sample clean-up using techniques like SPE or LLE.[5]- Optimize chromatographic separation to resolve this compound from interfering compounds.- Use a stable isotope-labeled internal standard.[2]
Low Sensitivity Inefficient ionization of this compound.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).- Consider derivatization with a reagent that enhances ionization efficiency.
Poor fragmentation in MS/MS.- Optimize collision energy for the selected precursor/product ion transition.
Inconsistent Results Variability in sample preparation.- Ensure consistent and reproducible sample preparation procedures.- Use an automated sample preparation system if available.
Instability of the analyte in the matrix.- Investigate the stability of this compound in the biological matrix under the storage and processing conditions.
Immunoassay
Problem Possible Causes Solutions
High Background Signal Non-specific binding of antibodies.- Optimize blocking buffers and washing steps.- Use a higher-quality antibody with better specificity.
False Positives Cross-reactivity of the antibody with other structurally similar compounds (e.g., p-tyramine, octopamine).[3][4]- Characterize the antibody's cross-reactivity profile with a panel of related compounds.- Confirm positive results with a more specific method like LC-MS/MS.
Low Signal Poor antibody-antigen binding.- Optimize incubation times and temperatures.- Check the integrity and concentration of the antibody and antigen.
Matrix interference.- Dilute the sample to reduce the concentration of interfering substances.- Perform a spike and recovery experiment to assess matrix effects.

Quantitative Data Summary

Detection Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLC with Fluorescence Detection (after Dansyl Chloride derivatization)Fish0.01-50 µg/mL (Linearity Range)-[13]
HPLC with Fluorescence Detection (after OPA derivatization)Shrimp By-products--[14]
LC-MS/MSUrine-1-50 ng/mL[15]
LC-MS/MSPlasma-0.03 nM[16]
Optical Nanosensor-0.014 µM-[17]

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection of this compound in Plasma (Post-column Derivatization with OPA)
  • Sample Preparation (Protein Precipitation):

    • To 500 µL of plasma, add 1 mL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Phosphate buffer, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, increase to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Post-Column Derivatization:

    • The column effluent is mixed with the OPA reagent (0.3 mg/mL OPA and 2 µL/mL 2-mercaptoethanol in 0.1 M borate buffer, pH 10.4) using a T-fitting.

    • The mixture flows through a reaction coil (e.g., 10 m x 0.3 mm i.d.) at room temperature.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 455 nm.

Protocol 2: LC-MS/MS Quantification of this compound in Urine
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw urine samples and centrifuge at 2000 x g for 5 minutes.

    • To 1 mL of urine, add an internal standard (e.g., this compound-d4).

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 or HILIC column suitable for polar compounds.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard (to be determined based on instrumentation).

Signaling Pathway and Workflow Diagrams

Tyramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron mTyramine This compound VMAT2 VMAT2 mTyramine->VMAT2 Uptake TAAR1_pre TAAR1 mTyramine->TAAR1_pre Activates Dopamine Dopamine VMAT2->Dopamine Displaces Synaptic Cleft Dopamine->Synaptic Cleft Release TAAR1_post TAAR1 Synaptic Cleft->TAAR1_post Binds AC Adenylyl Cyclase TAAR1_post->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalMatrix->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Derivatization Derivatization (e.g., Dansyl Chloride) SPE->Derivatization HPLC HPLC Separation Derivatization->HPLC LCMSMS LC-MS/MS Analysis Derivatization->LCMSMS FluorescenceDetection Fluorescence Detection HPLC->FluorescenceDetection Quantification Quantification LCMSMS->Quantification FluorescenceDetection->Quantification DataReview Data Review & Validation Quantification->DataReview

References

Best practices for handling and storing m-Tyramine standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the handling, storage, and use of m-Tyramine analytical standards to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound standards be stored?

Solid this compound standards should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is typically between 2-8°C.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation. For long-term storage, some suppliers recommend temperatures as low as -20°C.[3]

Q2: What is the recommended procedure for preparing an this compound stock solution?

To prepare a stock solution, it is advisable to allow the solid standard to equilibrate to room temperature before opening the vial to avoid condensation. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] For aqueous solutions, it is sparingly soluble. Therefore, it is recommended to first dissolve the standard in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[3]

Q3: How should this compound stock solutions be stored?

Stock solutions of this compound should be stored in tightly sealed vials, protected from light, and refrigerated. Storage at -20°C can extend the stability of the stock solution to one month, while storage at -80°C may allow for up to six months of stability.[1] It is recommended to prepare fresh working solutions from the stock solution daily and to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[3]

Q4: What are the potential degradation pathways for this compound?

This compound, being a phenethylamine, is susceptible to oxidation. The primary degradation pathway is through oxidative deamination, which can be catalyzed by enzymes like monoamine oxidase in biological samples.[4] Non-enzymatic oxidation can also occur, particularly when exposed to light and air. This can lead to the formation of corresponding aldehydes and other degradation products. The phenolic hydroxyl group is also susceptible to oxidation, potentially forming quinone-like structures.

Troubleshooting Guide

Issue 1: Incomplete Dissolution of this compound Standard

  • Question: I am having trouble completely dissolving my this compound standard. What should I do?

  • Answer:

    • Solvent Choice: Ensure you are using an appropriate solvent. This compound has higher solubility in organic solvents like DMSO, ethanol, and methanol compared to water.[3]

    • Sonication: Use of an ultrasonic bath can aid in the dissolution process.

    • Gentle Warming: Gentle warming of the solution may also help, but be cautious as excessive heat can lead to degradation.

    • pH Adjustment: For aqueous solutions, adjusting the pH can influence solubility. Since this compound is a basic compound, lowering the pH will protonate the amine group and can increase its aqueous solubility.

Issue 2: Peak Tailing in HPLC Analysis

  • Question: My this compound peak is showing significant tailing in my reverse-phase HPLC chromatogram. How can I improve the peak shape?

  • Answer: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC and is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[5][6] Here are several strategies to mitigate this:

    • Mobile Phase pH: Adjust the pH of your mobile phase.

      • Low pH (e.g., pH 2.5-3.5): At low pH, both the this compound (amine group is protonated, pKa ~9.6) and the silanol groups (pKa ~3.5-4.5) are protonated, which minimizes ionic interactions.

      • High pH (e.g., pH > 8): At high pH, the this compound is neutral, and the silanol groups are deprotonated. This can also reduce peak tailing, but ensure your column is stable at high pH.

    • Use of Mobile Phase Additives:

      • Triethylamine (TEA): Adding a small amount of a competing base like triethylamine (0.1-0.5%) to the mobile phase can mask the active silanol sites and improve peak shape.[7]

      • Formic Acid or Trifluoroacetic Acid (TFA): These are commonly used to control the pH at the lower end and can improve peak shape.

    • Column Choice:

      • End-capped Columns: Use a column that is well end-capped to reduce the number of free silanol groups.

      • Hybrid or Polymer-based Columns: Consider using columns with a different stationary phase chemistry, such as hybrid silica or polymer-based columns, which are less prone to silanol interactions.

    • Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a lower concentration of your standard.

Issue 3: Poor Reproducibility of Results

  • Question: I am observing inconsistent results between experiments. What could be the cause?

  • Answer: Poor reproducibility can stem from several factors related to standard handling and preparation:

    • Standard Stability: As this compound solutions can degrade over time, especially when exposed to light and at room temperature, it is crucial to use freshly prepared solutions or solutions that have been stored properly (refrigerated or frozen, protected from light).[1]

    • Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

    • Evaporation: Keep vials tightly capped to prevent solvent evaporation, which would concentrate the standard.

    • Incomplete Dissolution: Ensure the standard is completely dissolved before making dilutions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Reference
Water10.4 mg/mL15[8]
Dimethyl Sulfoxide (DMSO)~20 mg/mLNot Specified[3]
Ethanol~5 mg/mLNot Specified[3]
Dimethylformamide (DMF)~25 mg/mLNot Specified[3]
MethanolSolubleNot Specified

Table 2: Recommended Storage Conditions for this compound Standards

FormStorage ConditionDurationReference
Solid2-8°C, dry, darkLong-term[2]
Solid-20°C, dry, darkExtended long-term[3]
Stock Solution (in organic solvent)-20°C, protect from lightUp to 1 month[1]
Stock Solution (in organic solvent)-80°C, protect from lightUp to 6 months[1]
Aqueous Solution2-8°C, protect from lightNot recommended for > 1 day[3]

Experimental Protocols & Visualizations

Experimental Workflow for Preparing this compound Calibration Standards

experimental_workflow cluster_prep Standard Preparation cluster_dilution Serial Dilution cluster_analysis Analysis start Solid this compound Standard equilibrate Equilibrate to Room Temperature start->equilibrate weigh Accurately Weigh Standard equilibrate->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Perform Serial Dilutions stock->dilute working Prepare Working Standards dilute->working inject Inject into Analytical Instrument (e.g., HPLC) working->inject analyze Analyze Data inject->analyze

Caption: Workflow for the preparation of this compound calibration standards.

Postulated Degradation Pathway of this compound

degradation_pathway m_tyramine This compound intermediate Oxidized Intermediate (e.g., Quinone-imine) m_tyramine->intermediate Oxidation (Light, Air) aldehyde 3-Hydroxyphenylacetaldehyde m_tyramine->aldehyde Oxidative Deamination polymer Polymerized Products intermediate->polymer acid 3-Hydroxyphenylacetic acid aldehyde->acid Further Oxidation

Caption: Hypothesized non-enzymatic degradation pathway for this compound.

References

Technical Support Center: Enhancing the Sensitivity of Colorimetric Assays for Tyramine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of colorimetric assays for tyramine detection. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to aid in the successful implementation and optimization of these assays.

Frequently Asked Questions (FAQs)

1. What are the most sensitive colorimetric methods for tyramine detection?

Several methods offer high sensitivity for colorimetric tyramine detection. Enzyme-based assays, particularly those coupling tyramine oxidase (TAO) with a sensitive chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of horseradish peroxidase (HRP), are widely used. Additionally, nanosensor-based methods, especially those utilizing the aggregation or catalytic properties of gold nanoparticles (AuNPs), have demonstrated excellent sensitivity, often with lower limits of detection (LOD).[1][2][3]

2. How can I improve the sensitivity of my existing tyramine colorimetric assay?

To enhance the sensitivity of your assay, consider the following strategies:

  • Optimize Reaction Conditions: Systematically evaluate and optimize parameters such as pH, temperature, and incubation time. For enzymatic assays, ensure the enzyme concentration is optimal.[4][5]

  • Select a High-Sensitivity Substrate: If using an enzyme-based assay with HRP, choose a chromogenic substrate known for high molar absorptivity, such as TMB.

  • Incorporate Nanomaterials: The use of gold or silver nanoparticles can significantly amplify the colorimetric signal.[2][3]

  • Increase Reaction Time: In some cases, a longer incubation period can lead to a stronger signal, although this needs to be balanced with potential increases in background noise.[1]

3. What are the common interferences in colorimetric tyramine assays and how can they be mitigated?

Common interferences include other biogenic amines such as histamine, putrescine, and cadaverine, which may also be present in food samples.[1] Ascorbic acid and uric acid can also interfere with some assays.[6] Strategies to mitigate interference include:

  • Enzyme Specificity: Utilize enzymes with high specificity for tyramine, such as tyramine oxidase.

  • pH Adjustment: The reactivity of some interfering amines can be minimized by adjusting the pH of the reaction buffer. For example, at pH 7, histamine's reaction with TAO is significantly reduced, allowing for more specific tyramine detection.[1]

  • Sample Pre-treatment: Employing sample preparation techniques like solid-phase extraction (SPE) can help remove interfering compounds before the assay.

  • Standard Addition Method: For complex matrices where interference is suspected, the standard addition method can be used to accurately quantify tyramine.[1]

4. Can I detect tyramine in complex samples like food and beverages using colorimetric assays?

Yes, colorimetric assays have been successfully applied to detect tyramine in various food matrices, including cheese, fish, and fermented beverages.[1][6][7] However, sample preparation is often crucial to remove interfering substances and extract tyramine efficiently. Common sample preparation steps include homogenization, extraction with an appropriate solvent (e.g., perchloric acid or trichloroacetic acid), and centrifugation or filtration to clarify the extract.[7]

Troubleshooting Guides

This section addresses common problems encountered during colorimetric tyramine detection experiments.

Problem Possible Causes Recommended Solutions
High Background Signal 1. Contaminated reagents or glassware.[4] 2. Insufficient washing steps in immunoassays.[4][5][8][9] 3. Non-specific binding of assay components.[5] 4. Substrate instability or degradation.[4] 5. High incubation temperature or prolonged incubation time.[8]1. Use high-purity water and clean glassware. Prepare fresh reagents. 2. Increase the number and duration of washing steps. Ensure complete removal of wash buffer. 3. Optimize blocking steps in immunoassays by trying different blocking agents or increasing incubation time. 4. Store substrates as recommended by the manufacturer, protecting them from light. 5. Optimize incubation temperature and time to maximize signal-to-noise ratio.
Low or No Signal 1. Inactive enzyme (TAO or HRP). 2. Incorrect buffer pH or composition. 3. Insufficient concentration of tyramine in the sample. 4. Omission of a critical reagent.[8] 5. Presence of enzyme inhibitors in the sample.1. Check the activity of the enzyme stock. Store enzymes at the recommended temperature. 2. Verify the pH of all buffers and solutions. 3. Concentrate the sample or use a more sensitive detection method. 4. Carefully review the protocol and ensure all reagents are added in the correct order and volume. 5. Perform a spike-and-recovery experiment to check for matrix effects and potential inhibitors.
Poor Reproducibility 1. Inconsistent pipetting technique.[8] 2. Temperature fluctuations during incubation. 3. Non-homogeneous sample or reagent mixing. 4. Instability of gold nanoparticles (in nanoparticle-based assays).[10]1. Use calibrated pipettes and ensure consistent pipetting. 2. Use a temperature-controlled incubator or water bath. 3. Ensure thorough mixing of all solutions before and during the assay. 4. Optimize nanoparticle synthesis and storage conditions. Ensure proper pH and ionic strength of the assay buffer.[10][11]
Unexpected Color Development 1. Cross-reactivity with other substances in the sample.[1] 2. Contamination of the substrate solution.[4] 3. In nanoparticle-based assays, uncontrolled aggregation of nanoparticles.[10][11]1. Analyze a blank sample (matrix without tyramine) to check for background color. Address interferences as described in the FAQs. 2. Prepare fresh substrate solution. 3. Ensure proper functionalization and stabilization of nanoparticles. Control the ionic strength of the solution.

Quantitative Data Summary

The following tables summarize the performance of various colorimetric assays for tyramine detection, providing a basis for method comparison and selection.

Table 1: Enzyme-Based Colorimetric Assays for Tyramine Detection

MethodChromogenic SubstrateLimit of Detection (LOD)Linear RangeReference
Tyramine Oxidase (TAO) & HRPAmplex Red7.5 µM (on cellulose)20 - 500 µM[1]
Tyramine Oxidase (TAO) & HRPTMB2.6 µM (on test strips)Not specified[7]
Tyramine Oxidase (TAO) & Au(III)Gold Nanoparticle formation2.9 µM25 - 330 µM[12]

Table 2: Nanoparticle-Based Colorimetric Assays for Tyramine Detection

MethodPrincipleLimit of Detection (LOD)Linear RangeReference
Au(III)/Tectomer FilmsNon-enzymatic reduction of Au(III) to AuNPs by tyramine0.014 µM0.048 - 10 µM[2][3]

Table 3: Immunosensor-Based Colorimetric Assay for Tyramine Detection

MethodPrincipleLimit of Detection (LOD)Linear RangeReference
Competitive ELISAHRP-labeled antibody and TMB substrate2 ng/mL5 - 40 ng/mL[6][13]

Experimental Protocols

Protocol 1: Enzyme-Based Colorimetric Assay using TAO and HRP-TMB

This protocol describes the detection of tyramine using a tyramine oxidase (TAO) and horseradish peroxidase (HRP) coupled reaction with 3,3',5,5'-tetramethylbenzidine (TMB) as the chromogenic substrate.

Materials:

  • Tyramine standard solutions

  • Tyramine Oxidase (TAO) solution

  • Horseradish Peroxidase (HRP) solution

  • TMB substrate solution

  • Hydrogen Peroxide (H₂O₂) solution

  • Phosphate buffer (pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Mix: In a single tube, prepare a reagent mixture containing phosphate buffer, TAO, HRP, and TMB solution. The final concentrations should be optimized for your specific assay but can be started based on literature values.

  • Sample/Standard Addition: Add 50 µL of tyramine standard or sample to each well of the 96-well microplate.

  • Initiate Reaction: Add 150 µL of the reagent mix to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes), protected from light. The incubation time should be optimized to achieve the desired sensitivity without excessive background.

  • Stop Reaction (Optional): The reaction can be stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄). This will change the color from blue to yellow.

  • Measure Absorbance: Read the absorbance at 650 nm (for the blue color) or 450 nm (if a stop solution is used) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding tyramine concentrations. Determine the concentration of tyramine in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Gold Nanoparticle-Based Colorimetric Assay

This protocol is based on the tyramine-induced aggregation of gold nanoparticles (AuNPs), leading to a color change from red to blue.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄)

  • Sodium citrate

  • Tyramine standard solutions

  • Phosphate buffer (pH adjusted as needed)

  • UV-Vis spectrophotometer

Procedure:

  • Synthesize Gold Nanoparticles (Citrate Reduction Method): a. Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with constant stirring. b. Quickly add 2 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution. c. Continue boiling and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs. d. Cool the solution to room temperature. The synthesized AuNPs should be characterized by UV-Vis spectroscopy (a peak around 520 nm is expected).

  • Assay Procedure: a. In a microcentrifuge tube or a well of a microplate, mix a defined volume of the synthesized AuNP solution with a specific volume of buffer. b. Add different concentrations of tyramine standard or your sample to the AuNP solution. c. Incubate the mixture at room temperature for a short period (e.g., 5-15 minutes).

  • Detection: a. Visually observe the color change of the solution. In the presence of tyramine, the color will shift from red to purple or blue. b. For quantitative analysis, measure the UV-Vis spectrum of the solution and monitor the change in the absorbance ratio at two different wavelengths (e.g., A₆₂₀/A₅₂₀) or the shift in the surface plasmon resonance peak.

  • Data Analysis: Create a calibration curve by plotting the absorbance ratio or peak shift against the tyramine concentration.

Signaling Pathways and Experimental Workflows

Enzymatic Cascade for Tyramine Detection

This diagram illustrates the enzymatic cascade reaction for the colorimetric detection of tyramine using tyramine oxidase (TAO) and horseradish peroxidase (HRP) with TMB as the substrate.

Enzymatic_Cascade cluster_HRP HRP Catalytic Cycle Tyramine Tyramine TAO Tyramine Oxidase (TAO) Tyramine->TAO Product p-hydroxyphenyl- acetaldehyde TAO->Product H2O2 H₂O₂ TAO->H2O2 HRP_ox HRP (Oxidized) H2O2->HRP_ox Oxidizes TMB_ox TMB (Oxidized) Blue HRP_ox->TMB_ox Oxidizes HRP_red HRP (Reduced) TMB_red TMB (Reduced) Colorless TMB_ox->HRP_red Reduces AuNP_Aggregation_Workflow cluster_synthesis 1. AuNP Synthesis cluster_detection 2. Tyramine Detection cluster_analysis 3. Analysis HAuCl4 HAuCl₄ AuNPs Gold Nanoparticles (Red Solution) HAuCl4->AuNPs Reduction Citrate Sodium Citrate Citrate->AuNPs Mix Mix AuNPs and Tyramine AuNPs->Mix Tyramine Tyramine Sample Tyramine->Mix Aggregated_AuNPs Aggregated AuNPs (Blue Solution) Mix->Aggregated_AuNPs Aggregation Visual Visual Observation (Color Change) Aggregated_AuNPs->Visual Spectro UV-Vis Spectroscopy (Absorbance Shift) Aggregated_AuNPs->Spectro Competitive_ELISA cluster_coating 1. Plate Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection Plate_Coated Microplate coated with Tyramine-Protein Conjugate Binding Competition for Antibody Binding Sample_Tyramine Free Tyramine (in Sample) Sample_Tyramine->Binding HRP_Ab HRP-labeled Anti-Tyramine Antibody HRP_Ab->Binding Wash Wash to remove unbound antibody Binding->Wash Substrate Add TMB Substrate Wash->Substrate Color Color Development (Blue) Substrate->Color Measure Measure Absorbance Color->Measure

References

Validation & Comparative

A Comparative Analysis of m-Tyramine and p-Tyramine at Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two endogenous trace amines, meta-tyramine (m-Tyramine) and para-tyramine (p-Tyramine), at the Trace Amine-Associated Receptor 1 (TAAR1). The information presented is supported by experimental data to aid researchers in understanding the nuanced interactions of these isomers with this important therapeutic target.

Introduction to TAAR1 and Tyramine Isomers

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for the treatment of neuropsychiatric and metabolic disorders.[1] It is activated by a range of endogenous trace amines, which are biogenic amines present at low concentrations in the central nervous system and peripheral tissues.[1] Among these are the isomers this compound and p-Tyramine, which are derived from the amino acid tyrosine. While structurally similar, the position of the hydroxyl group on the phenyl ring dictates their pharmacological activity at TAAR1.

Quantitative Comparison of Receptor Activation

The primary downstream signaling pathway of TAAR1 involves its coupling to the Gs alpha-subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][4] The potency of an agonist is therefore commonly determined by its ability to stimulate cAMP production.

A study by Hudzik et al. (2021) provides a direct comparison of the potency of this compound and p-Tyramine in stimulating cAMP formation at human TAAR1 (hTAAR1). The results clearly indicate that p-Tyramine is a more potent agonist than this compound at hTAAR1 .[5]

LigandEC50 (nM) at hTAAR1Reference
p-Tyramine78[5]
This compound348[5]

Table 1: Comparative Potency of this compound and p-Tyramine at human TAAR1. Data from a cAMP accumulation assay.[5]

The lower EC50 value for p-Tyramine signifies a higher potency, meaning a lower concentration is required to elicit a half-maximal response compared to this compound. This approximate 4.5-fold difference in potency highlights the stereo-selectivity of the TAAR1 binding pocket.

TAAR1 Signaling Pathways

Upon agonist binding, TAAR1 initiates a cascade of intracellular events. While the Gs-cAMP pathway is considered the canonical signaling route, evidence also suggests coupling to Gq and G protein-independent signaling via β-arrestin.[1]

The primary Gs-coupled signaling cascade is as follows:

  • An agonist (m- or p-Tyramine) binds to and activates TAAR1.

  • The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein.

  • The Gαs-GTP complex dissociates and activates adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Elevated cAMP levels activate Protein Kinase A (PKA).

  • PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAAR1 TAAR1 G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Ligand This compound or p-Tyramine Ligand->TAAR1 Binds

TAAR1 Gs-Coupled Signaling Cascade

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and p-Tyramine at TAAR1.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Objective: To measure the displacement of a radiolabeled ligand from TAAR1 by unlabeled this compound or p-Tyramine.

Materials:

  • Cell membranes prepared from a cell line stably expressing human TAAR1.

  • Radioligand (e.g., [³H]-p-Tyramine).

  • Unlabeled this compound and p-Tyramine.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing hTAAR1 are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound or p-Tyramine).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 (the concentration of competitor that displaces 50% of the radioligand) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare hTAAR1 Membranes B Incubate Membranes with [³H]-Ligand and Competitor (m- or p-Tyramine) A->B C Separate Bound from Free Ligand via Filtration B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: Determine IC50 and Ki E->F

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of cAMP, providing a measure of agonist potency (EC50) and efficacy (Emax).

Objective: To quantify the dose-dependent increase in intracellular cAMP in response to this compound and p-Tyramine in cells expressing TAAR1.

Materials:

  • A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Assay buffer.

  • This compound and p-Tyramine.

  • A positive control (e.g., a known full agonist).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

  • A compatible plate reader.

Procedure:

  • Cell Seeding: Seed the TAAR1-expressing cells into a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, p-Tyramine, and the positive control in the assay buffer.

  • Cell Stimulation: Replace the culture medium with the assay buffer containing the different concentrations of the test compounds. Include a vehicle control (buffer only).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation. The incubation time may include a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each compound.

cAMP_Assay_Workflow A Seed hTAAR1-expressing cells in a multi-well plate B Stimulate cells with varying concentrations of This compound or p-Tyramine A->B C Incubate to allow cAMP accumulation B->C D Lyse cells and add detection reagents C->D E Measure signal (e.g., fluorescence, luminescence) D->E F Data Analysis: Determine EC50 and Emax E->F

cAMP Accumulation Assay Workflow

Conclusion

The available experimental data demonstrates a clear difference in the potency of this compound and p-Tyramine at human TAAR1. p-Tyramine is the more potent agonist , exhibiting a significantly lower EC50 value in cAMP accumulation assays. This highlights the importance of the hydroxyl group's position for optimal receptor activation. Researchers and drug development professionals should consider this differential activity when designing experiments or developing novel TAAR1-targeting therapeutics. The provided experimental protocols offer a foundation for further investigation into the pharmacology of these and other ligands at TAAR1.

References

Comparative Analysis of m-Tyramine and p-Tyramine Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Life Sciences

This guide provides a comparative analysis of the cross-reactivity of antibodies for meta-Tyramine (m-Tyramine) and para-Tyramine (p-Tyramine) in the context of immunoassay development. Understanding the specificity of antibody-antigen interactions is critical for the development of reliable and accurate immunoassays for these structurally similar biogenic amines. Due to the limited availability of direct side-by-side immunoassay comparisons from commercial kits, this guide utilizes binding affinity data from a well-characterized biological system—the dopamine D2 receptor—as a predictive model for antibody-antigen recognition. This approach allows for a quantitative comparison of the binding characteristics of this compound and p-Tyramine, offering valuable insights for researchers selecting or developing specific antibodies for their assays.

Principles of Cross-Reactivity in Immunoassays

In competitive immunoassays, cross-reactivity refers to the ability of an antibody to bind to structurally related compounds other than the target antigen. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is determined by the similarity in the chemical structure and binding epitopes between the target antigen and the cross-reacting molecule. For this compound and p-Tyramine, which differ only in the position of the hydroxyl group on the phenyl ring, achieving high specificity is a significant challenge.

The logical relationship in a competitive immunoassay is that the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. Higher concentrations of the analyte in the sample result in less labeled antigen binding to the antibody, leading to a weaker signal.

cluster_assay Competitive Immunoassay cluster_detection Detection Analyte Analyte (this compound or p-Tyramine) Antibody Specific Antibody Analyte->Antibody Binds Concentration Analyte Concentration Labeled_Antigen Labeled Antigen Labeled_Antigen->Antibody Competes for Binding Signal Signal Generation Antibody->Signal Inverse Relationship Signal->Concentration Indicates

Figure 1: Workflow of a competitive immunoassay for tyramine isomers.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of this compound and p-Tyramine to the human dopamine D2 receptor, presented as pEC50 values. The pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Higher pEC50 values indicate greater binding affinity. This data is sourced from a study investigating the coupling and binding profiles of these molecules[1]. While this is not immunoassay data, it provides a robust quantitative comparison of the molecular recognition of these two isomers by a specific protein binding pocket, which is analogous to an antibody's antigen-binding site.

CompoundpEC50 (mean ± SEM)
p-Tyramine 6.13 ± 0.04
This compound 5.48 ± 0.05

Data adapted from Bonifazi et al. (2020), representing binding to the human dopamine D2 receptor.

The data clearly indicates that p-Tyramine has a significantly higher binding affinity (approximately 4.5-fold) than this compound in this system. This suggests that an antibody raised against a p-Tyramine conjugate is more likely to show higher specificity for p-Tyramine over this compound, and vice-versa. The difference in binding affinity is attributed to the distinct orientation and interaction of the hydroxyl group within the binding pocket.

Visualization of Binding Preference

The following diagram illustrates the concept of differential binding affinity, which is the basis for antibody specificity and cross-reactivity in immunoassays for this compound and p-Tyramine.

cluster_isomers Tyramine Isomers cluster_binding Binding Interaction p_Tyramine p-Tyramine Antibody Antibody Binding Site p_Tyramine->Antibody Stronger Interaction m_Tyramine This compound m_Tyramine->Antibody Weaker Interaction High_Affinity High Affinity Binding Antibody->High_Affinity Results in Low_Affinity Low Affinity Binding Antibody->Low_Affinity Results in

Figure 2: Differential binding affinity of tyramine isomers.

Experimental Protocols

A detailed protocol for a competitive ELISA is provided below. This protocol can be adapted to assess the cross-reactivity of a specific antibody against this compound and p-Tyramine.

Competitive ELISA Protocol for Tyramine Isomers

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Anti-Tyramine antibody (specific to either m- or p-Tyramine)

  • Tyramine-protein conjugate (e.g., Tyramine-BSA) for coating

  • This compound and p-Tyramine standards

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

2. Plate Coating:

  • Dilute the Tyramine-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

3. Competitive Reaction:

  • Prepare serial dilutions of this compound and p-Tyramine standards in Assay Buffer.

  • Prepare the sample solutions.

  • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary anti-Tyramine antibody for 30 minutes at room temperature.

  • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

4. Detection:

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of the substrate solution to each well.

  • Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

5. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance against the logarithm of the concentration for each tyramine isomer.

  • Calculate the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for both this compound and p-Tyramine from their respective standard curves.

  • Determine the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of target Tyramine isomer / IC50 of other Tyramine isomer) x 100

Conclusion

The selection of a highly specific antibody is paramount for the development of accurate and reliable immunoassays for this compound and p-Tyramine. The provided data, using the dopamine D2 receptor as a model, demonstrates that significant differences in binding affinity can be achieved, with p-Tyramine showing a higher affinity in this particular system. Researchers should perform thorough cross-reactivity testing, following a protocol similar to the one outlined, to validate the specificity of their chosen antibodies and ensure the integrity of their immunoassay results. This guide serves as a foundational resource for understanding and evaluating the critical performance characteristic of antibody cross-reactivity for these closely related tyramine isomers.

References

M-Tyramine vs. P-Tyramine: A Comparative Analysis of Norepinephrine Releasing Potency

Author: BenchChem Technical Support Team. Date: November 2025

A definitive quantitative comparison of the potency of m-tyramine and p-tyramine in releasing norepinephrine remains elusive in publicly available literature. However, existing research provides valuable insights into their mechanisms of action and allows for a qualitative assessment. This guide synthesizes the available experimental data to offer a comprehensive comparison for researchers, scientists, and drug development professionals.

While a direct comparison of EC50 values for norepinephrine release by this compound and p-tyramine is not readily found in the surveyed literature, a study by Dyck (1989) on isolated rat vasa deferentia provides some of the most relevant, albeit indirect, quantitative data. This study primarily focused on comparing the potencies of tyramines and their corresponding octopamine derivatives. The findings suggest that both m- and p-tyramine are significantly more potent than their beta-hydroxylated counterparts (m- and p-octopamine) in releasing norepinephrine.

Comparative Data on Norepinephrine Release

The following table summarizes the relative potencies of tyramines and octopamines from the study by Dyck (1989). It is important to note that this data does not directly compare this compound and p-tyramine but rather their potency relative to octopamines under different experimental conditions.

Experimental ConditionRelative Potency (Octopamines vs. Tyramines)Reference
Inhibition of Vesicular Uptake and MAOEqui-releasing concentrations of octopamines were 6 to 7 times higher than corresponding tyramines.[1]
Inhibition of MAO onlyEqui-releasing concentrations of octopamines were approximately 4 times higher than corresponding tyramines.[1]
Intact Vesicular Uptake and MAOOctopamines were 1.5 to 2.2 times less potent than corresponding tyramines.[1]

Mechanism of Tyramine-Induced Norepinephrine Release

Both this compound and p-tyramine are classified as indirect sympathomimetic amines.[2] Their primary mechanism of action involves the release of norepinephrine from sympathetic nerve terminals, which is a multi-step process:

  • Uptake into the Neuron: Tyramine is transported from the synaptic cleft into the presynaptic neuron by the norepinephrine transporter (NET).[3]

  • Vesicular Exchange: Once inside the neuron, tyramine is a substrate for the vesicular monoamine transporter 2 (VMAT2). It is transported into synaptic vesicles, in exchange for norepinephrine, which is then displaced into the cytoplasm.

  • Reverse Transport: The resulting high cytoplasmic concentration of norepinephrine leads to its reverse transport out of the neuron and into the synaptic cleft via the NET.[4]

  • Receptor Activation: The released norepinephrine then acts on adrenergic receptors on the postsynaptic membrane, eliciting a physiological response.

In addition to this primary mechanism, tyramines can also act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1), which can modulate monoaminergic neurotransmission.[5]

Experimental Protocols

The following is a generalized protocol for assessing tyramine-induced norepinephrine release in isolated tissues, such as the rat vas deferens, based on methodologies described in the literature.[1][6]

1. Tissue Preparation:

  • Male Wistar rats are euthanized.

  • The vasa deferentia are dissected and cleaned of connective tissue.

  • Tissues are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

2. Radiolabeling of Norepinephrine Stores:

  • Tissues are incubated with [3H]-norepinephrine to label the endogenous norepinephrine stores.

  • A washout period follows to remove excess unbound radioactivity.

3. Drug Administration and Sample Collection:

  • The superfusate is continuously collected in fractions.

  • After a baseline collection period, increasing concentrations of this compound or p-tyramine are added to the superfusion medium.

  • Fractions of the superfusate are collected throughout the drug exposure period.

4. Measurement of Norepinephrine Release:

  • The radioactivity in each collected fraction is measured using liquid scintillation counting.

  • The amount of [3H]-norepinephrine released is calculated and expressed as a percentage of the total tissue radioactivity.

5. Data Analysis:

  • Concentration-response curves are generated by plotting the amount of norepinephrine released against the concentration of the tyramine isomer.

  • Potency is determined by calculating the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow

G Tyramine-Induced Norepinephrine Release Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyramine_ext Tyramine (m- or p-) NET Norepinephrine Transporter (NET) Tyramine_ext->NET Uptake NE_ext Norepinephrine Adrenergic_Receptor Adrenergic Receptor NE_ext->Adrenergic_Receptor Binding NET->NE_ext Tyramine_int Tyramine NET->Tyramine_int VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Tyramine_int->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle NE_cyto Cytoplasmic Norepinephrine NE_vesicle Norepinephrine NE_vesicle->NE_cyto Displacement NE_cyto->NET Reverse Transport Response Physiological Response Adrenergic_Receptor->Response Activation

Caption: Signaling pathway of tyramine-induced norepinephrine release.

G Experimental Workflow for Norepinephrine Release Assay Tissue_Prep 1. Tissue Preparation (e.g., Rat Vas Deferens) Radiolabeling 2. Radiolabeling with [3H]-Norepinephrine Tissue_Prep->Radiolabeling Washout 3. Washout of Unbound Radioactivity Radiolabeling->Washout Baseline 4. Baseline Sample Collection Washout->Baseline Drug_Admin 5. Administration of m- or p-Tyramine Baseline->Drug_Admin Sample_Collection 6. Fraction Collection Drug_Admin->Sample_Collection Measurement 7. Scintillation Counting of [3H]-Norepinephrine Sample_Collection->Measurement Analysis 8. Data Analysis (Concentration-Response Curves, EC50) Measurement->Analysis

Caption: Workflow for assessing norepinephrine release.

Conclusion

Based on the available evidence, it is not possible to definitively state whether this compound is more potent than p-tyramine in releasing norepinephrine. The study by Dyck (1989) indicates that both are potent releasing agents, significantly more so than their octopamine counterparts. However, a head-to-head comparison of the EC50 values for m- and p-tyramine in a standardized norepinephrine release assay is necessary to provide a conclusive answer. Future research directly comparing the potency of these two isomers would be of significant value to the fields of pharmacology and drug development.

References

A Head-to-Head Comparison of HPLC and GC-MS for m-Tyramine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal analytical technique for m-Tyramine quantification.

In the realm of analytical chemistry, the accurate quantification of biogenic amines such as meta-tyramine (this compound) is paramount for various fields, including neuroscience, pharmacology, and food safety. The choice of analytical methodology is a critical decision that directly impacts the reliability and sensitivity of the results. This guide provides an in-depth, head-to-head comparison of two of the most powerful and widely used techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles, experimental protocols, and performance characteristics of each method, supported by experimental data to aid researchers in making an informed decision for their specific analytical needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds like this compound without derivatization.Requires analytes to be volatile and thermally stable. Derivatization is mandatory for this compound.
Derivatization Often not required for analysis, but can be used with UV or fluorescence detectors to enhance sensitivity.[1]Essential to increase the volatility and thermal stability of this compound.[2]
Instrumentation HPLC system with a pump, injector, column, and a detector (e.g., UV, Fluorescence, MS).GC system coupled with a Mass Spectrometer, requiring a vaporizing injector and a temperature-controlled oven.
Sensitivity Varies with the detector. Fluorescence and MS detectors offer high sensitivity.Generally offers high sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode.
Analysis Time Can range from several minutes to over an hour, depending on the separation.Typically offers faster analysis times for volatile compounds.
Key Advantage Broad applicability to a wide range of compounds without the need for derivatization.High separation efficiency and the provision of structural information from the mass spectrometer, leading to high selectivity.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol is a representative example of a validated HPLC method for the quantification of biogenic amines, including this compound, in food matrices.[3][4]

1. Sample Preparation (e.g., for a liquid food sample):

  • Dilute the sample with a suitable solvent (e.g., 0.1 M HCl).

  • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.

2. Derivatization (Pre-column):

  • To a specific volume of the filtered sample, add a solution of a derivatizing agent such as dansyl chloride or o-phthalaldehyde (OPA) to enhance fluorescence.[1][5]

  • The reaction is typically carried out in an alkaline buffer (e.g., sodium bicarbonate) and may require a specific reaction time and temperature.[5]

3. HPLC Conditions:

  • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: The separation is usually performed at a controlled ambient or slightly elevated temperature (e.g., 30°C).

  • Injection Volume: A standard injection volume is 20 µL.

  • Detection: Fluorescence detection is used with specific excitation and emission wavelengths determined by the chosen derivatization agent. For OPA derivatives, excitation is typically around 340 nm and emission around 455 nm.

4. Quantification:

  • A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of biogenic amines by GC-MS, which necessitates a derivatization step.[2]

1. Sample Preparation and Extraction:

  • Homogenize the sample in an acidic solution (e.g., 0.1 M HCl) to extract the amines.

  • Centrifuge the homogenate and collect the supernatant.

  • The pH of the extract is then adjusted to be alkaline.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or a mixture of isopropanol and chloroform) to transfer the amines into the organic phase.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried residue is reconstituted in a suitable solvent, and a derivatizing agent is added. Common agents for amines include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or acylating reagents.[2]

  • The reaction mixture is typically heated for a specific time (e.g., 60-90 minutes at 60-80°C) to ensure complete derivatization.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: A high injector temperature (e.g., 250-280°C) is used to ensure the volatilization of the derivatized analytes.

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds. For example, starting at a lower temperature (e.g., 80°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C) at a controlled rate.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) ionization is standard.

    • Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity, where only specific ions characteristic of the derivatized this compound are monitored. For initial identification, a full scan mode can be used.

4. Quantification:

  • An internal standard (e.g., a deuterated analog of this compound) is often added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency.

  • A calibration curve is prepared using standard solutions of derivatized this compound.

  • The concentration is determined by the ratio of the peak area of the analyte to that of the internal standard.

Performance Comparison: Quantitative Data

The following table summarizes typical performance data for the analysis of this compound using HPLC and GC-MS, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterHPLC-Fluorescence[6]GC-MS (Typical for derivatized amines)
Linearity Range 0.1 - 50.0 mg/LWide range, often in the ng/mL to µg/mL level
Limit of Detection (LOD) 0.001 - 0.050 mg/LCan be in the low ng/L range in SIM mode
Limit of Quantification (LOQ) 0.005 - 0.167 mg/LTypically in the ng/L to low µg/L range
Precision (RSD%) Intra-day: < 5%, Inter-day: < 6%Generally < 15%
Recovery (%) 73.02 - 111.61%Typically > 80%

Mandatory Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/FLD/MS) Separation->Detection Quantification Quantification Detection->Quantification GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Reaction Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Decision_Tree Start Choosing a method for This compound analysis Derivatization_Q Is derivatization acceptable? Start->Derivatization_Q HPLC_Node HPLC Derivatization_Q->HPLC_Node No Volatility_Q Is high sensitivity and structural confirmation critical? Derivatization_Q->Volatility_Q Yes GCMS_Node GC-MS Volatility_Q->HPLC_Node No Volatility_Q->GCMS_Node Yes

References

Functional Differences Between m-Tyramine and Other Endogenous Trace Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous trace amines, a class of biogenic amines present at low concentrations in the mammalian nervous system, are increasingly recognized for their role as neuromodulators.[1] Structurally related to classical monoamine neurotransmitters, they exert their effects primarily through the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor.[2] Among these, the positional isomers of tyramine, particularly meta-tyramine (m-tyramine) and para-tyramine (p-tyramine), exhibit distinct functional profiles despite their subtle structural variance. This guide provides an objective comparison of this compound with other key endogenous trace amines, supported by experimental data, to elucidate their unique contributions to neurobiology.

Receptor Binding and Functional Potency

While p-tyramine is one of the most potent endogenous agonists at TAAR1, quantitative data for this compound at this receptor is less abundant in the literature, making direct comparison challenging.[3] However, available information allows for a general comparison of potencies among trace amines at the human TAAR1 receptor.

Table 1: Comparative Receptor Potency of Endogenous Trace Amines at TAAR1

AmineReceptorSpeciesPotency (EC₅₀)Efficacy (% of β-PEA)Reference
This compound TAAR1HumanData not consistently available in direct comparative studiesData not available
p-Tyramine TAAR1Human~70 - 1100 nMFull Agonist[4]
414.9 nM99.0%[5]
β-Phenylethylamine (β-PEA) TAAR1Human~40 - 900 nMFull Agonist (Reference)[4]
Tryptamine TAAR1HumanLower potency than p-tyramine and β-PEAPartial/Full Agonist[6]
Octopamine TAAR1HumanLower potency than p-tyramine and β-PEAPartial/Full Agonist[6]

Note: EC₅₀ values can vary between studies due to different experimental systems and assay conditions.

A significant functional distinction has been observed at the dopamine D2 receptor (D2R), where both this compound and p-tyramine act as agonists. A study by Stepniewski et al. demonstrated that these isomers exhibit biased agonism, preferentially activating different downstream signaling pathways. This suggests that even at non-TAAR1 receptors, subtle structural changes can lead to profound functional differences.

Signaling Pathways

The primary signaling pathway for TAAR1 upon activation by trace amines is the stimulation of adenylyl cyclase via a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[4] While this is the canonical pathway for most trace amines, the work on the D2 receptor suggests the possibility of more complex signaling, such as biased agonism, which may also exist for TAAR1 but remains to be fully elucidated for this compound.

TAAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trace_Amine Trace Amine (this compound, p-Tyramine, β-PEA) TAAR1 TAAR1 Trace_Amine->TAAR1 Binds to G_Protein Gαs TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Figure 1. Canonical TAAR1 Gs-coupled signaling cascade.

Metabolism

The metabolic pathways of tyramine isomers are a key area of functional differentiation. Endogenous trace amines are primarily metabolized by monoamine oxidases (MAO-A and MAO-B).[2] p-Tyramine is a substrate for both enzymes.[2] Additionally, the cytochrome P450 enzyme CYP2D6 can metabolize both this compound and p-tyramine to dopamine, but with different efficiencies.

Table 2: Comparative Metabolism of Tyramine Isomers

AmineEnzymeKₘ (μM)Vₘₐₓ (pmol/min/pmol CYP2D6)Reference
This compound CYP2D658.2 ± 13.810.3 ± 1.1[6]
p-Tyramine CYP2D6190.1 ± 19.511.1 ± 0.6[6]
p-Tyramine MAO-A (rat brain)~120Not specified[2]
p-Tyramine MAO-B (rat brain)~240Not specified[2]
This compound MAO-A / MAO-BSpecific kinetic data not readily availableNot specified

The lower Kₘ value of this compound for CYP2D6 suggests it is a higher-affinity substrate for this enzyme compared to p-tyramine, indicating a more efficient conversion to dopamine via this pathway.[6]

Metabolism_Workflow cluster_amines cluster_enzymes cluster_metabolites m_Tyramine This compound CYP2D6 CYP2D6 m_Tyramine->CYP2D6 Higher Affinity (Lower Km) p_Tyramine p-Tyramine p_Tyramine->CYP2D6 Lower Affinity (Higher Km) MAO_A MAO-A p_Tyramine->MAO_A MAO_B MAO-B p_Tyramine->MAO_B Dopamine Dopamine CYP2D6->Dopamine HPAA Hydroxyphenyl- acetic Acid MAO_A->HPAA MAO_B->HPAA

Figure 2. Differential metabolism of this compound and p-tyramine.

Physiological Effects

The most well-documented functional difference of this compound is its ability to potentiate neuronal responses to dopamine. Early iontophoretic studies demonstrated that weak applications of this compound, which did not alter baseline neuronal firing rates, significantly enhanced the responses of cortical neurons to dopamine.[7] This effect was also observed with p-tyramine and β-phenylethylamine.[7] This neuromodulatory role suggests that this compound may act to amplify dopaminergic signaling in the central nervous system.

In contrast, p-tyramine is well-known for its potent sympathomimetic effects when ingested, particularly in individuals taking monoamine oxidase inhibitors (MAOIs). This "cheese effect" is characterized by a hypertensive crisis due to the release of stored catecholamines, a property that is less characterized for this compound.

Experimental Protocols

1. In Vitro Release of Endogenous Tyramines and Dopamine from Rat Striatal Slices

Adapted from Dyck et al. (1982), Neurochemical Research.

  • Objective: To measure the K⁺-stimulated, calcium-dependent release of endogenous this compound, p-tyramine, and dopamine from brain tissue.

  • Tissue Preparation: Striatal tissue from rats is sliced (e.g., 0.3 mm thickness) and pre-incubated in a Krebs-Ringer bicarbonate buffer gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Release Experiment:

    • Individual slices are transferred to a series of tubes containing buffer.

    • A basal release period is established by incubating the slice in standard buffer.

    • To stimulate release, the slice is moved to a buffer containing a high concentration of potassium chloride (e.g., 50 mM KCl).

    • To test for calcium dependency, a parallel experiment is run where the high KCl buffer also contains an elevated concentration of magnesium chloride (e.g., 15 mM MgCl₂) or is calcium-free.

  • Analysis: The buffer from each incubation period is collected, and the concentrations of this compound, p-tyramine, and dopamine are quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.

2. Iontophoretic Application and Single-Unit Recording

Based on the methodology described by Jones and Boulton (1980), Canadian Journal of Physiology and Pharmacology.

  • Objective: To assess the modulatory effect of a trace amine on the neuronal response to a classical neurotransmitter.

  • Electrode Assembly: A multi-barreled glass micropipette is used. One barrel is filled with a recording solution (e.g., 3M NaCl) to record extracellular action potentials. Other barrels are filled with solutions of the compounds to be tested (e.g., dopamine hydrochloride, this compound hydrochloride) at a specific pH to ensure they are ionized.

  • Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., cerebral cortex or caudate nucleus).

  • Iontophoresis and Recording:

    • The multi-barreled electrode is lowered into the target brain region to isolate the spontaneous activity of a single neuron.

    • A retaining current (of opposite polarity to the drug ion) is applied to the drug-containing barrels to prevent leakage.

    • The response of the neuron to a standard application of the primary neurotransmitter (e.g., dopamine) is recorded by passing a specific current for a set duration.

    • The trace amine (e.g., this compound) is then applied at a low, sub-threshold current that does not by itself alter the neuron's firing rate.

    • During this continuous, weak application of the trace amine, the standard application of the primary neurotransmitter is repeated.

  • Data Analysis: The firing rate of the neuron in response to the primary neurotransmitter is compared in the presence and absence of the trace amine to determine if potentiation or inhibition has occurred.

Iontophoresis_Workflow Start Isolate Single Neuron Activity Apply_DA Apply Dopamine (DA) via Iontophoresis Start->Apply_DA Record_Response1 Record Baseline Neuronal Response to DA Apply_DA->Record_Response1 Apply_mTA Apply sub-threshold This compound continuously Record_Response1->Apply_mTA Apply_DA_again Apply same DA pulse during this compound application Apply_mTA->Apply_DA_again Record_Response2 Record Modulated Neuronal Response to DA Apply_DA_again->Record_Response2 Compare Compare Baseline and Modulated Responses Record_Response2->Compare Result Potentiation of Dopamine Signal Compare->Result

Figure 3. Experimental workflow for assessing neuromodulation via iontophoresis.

Conclusion

This compound, while less studied than its isomer p-tyramine, exhibits functionally distinct properties that position it as a unique neuromodulator. Its primary known difference lies in its ability to potentiate dopaminergic neurotransmission at concentrations that are not intrinsically active.[7] Furthermore, metabolic studies indicate a higher affinity for CYP2D6-mediated conversion to dopamine compared to p-tyramine.[6] In contrast, p-tyramine is a more extensively characterized potent agonist at TAAR1 and is associated with strong peripheral sympathomimetic effects.[4] The functional differences between these and other endogenous trace amines underscore the complexity of this neuromodulatory system and highlight the need for further research to fully understand their individual physiological roles and therapeutic potential. The development of more selective pharmacological tools will be crucial in dissecting the specific contributions of this compound to brain function and disease.

References

Replicating m-Tyramine Concentration Findings in the Basal Ganglia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on meta-Tyramine (m-Tyramine) concentrations in the basal ganglia, a critical brain region for motor control, motivation, and reward. By examining data from various studies, this document aims to offer an objective overview for researchers seeking to replicate or build upon these findings. We present quantitative data in a structured format, detail the experimental protocols employed, and visualize key pathways and workflows to facilitate a deeper understanding of the methodologies and their outcomes.

Quantitative Data Summary

The concentration of this compound in the basal ganglia has been measured in several studies, primarily in rodent models. The following table summarizes key quantitative findings from the literature, providing a basis for comparison across different experimental conditions.

Brain RegionSpeciesConditionThis compound Concentration (ng/g)p-Tyramine Concentration (ng/g)Study
Mesolimbic System
Olfactory TubercleRatControl~2.5~3.2Juorio & Boulton (1987)[1]
Nucleus AccumbensRatControl~1.8~2.5Juorio & Boulton (1987)[1]
AmygdalaRatControl~1.5Not ReportedJuorio & Boulton (1987)[1]
Septal NucleiRatControl~1.2~2.0Juorio & Boulton (1987)[1]
Nucleus Tractus DiagonalisRatControl~1.0Not ReportedJuorio & Boulton (1987)[1]
Caudate Nucleus
Caudate NucleusRatControlBaselineBaselineBoulton et al. (1981)[2]
Caudate NucleusRatNutritional Stress (Pre-weaning)IncreasedDecreasedBoulton et al. (1981)[2]
Caudate NucleusRatNutritional Stress (Post-weaning)IncreasedDecreasedBoulton et al. (1981)[2]
Caudate NucleusRatControl (Nigrostriatal Pathway)BaselineBaselineMcQuade et al. (1981)[3]
Caudate NucleusRatSubstantia Nigra StimulationIncreasedDecreasedMcQuade et al. (1981)[3]
Caudate NucleusRatSubstantia Nigra LesionIncreasedDecreasedMcQuade et al. (1981)[3]
Human Brain (Postmortem)
Basal GangliaHumanNon-psychiatric patientsConcentratedConcentratedPhilips et al. (1978)[4]

Note: The studies cited utilized mass spectrometry for the quantification of tyramine isomers. The concentrations from Juorio & Boulton (1987) are estimated from graphical data. The work by Boulton et al. (1981) and McQuade et al. (1981) reported relative changes rather than absolute concentrations under their experimental conditions. Philips et al. (1978) confirmed the presence and concentration of this compound in the human basal ganglia but did not provide specific quantitative values in the abstract.

Experimental Protocols

The accurate measurement of this compound in the basal ganglia is crucial for replicating and extending research findings. The primary methodology cited in the foundational studies is a mass spectrometric technique, often coupled with gas chromatography or high-performance liquid chromatography (HPLC) for separation.

Key Experimental Steps:

  • Tissue Dissection and Homogenization:

    • The specific basal ganglia region of interest (e.g., caudate nucleus, nucleus accumbens) is rapidly dissected from the brain in a cold environment to minimize enzymatic degradation.

    • The tissue is weighed and then homogenized in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins and extract the amines.

  • Purification and Derivatization:

    • The homogenate is centrifuged, and the supernatant containing the amines is collected.

    • The extract is then purified using techniques such as cation-exchange chromatography to isolate the amine fraction.

    • For mass spectrometric analysis, the amines are often derivatized (e.g., with dansyl chloride) to increase their volatility and improve their chromatographic and mass spectrometric properties.

  • Quantification by Mass Spectrometry:

    • The derivatized sample is introduced into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

    • A high-resolution mass spectrometer is used to specifically detect and quantify the derivatized this compound and p-Tyramine based on their unique mass-to-charge ratios.

    • An internal standard (e.g., a deuterated analog of tyramine) is added at the beginning of the procedure to correct for losses during sample preparation and analysis.

Alternative and Modern Methodologies:

While the foundational studies relied on established mass spectrometric methods, modern neuroscience research employs a variety of techniques to measure neurotransmitters in vivo and in vitro.

  • Microdialysis: This in vivo technique involves implanting a small probe into a specific brain region of a living animal.[5][6] The probe is continuously perfused with a physiological solution, and neurotransmitters from the extracellular fluid diffuse across a semi-permeable membrane into the collected dialysate.[5][6] The dialysate is then analyzed, typically by HPLC with electrochemical or fluorescence detection, or by mass spectrometry.[5] This method allows for the monitoring of neurotransmitter dynamics in response to stimuli or pharmacological challenges.

  • Fast-Scan Cyclic Voltammetry (FSCV): FSCV is an electrochemical technique that uses a carbon-fiber microelectrode to detect rapid changes in the concentration of electroactive neurotransmitters, such as dopamine.[7] While not directly measuring this compound, it is highly relevant for studying its functional impact, as this compound is known to act as an indirect dopamine agonist.[8][9]

  • Positron Emission Tomography (PET): PET is a non-invasive imaging technique that can be used to measure the density and distribution of neurotransmitter receptors and transporters in the living human brain.[10] While not a direct measure of neurotransmitter concentration, PET can provide valuable information about the state of a neurotransmitter system and its response to pharmacological interventions.[10]

Visualizations

To further clarify the experimental and biological contexts, the following diagrams illustrate the general workflow for this compound measurement and its proposed signaling pathway in the basal ganglia.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis dissection Brain Tissue Dissection (Basal Ganglia) homogenization Homogenization (e.g., in Perchloric Acid) dissection->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant purification Purification (Cation-Exchange) supernatant->purification derivatization Derivatization (e.g., Dansylation) purification->derivatization gcms GC-MS or LC-MS Analysis derivatization->gcms quantification Quantification (vs. Internal Standard) gcms->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron m_tyramine This compound vmat2 VMAT2 m_tyramine->vmat2 Enters via VMAT2 dat Dopamine Transporter (DAT) m_tyramine->dat Weakly inhibits? dopamine_vesicle Dopamine Vesicle vmat2->dopamine_vesicle Displaces Dopamine dopamine Dopamine dopamine_vesicle->dopamine Dopamine Release (non-vesicular) dopamine->dat Reuptake d2_receptor D2 Receptor dopamine->d2_receptor Binds to postsynaptic_effect Postsynaptic Effect (e.g., Inhibition of GABA release) d2_receptor->postsynaptic_effect Initiates

Caption: Proposed signaling pathway of this compound.

Concluding Remarks

The presence of this compound in the basal ganglia is well-established, with several studies providing quantitative data, primarily from rodent models. While direct replication studies are not abundant in the literature, the consistency of findings across different experimental paradigms lends credence to the original observations. For researchers aiming to replicate or build upon this work, careful consideration of the experimental methodology, particularly the analytical techniques used for quantification, is paramount. The functional role of this compound as an indirect dopamine agonist highlights the importance of employing a multi-faceted approach that combines neurochemical measurements with functional assays to fully elucidate its role in the complex circuitry of the basal ganglia. The data and protocols summarized in this guide provide a solid foundation for such future investigations.

References

A Comparative Analysis of m-Tyramine and Amphetamine on Catecholamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of m-Tyramine and amphetamine on catecholamine release, focusing on their mechanisms of action, potency, and the experimental methods used to determine these properties.

Introduction

Both this compound and amphetamine are sympathomimetic amines known to elicit the release of catecholamines, such as dopamine and norepinephrine, from nerve terminals.[1] While they share this common pharmacological effect, their potency and underlying molecular mechanisms exhibit notable differences. Understanding these distinctions is crucial for researchers in neuropharmacology and professionals involved in the development of novel therapeutics targeting catecholaminergic systems.

Mechanism of Action

Amphetamine is a well-characterized central nervous system stimulant.[2] Its primary mechanism involves increasing the extracellular levels of dopamine and norepinephrine through multiple actions.[3] Amphetamine is a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), allowing it to enter the presynaptic neuron.[3] Once inside, it disrupts the vesicular storage of catecholamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an accumulation of neurotransmitters in the cytoplasm.[3] This accumulation reverses the direction of DAT and NET, causing a non-vesicular release of dopamine and norepinephrine into the synaptic cleft.[3] Additionally, amphetamine can act as a competitive inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of catecholamines, further increasing their synaptic concentration.[3]

This compound , a positional isomer of the naturally occurring trace amine p-tyramine, also functions as a catecholamine-releasing agent.[4][5] Similar to amphetamine, it is taken up into nerve terminals by monoamine transporters.[4] Once inside the neuron, it displaces norepinephrine and dopamine from their storage vesicles, leading to their release into the synapse.[6] While both this compound and p-tyramine are substrates for monoamine transporters, their specific interactions and subsequent effects on catecholamine release can differ.[4][7]

Comparative Potency

Direct comparative studies on the potency of this compound versus amphetamine on catecholamine release are limited in the publicly available scientific literature. However, data from various in vitro studies provide insights into their relative potencies. The potency of these compounds is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that elicits 50% of its maximal effect.

CompoundCatecholamineEC50 (nM)Brain RegionExperimental Model
d-Amphetamine Dopamine24 - 52Not SpecifiedIn vitro release assay
d-Amphetamine Norepinephrine5 - 9 times more potent than for DopamineNot SpecifiedIn vitro release assay
This compound DopamineData Not Available
This compound NorepinephrineData Not Available

Note: The EC50 values for d-Amphetamine are derived from a study on amphetamine analogs. The potency of amphetamine for norepinephrine release is noted to be higher than for dopamine release.[3] Specific EC50 values for this compound's direct effect on dopamine and norepinephrine release from neuronal preparations were not found in the reviewed literature.

Experimental Protocols

The following is a generalized protocol for an in vitro superfusion assay used to measure catecholamine release from brain slices, a common method for studying the effects of compounds like this compound and amphetamine.

In Vitro Superfusion of Rat Brain Slices

Objective: To measure the release of endogenous or radiolabeled catecholamines from specific brain regions (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) in response to stimulation by this compound or amphetamine.

Materials:

  • Rat brain tissue (e.g., striatum, prefrontal cortex)

  • Vibratome or tissue chopper for slicing

  • Superfusion chambers

  • Peristaltic pump

  • Artificial cerebrospinal fluid (aCSF), composition typically in mM: NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, glucose 10; bubbled with 95% O2/5% CO2.

  • Test compounds (this compound, amphetamine)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for catecholamine quantification.

  • (Optional) Radiolabeled catecholamines (e.g., [3H]dopamine, [3H]norepinephrine) and liquid scintillation counter.

Procedure:

  • Brain Slice Preparation:

    • Rapidly dissect the desired brain region from a euthanized rat in ice-cold aCSF.

    • Prepare coronal or sagittal slices (typically 250-400 µm thick) using a vibratome or tissue chopper.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.

  • Superfusion:

    • Transfer individual brain slices to the superfusion chambers.

    • Continuously perfuse the slices with oxygenated aCSF at a constant flow rate (e.g., 0.5-1.0 mL/min) using a peristaltic pump. Maintain the temperature at 37°C.

    • Collect baseline perfusate samples at regular intervals (e.g., every 5 minutes).

  • Drug Application:

    • After a stable baseline is established, switch to aCSF containing the desired concentration of this compound or amphetamine.

    • Continue to collect perfusate samples throughout the drug application period.

    • To determine a dose-response curve, multiple concentrations of the test compound are applied sequentially or to different sets of slices.

  • Sample Analysis:

    • Analyze the collected perfusate samples for catecholamine content using HPLC-ED.

    • If using radiolabeled neurotransmitters, the radioactivity in the samples is measured using a liquid scintillation counter.

  • Data Analysis:

    • Quantify the amount of catecholamine released in each fraction.

    • Express the drug-evoked release as a percentage of the baseline release.

    • Construct dose-response curves and calculate EC50 values.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for amphetamine-induced catecholamine release and a typical experimental workflow for an in vitro superfusion assay.

Amphetamine_Mechanism cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal Amphetamine_ext Amphetamine DAT_NET DAT / NET Amphetamine_ext->DAT_NET Uptake DA_NE_ext Dopamine (DA) / Norepinephrine (NE) DAT_NET->DA_NE_ext Amphetamine_int Amphetamine DAT_NET->Amphetamine_int VMAT2 VMAT2 Amphetamine_int->VMAT2 Inhibition MAO MAO Amphetamine_int->MAO Inhibition DA_NE_vesicle DA / NE VMAT2->DA_NE_vesicle Blocks Uptake Vesicle Synaptic Vesicle DA_NE_cyto Cytosolic DA / NE DA_NE_vesicle->DA_NE_cyto Leakage DA_NE_cyto->DAT_NET Reverse Transport

Caption: Amphetamine's mechanism of catecholamine release.

Superfusion_Workflow Start Start Dissect Dissect Brain Region (e.g., Striatum) Start->Dissect Slice Prepare Brain Slices (Vibratome) Dissect->Slice Recover Slice Recovery (Oxygenated aCSF) Slice->Recover Superfuse Transfer to Superfusion Chamber Recover->Superfuse Baseline Establish Baseline Release (Collect Perfusate) Superfuse->Baseline Apply_Drug Apply this compound or Amphetamine Baseline->Apply_Drug Collect_Samples Collect Perfusate Samples Apply_Drug->Collect_Samples Analyze Analyze Catecholamine Content (HPLC-ED) Collect_Samples->Analyze Data_Analysis Calculate EC50 Values Analyze->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro superfusion.

Conclusion

Both this compound and amphetamine are effective catecholamine-releasing agents, a property that underlies their physiological effects. Amphetamine demonstrates a multifaceted mechanism of action, involving transporter substrate activity, vesicular storage disruption, and enzyme inhibition. While this compound is also known to displace catecholamines from vesicular stores, a detailed comparative analysis of its potency relative to amphetamine is hampered by a lack of direct experimental evidence in the current literature. The provided experimental protocol for in vitro superfusion offers a robust method for conducting such comparative studies, which would be invaluable for a more complete understanding of the pharmacological profiles of these two compounds. Future research directly comparing the EC50 values of this compound and amphetamine for dopamine and norepinephrine release under identical experimental conditions is warranted to definitively establish their relative potencies.

References

The "False Neurotransmitter": A Comparative Guide to m-Tyramine's Role in Neuromodulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of m-Tyramine with endogenous neurotransmitters, particularly dopamine and norepinephrine, to objectively confirm its role as a "false neurotransmitter." By examining its interaction with key proteins in neurotransmission—receptors, transporters, and vesicular storage systems—we delineate the mechanisms that underpin its neuromodulatory effects. This document summarizes key experimental findings, presents quantitative data in comparative tables, details experimental methodologies, and provides visual representations of the underlying biological processes.

Defining a "False Neurotransmitter"

A "false neurotransmitter" is a compound that can be taken up into presynaptic nerve terminals, stored in synaptic vesicles, and released upon neuronal stimulation in a manner similar to endogenous neurotransmitters. However, once released, it typically has a lower efficacy at postsynaptic receptors compared to the neurotransmitter it displaces, leading to an overall attenuation of synaptic transmission. Tyramine isomers, including this compound, have long been considered classic examples of false neurotransmitters[1].

Interaction with Monoamine Transporters: The Gateway into the Neuron

The journey of a false neurotransmitter begins at the presynaptic membrane, where it competes with endogenous neurotransmitters for uptake by plasma membrane transporters. This compound, like its isomers, is a substrate for both the dopamine transporter (DAT) and the norepinephrine transporter (NET)[2]. This uptake is a critical first step for its accumulation in the presynaptic terminal.

Experimental Data Summary: Transporter Kinetics

TransporterLigandK_m (µM)V_max (relative units)Citation
DAT Dopamine0.2 - 1.8-[5]
This compoundData Not AvailableData Not Available
p-TyramineData Not AvailableData Not Available
NET Norepinephrine1.64197 amol/min/cell[3]
This compoundData Not AvailableData Not Available
p-TyramineSubstrateData Not Available[3]

Table 1: Comparative Kinetics at Plasma Membrane Transporters. This table summarizes the available Michaelis-Menten constants (Km) and maximum uptake velocities (Vmax) for dopamine and norepinephrine at their respective transporters. Data for this compound and p-Tyramine are largely unavailable, indicating a research gap.

Sequestration into Synaptic Vesicles: The Role of VMAT2

Once inside the presynaptic terminal, this compound is a substrate for the vesicular monoamine transporter 2 (VMAT2), the protein responsible for packaging monoamines into synaptic vesicles for storage and subsequent release[4]. By competing with dopamine and norepinephrine for vesicular uptake, this compound begins to alter the composition of the neurotransmitter pool within the vesicles.

Experimental Data Summary: VMAT2 Interaction

Studies have shown that tyramine inhibits dopamine transport into chromaffin-granule membrane vesicles with a K_i of 5-10 µM[6]. The maximum velocity (V_max) for tyramine transport is approximately one-third of that for dopamine[6]. This indicates that while this compound is transported into vesicles, it is a less efficient substrate than dopamine.

LigandK_m (µM)V_max (relative to Dopamine)K_i (µM) for Dopamine Transport InhibitionCitation
Dopamine0.3 - 2.01-[7]
Tyramine (general)Data Not Available~0.335 - 10[6]
This compoundData Not AvailableData Not AvailableData Not Available

Table 2: Comparative Interaction with VMAT2. This table presents the available kinetic and inhibitory data for dopamine and tyramine at VMAT2. Specific data for this compound is needed for a more direct comparison.

Release upon Neuronal Stimulation: Mimicking the Endogenous Signal

Stored within synaptic vesicles, this compound is released into the synaptic cleft upon the arrival of an action potential, mimicking the release of endogenous neurotransmitters[1]. Studies using rat striatal slices have demonstrated that the release of endogenous this compound, p-Tyramine, and dopamine is stimulated by potassium chloride (KCl) in a calcium-dependent manner, which is characteristic of vesicular release[1].

Comparative Neurotransmitter Release

While direct quantitative comparisons of the release efficiency of this compound versus dopamine or norepinephrine are scarce, studies have compared the norepinephrine-releasing properties of this compound and p-Tyramine. Both isomers are effective in releasing norepinephrine, a key aspect of their sympathomimetic effects[8].

Interaction with Postsynaptic Receptors: The "False" Effect

The defining characteristic of a false neurotransmitter lies in its interaction with postsynaptic receptors. While this compound can bind to and activate adrenergic and dopaminergic receptors, its efficacy is generally lower than that of the endogenous ligands it displaces.

Experimental Data Summary: Dopamine D2 Receptor Functional Selectivity

A key study investigated the functional selectivity of this compound and p-Tyramine at the dopamine D2 receptor, comparing their ability to activate G protein-dependent and β-arrestin-dependent signaling pathways relative to dopamine.

LigandpEC_50 (G_oB Activation)E_max (G_oB Activation, % of Dopamine)pEC_50 (β-arrestin 2 Recruitment)E_max (β-arrestin 2 Recruitment, % of Dopamine)Citation
Dopamine7.81007.5100
This compound6.2~805.8~60
p-Tyramine6.5~906.1~70

Table 3: Functional Selectivity at the Dopamine D2 Receptor. This table presents the potency (pEC50) and efficacy (Emax) of dopamine, this compound, and p-Tyramine for activating G protein (GoB) and β-arrestin 2 pathways at the D2 receptor. Both tyramine isomers are less potent and have lower efficacy than dopamine.

Experimental Protocols

A. Radioligand Binding Assay for Dopamine Receptors

This protocol is used to determine the binding affinity (K_i) of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the dopamine receptor of interest are prepared by homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) at a fixed concentration, and either buffer (for total binding), a high concentration of a known antagonist (for non-specific binding), or the test compound at various concentrations.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and the K_i value is calculated using the Cheng-Prusoff equation.

B. Neurotransmitter Release Assay from Brain Slices

This protocol measures the release of neurotransmitters from brain tissue in response to a stimulus.

  • Brain Slice Preparation: Thin brain slices (e.g., from the striatum) are prepared using a vibratome and maintained in oxygenated artificial cerebrospinal fluid (aCSF).

  • Pre-incubation: The slices are pre-incubated with a radiolabeled neurotransmitter (e.g., [³H]-dopamine) or the test compound (e.g., this compound) to allow for its uptake into neurons.

  • Superfusion: The slices are placed in a superfusion chamber and continuously perfused with aCSF to establish a stable baseline of neurotransmitter release.

  • Stimulation: The slices are stimulated to induce neurotransmitter release, typically by a brief exposure to a high concentration of potassium chloride (KCl) in the aCSF.

  • Fraction Collection: The superfusate is collected in fractions at regular intervals before, during, and after stimulation.

  • Quantification: The amount of radioactivity or the concentration of the released substance in each fraction is measured using scintillation counting or high-performance liquid chromatography (HPLC).

  • Data Analysis: The amount of neurotransmitter released by the stimulus is quantified by calculating the area under the curve of the release peak above the baseline.

Visualizing the Mechanisms

Diagrams of Signaling Pathways and Experimental Workflows

False_Neurotransmitter_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT DAT/NET mTA_in This compound DAT->mTA_in VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle mTA_out This compound Vesicle->mTA_out Release DA_NE Dopamine/ Norepinephrine DA_NE->VMAT2 mTA_in->VMAT2 Vesicular Uptake Receptor Postsynaptic Receptor mTA_out->Receptor Binding (Lower Efficacy) DA_NE_out Dopamine/ Norepinephrine DA_NE_out->Receptor Binding (Higher Efficacy) Signaling Downstream Signaling Receptor->Signaling Reduced Signal mTA_out_ext This compound (extracellular) mTA_out_ext->DAT Uptake

Caption: The "False Neurotransmitter" pathway of this compound.

Experimental_Workflow cluster_uptake Transporter Uptake Assay cluster_release Neurotransmitter Release Assay cluster_binding Receptor Binding Assay U1 Prepare Synaptosomes U2 Incubate with Radiolabeled This compound/Dopamine U1->U2 U3 Measure Uptake Over Time U2->U3 U4 Calculate Km and Vmax U3->U4 R1 Load Brain Slices with Radiolabeled Neurotransmitter R2 Superfuse and Collect Baseline R1->R2 R3 Stimulate with KCl in presence of this compound R2->R3 R4 Measure Released Radioactivity R3->R4 B1 Prepare Membranes with Receptor of Interest B2 Incubate with Radioligand and this compound B1->B2 B3 Filter and Wash B2->B3 B4 Measure Bound Radioactivity and Calculate Ki B3->B4

Caption: Workflow for characterizing a false neurotransmitter.

D2R_Signaling cluster_gprotein G Protein Pathway cluster_barrestin β-Arrestin Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R High Potency & High Efficacy mTyramine This compound mTyramine->D2R Low Potency & Low Efficacy G_protein Gαi/o Activation D2R->G_protein bArrestin β-Arrestin Recruitment D2R->bArrestin AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization bArrestin->Internalization MAPK MAPK Signaling bArrestin->MAPK

Caption: Dopamine vs. This compound signaling at the D2 receptor.

Conclusion

The evidence strongly supports the classification of this compound as a false neurotransmitter. It effectively gains entry into presynaptic terminals via DAT and NET, is packaged into synaptic vesicles by VMAT2, and is released upon neuronal depolarization. However, its reduced potency and efficacy at postsynaptic receptors, such as the dopamine D2 receptor, compared to endogenous neurotransmitters, leads to a net attenuation of the synaptic signal. This guide provides a framework for understanding the multifaceted interactions of this compound within the synapse and highlights the need for further quantitative research to fully elucidate its kinetic profile at key transporter and receptor proteins. This knowledge is crucial for researchers in neuroscience and pharmacology and for professionals involved in the development of drugs that target monoaminergic systems.

References

Comparative Binding Affinities of Tyramine Isomers to TAAR Subtypes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of three tyramine isomers—para-tyramine, meta-tyramine, and ortho-tyramine—to Trace Amine-Associated Receptor (TAAR) subtypes. The information presented is based on available experimental data to facilitate research and development in pharmacology and drug discovery.

Comparative Analysis of Binding Affinities

The interaction of tyramine isomers with TAAR subtypes is a critical area of study for understanding the physiological roles of these endogenous trace amines and for the development of novel therapeutics. Current research, while not exhaustive across all isomers and TAAR subtypes, provides valuable insights into their binding characteristics.

  • Para-tyramine is the most studied of the three isomers and has been identified as a potent agonist at several TAAR subtypes, most notably TAAR1 and TAAR2. It generally exhibits the highest affinity among the isomers for which data is available.

  • Meta-tyramine has been shown to have a lower affinity for TAAR1 compared to its para- counterpart. Its interaction with other TAAR subtypes is less characterized.

  • Ortho-tyramine remains the least studied of the isomers, with a significant lack of quantitative binding data for any TAAR subtype.

The available quantitative data on the binding affinities and functional potencies of tyramine isomers to TAAR subtypes is summarized in the table below. It is important to note that direct comparative studies across all three isomers and a wide range of TAAR subtypes are limited.

Data Presentation: Binding Affinities of Tyramine Isomers to TAAR Subtypes

IsomerTAAR SubtypeSpeciesAssay TypeValueReference
p-Tyramine TAAR1RatcAMP AccumulationEC50: 69 nM[1]
TAAR1RatcAMP AccumulationEC50: 214 nM[1]
TAAR1Human-High Affinity[2]
TAAR2Human-High Affinity[2]
TAAR6HumanComputational DockingPredicted Binding[3]
m-Tyramine TAAR1RatcAMP AccumulationLower potency than p-tyramine[1]
o-Tyramine ---No data available-

Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency. The term "High Affinity" is used where specific quantitative data was not provided in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of tyramine isomer binding to TAARs.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., a tyramine isomer) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Cell Culture and Membrane Preparation:

  • HEK293 or COS-7 cells are transiently or stably transfected with the cDNA encoding the TAAR subtype of interest.
  • Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and harvested at 80-90% confluency.
  • Cell pellets are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • Membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-p-tyramine or another high-affinity TAAR ligand).
  • Increasing concentrations of the unlabeled tyramine isomer (the competitor) are added to the wells.
  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the tyramine isomer, which is the concentration that displaces 50% of the radioligand.
  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation. Since TAARs are known to couple to Gs proteins, agonist binding leads to an increase in intracellular cAMP.

1. Cell Culture:

  • HEK293 or CHO cells stably expressing the TAAR subtype of interest are seeded in 96-well plates and grown to near confluency.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS).
  • Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
  • Increasing concentrations of the tyramine isomer are added to the wells.
  • The cells are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

3. Detection:

  • The reaction is stopped by lysing the cells.
  • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

4. Data Analysis:

  • The amount of cAMP produced is plotted against the concentration of the tyramine isomer.
  • A dose-response curve is generated, and the EC50 value is determined using non-linear regression analysis.

Mandatory Visualizations

TAAR Signaling Pathway

TAAR_Signaling_Pathway cluster_membrane Plasma Membrane TAAR TAAR G_protein Gαsβγ TAAR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces Tyramine Tyramine Isomer Tyramine->TAAR binds PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Canonical TAAR signaling pathway.

Experimental Workflow for Radioligand Displacement Assay

Radioligand_Displacement_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing TAAR) start->prepare_membranes incubate Incubate Membranes with: - Radioligand - Tyramine Isomer (Competitor) prepare_membranes->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand displacement assay.

References

m-Tyramine: A Potential New Biomarker for Metabolic Disorders Explored

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of m-Tyramine with established biomarkers for the assessment of metabolic disorders, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Metabolic disorders, a cluster of conditions including obesity, insulin resistance, hypertension, and dyslipidemia, represent a growing global health crisis. The early and accurate identification of individuals at risk is crucial for effective intervention and prevention of cardiovascular disease and type 2 diabetes. While established biomarkers such as adiponectin, leptin, and high-sensitivity C-reactive protein (hs-CRP) are routinely used, the search for novel, more specific, and sensitive markers continues. This guide provides an in-depth validation of meta-Tyramine (this compound) as an emerging biomarker for metabolic disorders, comparing its potential with existing alternatives.

Performance Comparison of Biomarkers for Metabolic Syndrome

Current research suggests a significant association between lower urinary this compound levels and the presence of metabolic syndrome. A study by Patel et al. demonstrated that individuals with metabolic syndrome had significantly reduced urinary tyramine concentrations compared to healthy controls. While direct head-to-head comparisons of diagnostic performance metrics like sensitivity and specificity with established biomarkers are still emerging, the available data indicates a promising role for this compound.

BiomarkerClassTypical Change in Metabolic SyndromeReported Performance Metrics (Illustrative)
This compound Trace AmineDecreased in Urine[1][2]Sensitivity & Specificity data for MetS diagnosis are not yet widely established.
Adiponectin AdipokineDecreased in Serum[3][4]High levels are associated with a lower risk of metabolic syndrome.
Leptin AdipokineIncreased in Serum[3][4]Often correlated with body fat mass; leptin resistance is common in obesity.
hs-CRP Inflammatory MarkerIncreased in Serum[3][4]A general marker of inflammation, often elevated in metabolic disorders.
Retinol-Binding Protein 4 (RBP4) AdipokineIncreased in SerumAssociated with insulin resistance.
Monocyte TLR-4 Inflammatory ReceptorIncreased ExpressionLinked to the inflammatory state in metabolic syndrome.
P38MAPKinase Activity Enzyme ActivityIncreased Involved in inflammatory signaling pathways.

Table 1: Comparison of this compound with other biomarkers for metabolic disorders. This table summarizes the typical changes observed in the levels of various biomarkers in individuals with metabolic syndrome. While quantitative performance metrics for this compound are still under investigation, its significant inverse correlation with metabolic syndrome and pro-inflammatory markers suggests its potential as a valuable diagnostic tool.

Experimental Protocols

Accurate and reproducible quantification of biomarkers is paramount for their clinical validation and utility. This section provides detailed methodologies for the analysis of this compound and established biomarkers of metabolic disorders.

Quantification of Urinary this compound using Liquid Chromatography-Mass Spectrometry (LC/MS)

This method, as described in studies investigating urinary metabolites in metabolic syndrome, allows for the sensitive and specific quantification of tyramine.[1]

1. Sample Preparation:

  • Collect early morning urine samples.

  • Freeze samples immediately at -80°C until analysis.

  • Thaw samples on ice before processing.

  • Centrifuge samples to remove any particulate matter.

  • Standardize urine samples to urinary creatinine concentration to account for variations in urine dilution.

2. LC/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: Utilize a C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ion transitions for this compound.

  • Quantification: Generate a standard curve using known concentrations of this compound to quantify its concentration in the urine samples.

Quantification of Serum Adiponectin using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on commercially available ELISA kits.

1. Sample Collection and Preparation:

  • Collect whole blood and allow it to clot.

  • Centrifuge to separate the serum.

  • Store serum at -20°C or -80°C if not analyzed immediately.

  • On the day of the assay, bring samples to room temperature.

2. ELISA Procedure:

  • Prepare standards and samples in duplicate in a 96-well plate pre-coated with an anti-adiponectin antibody.

  • Add a biotin-conjugated anti-adiponectin antibody to each well.

  • Incubate the plate.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

  • Wash the plate again.

  • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of adiponectin in the samples based on the standard curve.

Quantification of Serum hs-CRP using ELISA

This protocol is based on commercially available high-sensitivity CRP ELISA kits.

1. Sample Collection and Preparation:

  • Collect whole blood and allow it to clot.

  • Centrifuge to separate the serum.

  • Store serum at -20°C or -80°C if not analyzed immediately.

  • Bring samples to room temperature before the assay.

2. ELISA Procedure:

  • Prepare standards and samples in duplicate in a 96-well plate pre-coated with an anti-CRP antibody.

  • Add an HRP-conjugated anti-CRP antibody to each well.

  • Incubate the plate.

  • Wash the plate to remove unbound reagents.

  • Add a chromogenic substrate and incubate.

  • Stop the reaction.

  • Read the absorbance at 450 nm.

  • Determine the hs-CRP concentration from the standard curve.

Signaling Pathways and Biological Rationale

The potential of this compound as a biomarker for metabolic disorders is rooted in its biological functions, primarily mediated through its interaction with Trace Amine-Associated Receptor 1 (TAAR1).

This compound and TAAR1 Signaling

This compound is an agonist for TAAR1, a G-protein coupled receptor. The activation of TAAR1 can initiate downstream signaling cascades that influence metabolic processes.

m_Tyramine_Signaling m_Tyramine This compound TAAR1 TAAR1 m_Tyramine->TAAR1 Binds to G_protein G-protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Metabolic_Effects Modulation of Metabolic Pathways (e.g., Glucose Uptake, Lipolysis) PKA->Metabolic_Effects Phosphorylates Targets

Figure 1: Simplified this compound signaling pathway via TAAR1. Activation of TAAR1 by this compound leads to the modulation of downstream effectors like PKA, which can influence various metabolic processes.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker like this compound involves a multi-step process to establish its clinical utility.

Biomarker_Validation_Workflow Discovery Discovery Phase (Metabolomics) Quantification Quantitative Assay Development (LC/MS) Discovery->Quantification Case_Control Case-Control Study (MetS vs. Healthy) Quantification->Case_Control Correlation Correlation with Established Biomarkers Case_Control->Correlation Performance Diagnostic Performance (Sensitivity, Specificity, ROC) Correlation->Performance Validation Large Cohort Validation Performance->Validation

Figure 2: Experimental workflow for the validation of this compound as a biomarker. This diagram outlines the key stages, from initial discovery to large-scale clinical validation.

Conclusion and Future Directions

The evidence presented in this guide suggests that this compound holds significant promise as a novel biomarker for metabolic disorders. Its decreased urinary levels in individuals with metabolic syndrome, coupled with its inverse correlation with inflammatory markers, point to its potential utility in early diagnosis and risk stratification. However, further research is needed to establish its diagnostic accuracy through large-scale validation studies that include direct comparisons with established biomarkers. The development of standardized and cost-effective assays for this compound will also be crucial for its translation into clinical practice. As our understanding of the intricate roles of trace amines in metabolic regulation deepens, this compound may emerge as a valuable tool in the comprehensive assessment and management of metabolic disorders.

References

Safety Operating Guide

Proper Disposal of m-Tyramine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide to the safe and compliant disposal of m-Tyramine, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the disposal of this compound, a monoamine compound, and its associated waste. Adherence to these guidelines is crucial to mitigate risks and ensure responsible chemical waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding personal protective equipment (PPE), potential hazards, and first-aid measures.

Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and absorption.[1]
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.[1]
Skin and Body Protection Laboratory coat, long-sleevedTo prevent contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust or vapors.[1]

In the event of a spill, the immediate priority is to contain the material safely and prevent its spread into the environment.[1] Evacuate the area, ensure adequate ventilation, and don the appropriate PPE before attempting cleanup.[1] For solid spills, carefully sweep or vacuum the material and place it into a labeled, sealed container for hazardous waste.[1] Liquid spills should be absorbed with an inert material like vermiculite or sand and placed in a sealed container.[1] All cleanup materials must be disposed of as hazardous waste.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and its contaminated waste is through a licensed hazardous waste disposal facility.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]

  • Segregation and Collection:

    • Identify and segregate all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads).

    • It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[2]

    • Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with amines.[2]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard warnings (e.g., "Harmful if swallowed," "Causes skin irritation").[4][5]

    • Store the sealed container in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible substances such as acids and oxidizing agents.[2]

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.[2]

    • Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

    • Maintain detailed records of all waste disposal activities, including quantities, dates, and disposal methods, as required by regulations.[2]

Experimental Protocol: Chemical Degradation (for equipped laboratories)

For laboratories with the appropriate facilities and trained personnel, a chemical degradation procedure can be employed to reduce the hazard of aromatic amine waste before final disposal. This protocol is a general guideline and should be performed with extreme caution in a fume hood.

Materials:

  • This compound waste solution

  • Potassium permanganate solution

  • Sodium bisulfite solution

  • pH meter or pH paper

Procedure:

  • Preparation: In a fume hood, prepare a dilute solution of the this compound waste.[1]

  • Oxidation: Slowly add a solution of potassium permanganate to the amine solution while stirring. The permanganate will oxidize the amine group, breaking down the compound.[1]

  • Neutralization of Oxidant: Once the reaction is complete (indicated by a color change), neutralize the excess potassium permanganate by adding a reducing agent, such as sodium bisulfite, until the purple color disappears.[1]

  • pH Adjustment: Neutralize the resulting solution to a pH of 7.

  • Final Disposal: The neutralized solution should be collected and disposed of as hazardous aqueous waste through a licensed disposal facility.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for Tyramine, which is structurally related to this compound. This information is derived from safety data sheets and should be used as a reference for safe handling and disposal planning.

PropertyValueSource
Melting Point/Range 158 - 163 °C / 316.4 - 325.4 °F[6]
Boiling Point/Range 175 - 181 °C / 347 - 357.8 °F @ 8 mmHg[6]
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_alt_treatment Optional Pre-treatment (Equipped Labs Only) start This compound Waste Generated segregate Segregate from Other Chemical Waste start->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store in a Cool, Well-Ventilated Area collect->store degradation Chemical Degradation (Oxidation Protocol) collect->degradation check_incompatibles Away from Incompatible Substances (Acids, Oxidizers) store->check_incompatibles contact_vendor Contact Licensed Hazardous Waste Disposal Company check_incompatibles->contact_vendor provide_info Provide Waste Information contact_vendor->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup maintain_records Maintain Disposal Records schedule_pickup->maintain_records neutralize Neutralize & Prepare for Aqueous Waste Disposal degradation->neutralize neutralize->contact_vendor

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling m-Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for m-Tyramine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks associated with this compound.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for this compound and related compounds.

PropertyValue
Chemical Identity 3-(2-Aminoethyl)phenol (this compound)
CAS Number 588-05-6 (for this compound)
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol [1]
Appearance Solid, powder[2]
Melting Point 158 - 163 °C / 316.4 - 325.4 °F[2]
Boiling Point 175 - 181 °C / 347 - 357.8 °F @ 8 mmHg[2]
Hazard Statements H302: Harmful if swallowed[3]H312: Harmful in contact with skin[3]H315: Causes skin irritation[1][3][4]H319: Causes serious eye irritation[1][3][4]H332: Harmful if inhaled[3]H335: May cause respiratory irritation[1][3][4]
Precautionary Statements P261: Avoid breathing dust[1]P264: Wash skin thoroughly after handling[1]P271: Use only outdoors or in a well-ventilated area[1]P280: Wear protective gloves/eye protection/face protection[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be used in conjunction with goggles when there is a splash hazard.[5]

  • Skin Protection :

    • Gloves : Wear impervious chemical-resistant gloves.[1]

    • Lab Coat/Clothing : A lab coat must be worn. Full-length pants or skirts and closed-toe, closed-heel shoes are required to cover all skin.[5] Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or when handling the powder outside of a ventilated enclosure, use a NIOSH/MSHA-approved respirator.[2] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2]

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling
  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4] Ensure an eyewash station and safety shower are readily accessible.[2]

  • Avoiding Dust Formation : Avoid generating dust during handling.[2][4]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Immediately change any contaminated clothing.[1]

Storage
  • Container : Keep the container tightly sealed to prevent contamination and exposure.[1][3]

  • Conditions : Store in a dry, cool, and well-ventilated place.[2]

  • Incompatible Materials : Store away from strong oxidizing agents and strong acids.[2]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact : Take off immediately all contaminated clothing.[1] Rinse the affected skin area with plenty of water and soap.[1] If skin irritation persists, consult a physician.[4]

  • Inhalation : Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

  • Disposal Route : Dispose of the contents and container at an approved waste disposal plant.[1] Do not allow the chemical to enter drains or sewers.[6]

Visual Workflows

The following diagrams illustrate key procedural workflows for handling this compound safely.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal Spill Spill Detected Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill with Inert Material Ventilate->Contain Collect Carefully Collect Powder (Avoid Dust Generation) Contain->Collect Clean Clean Spill Area with Wet Cloth Collect->Clean Bag Place Contaminated Materials in a Sealed Bag Clean->Bag Dispose Dispose as Hazardous Waste Bag->Dispose

Caption: Workflow for handling an this compound spill.

SOP_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage_disposal Storage & Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Required PPE (Lab Coat, Gloves, Goggles) Review_SDS->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (e.g., Fume Hood) Don_PPE->Prepare_Work_Area Weigh Carefully Weigh this compound (Avoid Dust) Prepare_Work_Area->Weigh Dissolve Dissolve or Use in Procedure Weigh->Dissolve Decontaminate Decontaminate Glassware & Surfaces Dissolve->Decontaminate Doff_PPE Remove PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store Store Unused this compound in Tightly Sealed Container Wash_Hands->Store Dispose Dispose of Waste & Contaminated PPE as Hazardous Waste Wash_Hands->Dispose

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Tyramine
Reactant of Route 2
m-Tyramine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。